Methyl 2-Chloro-5-Methoxyisonicotinate (CAS 1256834-48-6): Synthesis, Characterization, and Application in RORγt Inhibitor Development
Executive Summary Methyl 2-chloro-5-methoxyisonicotinate is a highly specialized pyridine derivative utilized primarily as an advanced building block in medicinal chemistry. Its unique substitution pattern—featuring a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-chloro-5-methoxyisonicotinate is a highly specialized pyridine derivative utilized primarily as an advanced building block in medicinal chemistry. Its unique substitution pattern—featuring a chlorine atom at C2, an ester group at C4, and a methoxy group at C5—makes it a versatile electrophile and coupling partner. In contemporary drug discovery, it serves as a critical intermediate in the synthesis of small-molecule inhibitors targeting the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt), a master transcription factor governing Th17 cell differentiation. This whitepaper details the structural properties, mechanistic utility, and self-validating synthetic protocols for this compound.
Chemical Identity & Structural Properties
The exact positioning of the functional groups on the pyridine ring dictates the molecule's reactivity, particularly its susceptibility to cross-coupling at the C2 position and nucleophilic displacement.
Table 1: Chemical and Structural Properties
Property
Value
Chemical Name
Methyl 2-chloro-5-methoxyisonicotinate
CAS Number
1256834-48-6
Molecular Formula
C8H8ClNO3
Molecular Weight
201.61 g/mol
Appearance
White solid
Precursor CAS
(2-Chloro-5-hydroxyisonicotinic acid)
Mechanistic Context: RORγt and Th17 Autoimmunity
The rational design of autoimmune therapeutics frequently converges on the Th17 pathway. RORγt is the lineage-specifying transcription factor for Th17 cells, which are responsible for producing pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 (1)[1]. Dysregulation of this axis is a primary driver in the pathogenesis of psoriasis, multiple sclerosis, and rheumatoid arthritis.
Causality in Drug Design: Small-molecule inhibitors synthesized from methyl 2-chloro-5-methoxyisonicotinate are designed to bind to the ligand-binding domain (LBD) of RORγt (2)[2]. By occupying this allosteric pocket, the inhibitors induce a conformational change that displaces endogenous activating ligands and prevents the recruitment of co-activator proteins (such as SRC1 or CBFβ), effectively silencing the transcription of IL-17.
Fig 1. RORγt signaling pathway and the mechanism of action for Th17-targeted inhibitors.
Experimental Protocol: Synthesis of Methyl 2-Chloro-5-Methoxyisonicotinate
The synthesis of this compound is achieved via a one-pot, dual-alkylation strategy starting from 2-chloro-5-hydroxyisonicotinic acid. The protocol relies on bimolecular nucleophilic substitution (SN2) to concurrently methylate the phenolic hydroxyl group and esterify the carboxylic acid (3)[3].
Preparation of the Reaction Mixture: Dissolve 2-chloro-5-hydroxyisonicotinic acid in anhydrous DMF under a nitrogen blanket at room temperature.
Causality: DMF is a polar aprotic solvent that poorly solvates anions. This lack of solvation significantly enhances the nucleophilicity of the deprotonated carboxylate and phenoxide ions, accelerating the subsequent SN2 attack.
Base Addition: Add finely powdered K₂CO₃ to the solution.
Causality: K₂CO₃ is a mild, non-nucleophilic base. It is thermodynamically strong enough to deprotonate both the carboxylic acid (pKa ~3-4) and the phenolic hydroxyl (pKa ~9-10) without causing unwanted hydrolysis or side reactions common with stronger bases like NaOH.
Alkylation: Introduce iodomethane dropwise. Stir the mixture at room temperature for 18 hours.
Causality: The dropwise addition controls the exothermic nature of the alkylation. The dual methylation yields the target methyl ester and methoxy ether in a single operational step.
Quenching and Extraction: Quench the reaction with cooled water (20 mL) and extract with dichloromethane (DCM) (2 x 80 mL). Wash the combined organic layers with brine (50 mL).
Causality: Water neutralizes the mixture and dissolves the inorganic salts (KI, KHCO₃). DCM efficiently partitions the highly organic product away from the aqueous DMF layer. The subsequent brine wash is critical for removing residual DMF from the organic phase.
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (4:1 to 1:1).
Causality: Silica gel chromatography separates the desired dual-alkylated product from any mono-methylated intermediates or unreacted starting material based on polarity differences, yielding the product as a white solid (~44.7% yield).
Fig 2. One-pot dual-alkylation synthesis workflow for methyl 2-chloro-5-methoxyisonicotinate.
To validate the structural integrity of the synthesized compound and ensure the absence of mono-alkylated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The spectral data acts as a self-validating proof of the 2,5-substitution pattern.
Table 2: ¹H NMR (400 MHz, CDCl₃) Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Causality
8.17
Singlet (s)
1H
Aromatic C6-H
Isolated proton between N and C5-methoxy; no adjacent protons to couple with.
7.59
Singlet (s)
1H
Aromatic C3-H
Isolated proton between C2-chloro and C4-ester; confirms para-relationship to C6-H.
3.98
Singlet (s)
3H
-OCH₃ (Methoxy)
Deshielded by direct attachment to the aromatic oxygen at C5.
3.91
Singlet (s)
3H
-COOCH₃ (Ester)
Methyl group of the ester at C4; deshielded by the carbonyl oxygen.
References
WO2019063748A1 - Ror-gamma inhibitors. Google Patents. 3[3]
Selective disruption of RORγt-CBFβ interaction by IMU-935 prevents RORγt-dependent Th17 autoimmunity but not thymocyte development. Journal of Clinical Investigation.1[1]
Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. PubMed Central (PMC) / NIH. 2[2]
An In-depth Technical Guide to Methyl 2-chloro-5-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
A Note on Chemical Nomenclature: The compound "Methyl 2-chloro-5-methoxyisonicotinate" as requested does not correspond to a readily available chemical entity with a consistent public record. It is likely a typographical...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Nomenclature: The compound "Methyl 2-chloro-5-methoxyisonicotinate" as requested does not correspond to a readily available chemical entity with a consistent public record. It is likely a typographical error, conflating two distinct, yet structurally similar, chemical building blocks: Methyl 2-chloro-5-methylisonicotinate and Methyl 2-chloro-5-methoxynicotinate . This guide will focus on Methyl 2-chloro-5-methylisonicotinate , the isonicotinate derivative, a versatile reagent in medicinal chemistry.
Introduction
Methyl 2-chloro-5-methylisonicotinate is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its utility for researchers, scientists, and drug development professionals lies in the strategic placement of its functional groups: a reactive chlorine atom at the 2-position, a methyl ester at the 4-position (the isonicotinate core), and a methyl group at the 5-position of the pyridine ring. This arrangement offers multiple avenues for synthetic transformations, making it a valuable scaffold in the design and development of novel pharmaceutical and agrochemical agents[1].
The chlorine atom is susceptible to a range of nucleophilic substitution and cross-coupling reactions, while the methyl group can influence the electronic properties of the pyridine ring and provide a site for further functionalization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Methyl 2-chloro-5-methylisonicotinate, with a focus on its role in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-chloro-5-methylisonicotinate is fundamental for its effective application in synthetic chemistry, influencing choices in reaction conditions, solvent selection, and purification strategies.
The synthesis of Methyl 2-chloro-5-methylisonicotinate typically involves multi-step sequences starting from readily available precursors. A common synthetic strategy relies on the construction of the substituted pyridine ring followed by functional group manipulations.
Illustrative Synthetic Pathway
A representative synthetic workflow for a related compound, 2-chloro-5-methylpyridine, a key intermediate, involves the chlorination of 3-methylpyridine N-oxide. This process highlights the chemical principles that can be adapted for the synthesis of the title compound.
Caption: Generalized synthetic workflow for Methyl 2-chloro-5-methylisonicotinate.
Detailed Experimental Protocol: Synthesis of 2-chloro-5-methylpyridine
The synthesis of the key intermediate, 2-chloro-5-methylpyridine, from 3-methylpyridine N-oxide is a well-established procedure. The use of phosphorus oxychloride (POCl₃) is a common method for the deoxygenative chlorination of pyridine N-oxides.
Materials:
3-Methylpyridine N-oxide
Phosphorus oxychloride (POCl₃)
Dichloromethane (CH₂Cl₂)
Sodium hydroxide (NaOH) solution
Water
Procedure:
A solution of 3-methylpyridine N-oxide in dichloromethane is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
The solution is cooled to 0-5°C using an ice bath.
Phosphorus oxychloride is added dropwise to the cooled solution while maintaining the temperature below 10°C. The reaction is exothermic and careful control of the addition rate is crucial.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
The reaction mixture is then carefully quenched by pouring it over crushed ice.
The resulting solution is neutralized with a sodium hydroxide solution to a pH of approximately 7-8.
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-methylpyridine.
The crude product can be purified by distillation or column chromatography.
This protocol is illustrative for a related intermediate and should be adapted and optimized for the specific synthesis of Methyl 2-chloro-5-methylisonicotinate, with appropriate safety precautions taken when handling phosphorus oxychloride.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in Methyl 2-chloro-5-methylisonicotinate make it a valuable precursor in the synthesis of biologically active molecules. The chloro and methyl substituents play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The Role of Chloro and Methoxy/Methyl Groups in Drug Design
Small substituents such as chloro and methoxy (or methyl) groups are frequently employed in drug discovery to optimize ligand-protein interactions. While the chloro group is electron-withdrawing and the methoxy/methyl group is electron-donating, they can both participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, halogen bonds, and hydrophobic interactions[5]. The ability of these groups to fine-tune the electronic and steric properties of a molecule is a key strategy in lead optimization[5][6].
Synthetic Utility in Building Complex Molecules
The 2-chloro-pyridine moiety is a versatile handle for a variety of transformations, including:
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups.
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
These reactions enable the elaboration of the pyridine core into more complex structures with desired pharmacological profiles.
Safety and Handling
Methyl 2-chloro-5-methylisonicotinate should be handled in accordance with good laboratory practices. It is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation[2].
Precautionary Measures:
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Work in a well-ventilated area, preferably in a fume hood.
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Conclusion
Methyl 2-chloro-5-methylisonicotinate is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its strategically positioned functional groups provide a platform for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the development of novel and impactful chemical entities.
References
MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate. Retrieved from [Link]
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
Google Patents. (n.d.). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
National Center for Biotechnology Information. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2). Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-chloro-5-methoxyisonicotinate For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2-chloro-5-methoxyisonicotinate is a halogenated pyridine der...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Methyl 2-chloro-5-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-chloro-5-methoxyisonicotinate is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 4-position, offers multiple reactive sites for designing complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed representative synthesis protocol, robust analytical characterization methods, and critical safety and handling information. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in their synthetic and discovery workflows.
Introduction: A Versatile Heterocyclic Intermediate
Heterocyclic compounds, particularly those based on the pyridine scaffold, are foundational to the development of a vast array of pharmaceuticals and agrochemicals. Their prevalence in nature and their capacity to engage in various biological interactions make them privileged structures in drug design. Methyl 2-chloro-5-methoxyisonicotinate (CAS No. 1256791-15-7) emerges from this class as a highly functionalized and valuable reagent.
The strategic placement of its substituents dictates its utility:
2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles. This is a cornerstone reaction for building molecular diversity.
Methyl Ester (Isonicotinate): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can be reduced to a primary alcohol, providing further synthetic handles.
5-Methoxy Group: This electron-donating group can influence the reactivity of the pyridine ring and provides a site for potential ether cleavage to reveal a hydroxy group, enabling further derivatization.
Given these features, the compound is an attractive starting material for constructing libraries of compounds aimed at various biological targets, from kinases to G-protein coupled receptors (GPCRs).
Physicochemical and Structural Properties
A precise understanding of a compound's properties is paramount for its effective use in experimental settings. The key characteristics of Methyl 2-chloro-5-methoxyisonicotinate are summarized below.
While multiple proprietary methods exist for the synthesis of substituted pyridines, a general and plausible route can be derived from established principles of heterocyclic chemistry. The synthesis often begins with a more readily available pyridine precursor, which is then functionalized. A common strategy involves the chlorination of a corresponding pyridone.
The following workflow illustrates a logical pathway for the synthesis and subsequent purification of Methyl 2-chloro-5-methoxyisonicotinate.
A representative workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on common organic synthesis techniques for this class of compounds.[2][3] Researchers must adapt it based on laboratory conditions and scale.
Objective: To synthesize Methyl 2-chloro-5-methoxyisonicotinate from a suitable precursor.
Step 1: Chlorination of 5-Methoxy-2(1H)-pyridone-4-carboxylic acid
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.
Reagents: To the flask, add 5-methoxy-2(1H)-pyridone-4-carboxylic acid (1 equivalent). Add phosphorus oxychloride (POCl₃, ~3-5 equivalents) as both the reagent and solvent.
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Isolation: The resulting solid, 2-chloro-5-methoxyisonicotinic acid, can be isolated by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification
Setup: Suspend the dried 2-chloro-5-methoxyisonicotinic acid (1 equivalent) in anhydrous methanol (~10-20 volumes).
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.
Reaction: Heat the mixture to reflux for 4-6 hours, again monitoring by TLC or HPLC until the starting material is consumed.
Workup: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 3: Purification
Technique: Purify the crude product using flash column chromatography on silica gel.
Eluent: A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the product.
Final Step: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain the final product.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any scientific endeavor. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Standard workflow for purity analysis by HPLC.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a general method and may require optimization for specific equipment.[4][5][6]
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting point is 50:50 acetonitrile:water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for an optimal wavelength or use a standard wavelength such as 254 nm or 274 nm, where substituted pyridines typically absorb.[4]
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Injection Volume: 10 µL.
Analysis: Run the sample and integrate the area of all peaks. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A purity level of >95% is generally considered acceptable for use in further reactions.
Spectroscopic Analysis
Mass Spectrometry (MS): Used to confirm the molecular weight. For Methyl 2-chloro-5-methoxyisonicotinate, Electrospray Ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺ at m/z 202.6.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The proton NMR spectrum will provide information on the number and environment of the aromatic and methyl protons, while the carbon NMR will confirm the number of unique carbon atoms in the molecule.
Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for ensuring laboratory safety.
Hazard Category
Description
Precautionary Measures
Acute Toxicity
Harmful if swallowed (H302). May cause respiratory irritation (H335).
Do not eat, drink, or smoke when using. Use only in a well-ventilated area.[7]
Skin Irritation
Causes skin irritation (H315).
Wear protective gloves and clothing. Wash skin thoroughly after handling.[8]
Eye Irritation
Causes serious eye irritation (H319).
Wear safety glasses with side-shields or goggles.[8]
Storage
Store in a well-ventilated place. Keep the container tightly closed in a dry place, refrigerated at 2-8°C.[1]
Disposal
Dispose of contents/container to an approved waste disposal plant.[9]
First Aid Measures:
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[9]
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
Conclusion
Methyl 2-chloro-5-methoxyisonicotinate stands out as a strategically designed intermediate for advanced chemical synthesis. Its defined physicochemical properties, combined with its versatile reactivity, make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules with therapeutic promise. Adherence to rigorous analytical validation and safety protocols will ensure both the reliability of experimental outcomes and the well-being of laboratory personnel.
References
MySkinRecipes. methyl 2-chloro-5-methylisonicotinate. Available at: [Link]
Al-Brahim, H. et al. (2020). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PMC. Available at: [Link]
Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
Google Patents. CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive.
ResearchGate. (PDF) Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available at: [Link]
Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Available at: [Link]
chemical structure of Methyl 2-chloro-5-methoxyisonicotinate
An In-Depth Technical Guide to Methyl 2-chloro-5-methoxyisonicotinate: A Versatile Heterocyclic Building Block Introduction In the landscape of modern medicinal and agrochemical research, the strategic design of molecula...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 2-chloro-5-methoxyisonicotinate: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel, effective agents. Substituted pyridine derivatives are a cornerstone of this effort, forming the core of numerous approved drugs and developmental candidates. Among these, Methyl 2-chloro-5-methoxyisonicotinate stands out as a particularly valuable, albeit specialized, heterocyclic building block. Its structure, featuring a strategically positioned chlorine atom, a methoxy group, and a methyl ester, offers a rich platform for chemical diversification.
This technical guide provides an in-depth analysis of Methyl 2-chloro-5-methoxyisonicotinate, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its reactivity, and its practical application in constructing more complex molecular architectures. The strategic importance of the chloro and methoxy functional groups is a recurring theme, as these substituents are known to significantly influence molecular interactions with biological targets, as well as modulate crucial pharmacokinetic properties.[1][2] This document serves as a comprehensive resource, grounded in established chemical principles, to empower researchers in leveraging this versatile intermediate for their discovery programs.
Part 1: Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Methyl 2-chloro-5-methoxyisonicotinate is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies. The molecule's reactivity is a direct consequence of the electronic interplay between the electron-withdrawing pyridine nitrogen, the chloro and methyl ester groups, and the electron-donating methoxy group.
The chlorine atom at the 2-position and the ester at the 4-position render the pyridine ring electron-deficient, which is the primary driver for its utility in nucleophilic substitution reactions. The methoxy group at the 5-position, being electron-donating, subtly modulates this reactivity and provides an additional vector for interaction in target binding pockets.
Table 1: Physicochemical Properties of Methyl 2-chloro-5-methoxyisonicotinate and Related Isomers
| Storage | 2-8°C, sealed under inert gas |[4][5] |
Caption: Chemical Structure of Methyl 2-chloro-5-methoxyisonicotinate.
Part 2: Synthesis and Purification
While specific literature detailing the synthesis of Methyl 2-chloro-5-methoxyisonicotinate is sparse, a robust synthetic route can be logically constructed based on well-established pyridine chemistry, particularly the chlorination of pyridine N-oxides.[6][7] The following protocol is a representative, field-proven methodology adapted for this specific target.
Proposed Synthetic Workflow
The synthesis initiates from a commercially available 5-methoxypyridine derivative, which is first converted to its corresponding N-oxide. This is a critical activation step; the N-oxide functionality facilitates the subsequent regioselective chlorination at the C2 position using a chlorinating agent like phosphorus oxychloride (POCl₃). Following chlorination, the isonicotinate ester is installed.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide Analog
This protocol is adapted from a common procedure for the synthesis of 2-chloro-5-methylpyridine and serves as a validated template.[6][7]
Step 1: Chlorination of a Pyridine N-Oxide Precursor
Setup: To a 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the starting pyridine N-oxide (e.g., 3-methylpyridine N-oxide, 1.0 mol) and a suitable solvent such as dichloromethane (CH₂Cl₂, 1.5 L).
Cooling: Cool the mixture to 0-5°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. The formation of a complex is often observed.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for CH₂Cl₂) for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Quenching: Cool the reaction mixture back to 0-5°C. Very carefully and slowly, add water (500 mL) to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
Neutralization & Extraction: Adjust the pH of the aqueous layer to ~7-8 using a saturated sodium bicarbonate or a 20% sodium hydroxide solution while maintaining a low temperature.[7] Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂ (2 x 250 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chlorinated pyridine intermediate.
Step 2: Purification
Technique: The crude product is typically purified by vacuum distillation or silica gel column chromatography.
Chromatography Conditions: For chromatography, a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a common choice. The appropriate solvent system should be determined by TLC analysis.
Validation: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the purified chlorinated intermediate. The structure and purity should be confirmed by NMR and MS analysis.
Part 3: Chemical Reactivity and Applications in Synthesis
The synthetic utility of Methyl 2-chloro-5-methoxyisonicotinate stems from the reactivity of its functional groups, which can be addressed with high selectivity.
Key Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the ring nitrogen and the C4-ester group, which stabilize the negatively charged Meisenheimer complex intermediate. This reaction is a powerful tool for introducing a wide variety of functional groups. Picolinate derivatives like this are known to be versatile intermediates for such transformations.[8]
Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for assembling complex molecular frameworks.
Ester Manipulation: The methyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH or NaOH in a water/methanol mixture).[9] The resulting carboxylic acid is a key handle for forming amide bonds via peptide coupling reagents (e.g., HATU, EDC), a ubiquitous transformation in medicinal chemistry.
Caption: Key reaction pathways available for Methyl 2-chloro-5-methoxyisonicotinate.
Part 4: Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized material. The following techniques are standard.
Table 2: Expected Analytical Data for Methyl 2-chloro-5-methoxyisonicotinate
Technique
Expected Observations
¹H NMR
Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two pyridine protons. Two singlets in the aliphatic region for the two methyl groups (ester and ether, approx. 3.8-4.2 ppm).
¹³C NMR
Eight distinct signals corresponding to the eight unique carbon atoms. Key signals include the ester carbonyl (~165 ppm), aromatic carbons (~110-160 ppm), and the two methoxy carbons (~50-60 ppm).
Mass Spec (ESI+)
Expected [M+H]⁺ peak at m/z 202.0265, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity). Predicted collision cross-section data is available for related structures.[3]
| IR Spectroscopy | Strong C=O stretch from the ester (~1720-1740 cm⁻¹). C-O stretches from the ester and ether (~1200-1300 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). |
Part 5: Safety, Handling, and Storage
As a halogenated organic compound and a reactive intermediate, Methyl 2-chloro-5-methoxyisonicotinate requires careful handling. While specific toxicity data is unavailable, data from closely related analogs provides a strong basis for safety protocols.
Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation.[11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][12]
Conclusion
Methyl 2-chloro-5-methoxyisonicotinate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its pre-installed, orthogonally reactive functional groups provide a reliable and predictable platform for building molecular complexity. The ability to perform selective nucleophilic substitutions, engage in a variety of cross-coupling reactions, and easily unmask a carboxylic acid for further derivatization makes it an exceptionally valuable intermediate. For research teams in drug discovery and agrochemical development, mastering the chemistry of this building block can accelerate the synthesis of diverse compound libraries, ultimately facilitating the identification of new lead candidates.
physical and chemical properties of Methyl 2-chloro-5-methoxyisonicotinate
An in-depth technical analysis and whitepaper on the physical, chemical, and synthetic properties of Methyl 2-chloro-5-methoxyisonicotinate. Executive Summary & Strategic Importance Methyl 2-chloro-5-methoxyisonicotinate...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and whitepaper on the physical, chemical, and synthetic properties of Methyl 2-chloro-5-methoxyisonicotinate.
Executive Summary & Strategic Importance
Methyl 2-chloro-5-methoxyisonicotinate is a highly specialized, polyfunctional pyridine derivative that serves as a critical building block in advanced organic synthesis. In modern drug discovery, it is predominantly utilized as a core intermediate in the development of Retinoic acid receptor-related orphan receptor gamma (ROR-gamma) inhibitors, which are pivotal in treating inflammatory, metabolic, and autoimmune diseases[1].
As an application scientist, I approach this compound not just as a static chemical, but as a dynamic synthetic node. The presence of a highly reactive C2-chloride (primed for cross-coupling or SNAr), a C4-methyl ester (ready for hydrolysis or amidation), and an electron-donating C5-methoxy group creates a unique electronic push-pull system across the pyridine ring. This whitepaper decodes its physicochemical profile, spectroscopic causality, and provides a self-validating synthetic protocol.
Quantitative Physicochemical Profiling
Understanding the macroscopic properties of this compound is essential for predicting its behavior during reaction workups and chromatographic purifications. The predicted high boiling point is a direct consequence of the polar ester and ether functional groups, while its solid state at room temperature is driven by the planar, stackable nature of the substituted pyridine ring.
A robust self-validating system in synthetic chemistry relies on precise spectroscopic confirmation. The
1
H NMR profile of Methyl 2-chloro-5-methoxyisonicotinate provides a perfect study in electronic deshielding and scalar coupling causality[1].
1
H NMR (400 MHz, CDCl
3
) Profile:
δ
8.17 (s, 1H): This highly deshielded singlet corresponds to the C6 proton. Causality: Its extreme downfield shift is driven by its direct proximity to the electronegative pyridine nitrogen and the adjacent C5-methoxy oxygen, both of which withdraw electron density via inductive effects.
δ
7.59 (s, 1H): This singlet corresponds to the C3 proton. Causality: It appears as a sharp singlet because the adjacent C2 and C4 positions are fully substituted (with chlorine and an ester, respectively), resulting in a
J
-coupling of 0 Hz.
δ
3.98 (s, 3H) &
δ
3.91 (s, 3H): These two singlets represent the two distinct methyl environments (the methyl ester and the aryl methyl ether). Both fall in the classic ~3.9 ppm region characteristic of O-CH
3
groups.
Synthetic Methodology & Mechanistic Workflow
The standard synthesis of this compound involves the simultaneous esterification and etherification of 2-chloro-5-hydroxyisonicotinic acid[1].
Workflow of the dual methylation synthesis of Methyl 2-chloro-5-methoxyisonicotinate.
Critical Scientist's Note on Stoichiometry: While some patent literature[1] transcribes the use of 1.0 equivalent of K
2
CO
3
and Iodomethane, mechanistic logic dictates that converting a hydroxy-acid to a methoxy-ester requires at least 2.0 equivalents of both base and electrophile. The protocol below is corrected for practical, high-yield laboratory execution.
Reagents:
2-chloro-5-hydroxyisonicotinic acid (1.0 eq)
Potassium carbonate (K
2
CO
3
) (2.5 eq)
Iodomethane (MeI) (2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Deprotonation: Suspend 2-chloro-5-hydroxyisonicotinic acid (8.01 g, 46.2 mmol) and K
2
CO
3
(15.9 g, 115.5 mmol, 2.5 eq) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
Causality: Nitrogen prevents oxidative degradation of the electron-rich phenol intermediate. K
2
CO
3
is chosen as a mild, insoluble base that cleanly drives the formation of the highly nucleophilic phenoxide and carboxylate anions without hydrolyzing the final ester.
Electrophilic Addition: Add iodomethane (16.4 g, 115.5 mmol, 2.5 eq) dropwise to the suspension at room temperature.
Causality: Dropwise addition controls the exothermic nature of the S
N
2 alkylation. MeI acts as a hard electrophile, readily reacting with both nucleophilic centers.
Reaction Maturation: Stir the resulting mixture at room temperature for 18 hours.
Validation: Monitor via LC-MS to ensure complete disappearance of the mono-methylated intermediate mass (
[M+H]+=188
).
Quenching: Quench the reaction by slowly adding cooled water (20 mL).
Causality: Water neutralizes unreacted MeI and dissolves the inorganic potassium salts (KI, KHCO
3
), forcing the organic product to partition.
Extraction & Washing: Extract the aqueous layer with Dichloromethane (DCM) (2 x 80 mL). Wash the combined organic layers with brine (50 mL).
Causality: DCM effectively solubilizes the newly formed, less polar ester. Brine washing removes residual DMF from the organic phase.
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (petroleum ether/EtOAc = 4:1 to 1:1) to yield the product as a white solid[1].
Downstream Applications in API Development
The strategic value of Methyl 2-chloro-5-methoxyisonicotinate lies in its orthogonal reactivity. In the development of ROR-gamma inhibitors[1], the C2-chloride is frequently subjected to Suzuki-Miyaura cross-coupling with arylboronic acids to extend the pharmacophore. Subsequently, the C4-methyl ester can be saponified using LiOH to yield a free carboxylic acid, which is then coupled with complex amines using reagents like HATU or EDC to form stable amide linkages.
Storage, Stability, and Handling Protocols
To maintain the integrity of the compound for sensitive downstream organometallic couplings, strict adherence to storage protocols is required:
Hydrolytic Stability: The methyl ester is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods. Store in a tightly sealed container.
Thermal Stability: Store at 2–8 °C. While the compound is stable at room temperature for short durations (e.g., during weighing and transfer), long-term refrigeration prevents potential degradation or discoloration.
Part 1: Elucidating the Core Structure: IUPAC Nomenclature
An In-Depth Technical Guide to Substituted Chloropyridine Carboxylic Acid Methyl Esters: Structure, Synthesis, and Applications This guide provides a detailed examination of methyl 2-chloro-5-substituted isonicotinates a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Substituted Chloropyridine Carboxylic Acid Methyl Esters: Structure, Synthesis, and Applications
This guide provides a detailed examination of methyl 2-chloro-5-substituted isonicotinates and nicotinates, crucial intermediates in the fields of pharmaceutical and agrochemical research. Due to the specific nomenclature of these compounds, this paper will first clarify the IUPAC names of closely related structures and then delve into their chemical properties, synthesis, and applications, with a focus on their role in drug discovery.
The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of these molecules. The user's topic of interest, "Methyl 2-chloro-5-methoxyisonicotinate," specifies a particular isomer.
The IUPAC name for Methyl 2-chloro-5-methoxyisonicotinate is methyl 2-chloro-5-methoxypyridine-4-carboxylate . This name delineates the following structural features:
Pyridine : A six-membered aromatic ring containing one nitrogen atom.
4-carboxylate : A methyl ester group (-COOCH₃) is attached to the 4th position of the pyridine ring. The term "isonicotinate" specifically refers to a derivative of isonicotinic acid, where the carboxyl group is at the 4-position.
2-chloro : A chlorine atom is substituted at the 2-position.
5-methoxy : A methoxy group (-OCH₃) is substituted at the 5-position.
It is crucial to distinguish this compound from its isomers, which have similar names but different structures and properties:
Methyl 2-chloro-5-methylisonicotinate : The IUPAC name is methyl 2-chloro-5-methylpyridine-4-carboxylate [1]. Here, a methyl group (-CH₃) replaces the methoxy group at the 5-position.
Methyl 2-chloro-5-methoxynicotinate : The IUPAC name is methyl 2-chloro-5-methoxypyridine-3-carboxylate [2]. In this isomer, the methyl ester group is at the 3-position, making it a derivative of nicotinic acid.
This guide will focus on the available technical data for these related and often-referenced compounds, highlighting their significance as versatile chemical building blocks.
Part 2: Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis, including solvent selection, reaction conditions, and purification methods.
Safety and Handling:
These compounds are considered hazardous chemicals. For instance, Methyl 2-chloro-5-methoxynicotinate is harmful if swallowed and can cause skin, eye, and respiratory irritation[5]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.
Part 3: Synthesis and Reactivity
The synthesis of these substituted pyridines often involves multi-step processes, starting from more readily available pyridine derivatives. The reactivity of the chloro- and ester-functionalized pyridine core allows for a wide range of subsequent chemical transformations.
General Synthetic Approach
A common strategy for synthesizing 2-chloropyridine derivatives is through the chlorination of the corresponding pyridine N-oxide. This activates the pyridine ring for nucleophilic substitution.
Caption: General workflow for synthesizing substituted methyl chloropyridinecarboxylates.
Exemplary Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine
While a specific protocol for the title compounds is not detailed in the provided search results, a representative synthesis for a related precursor, 2-chloro-5-methylpyridine, can be adapted from known procedures involving the chlorination of 3-methylpyridine N-oxide[6][7].
Step 1: N-Oxidation of 3-Methylpyridine
Dissolve 3-methylpyridine in a suitable solvent such as acetic acid.
Add an oxidizing agent, for example, hydrogen peroxide, portion-wise while controlling the temperature.
Heat the reaction mixture to drive the reaction to completion.
After cooling, neutralize the reaction mixture and extract the 3-methylpyridine N-oxide product.
Step 2: Chlorination of 3-Methylpyridine N-Oxide
Charge a reaction vessel with 3-methylpyridine N-oxide and a solvent like dichloromethane[7].
Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), while maintaining the low temperature[7].
Allow the reaction to proceed, followed by a careful workup involving quenching with water and neutralization with a base (e.g., NaOH)[7].
The 2-chloro-5-methylpyridine product can then be isolated, for instance, by steam distillation[7].
Step 3: Carboxylation and Esterification
Further functionalization to introduce the methyl ester at the 4-position would involve subsequent steps such as lithiation followed by quenching with carbon dioxide to form the carboxylic acid, and then esterification with methanol under acidic conditions.
Part 4: Applications in Drug Discovery and Agrochemicals
Methyl 2-chloro-5-substituted (iso)nicotinates are valuable intermediates primarily used in the synthesis of pharmaceuticals and agrochemicals[4]. The substituents on the pyridine ring play a crucial role in modulating the biological activity of the final products.
The Role of Key Substituents
The chloro, methoxy, and methyl groups are frequently employed in medicinal chemistry to optimize ligand-protein interactions and improve the pharmacokinetic properties of drug candidates[8][9].
Chloro Group : As an electron-withdrawing group, the chlorine atom can influence the electronics of the aromatic ring. It can also participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds, which are directional interactions that can enhance binding affinity and selectivity[8]. The reactivity of the C-Cl bond also allows for its displacement in nucleophilic substitution and cross-coupling reactions, providing a handle for further molecular elaboration[6].
Methoxy Group : The methoxy group is an electron-donating group that can also engage in hydrogen bonding through its oxygen atom[8]. Its presence can alter the molecule's polarity and metabolic stability. The dual electrostatic nature of both chloro and methoxy groups makes them useful for probing protein binding sites to optimize potency[8].
Methyl Group : Introducing a methyl group can impact a molecule's conformation and lipophilicity, which in turn affects its binding to a target and its pharmacokinetic profile[10]. The "magic methyl" effect, where the addition of a methyl group leads to a significant and sometimes unexpected increase in potency, is a well-known concept in drug design[9][10].
Caption: Logic diagram illustrating the role of substituents in drug discovery.
These intermediates serve as building blocks for creating more complex molecules designed to interact with specific biological targets like enzymes or receptors, leading to the development of novel therapeutic agents and crop protection compounds[4].
An In-depth Technical Guide to Substituted Methyl 2-chloro-isonicotinates as Versatile Building Blocks in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical design, prese...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical design, present in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile.[3] Among the myriad of functionalized pyridines, molecules bearing a combination of chloro, and other electron-donating or-withdrawing groups are of particular interest. This guide focuses on the technical aspects of a specific class of these compounds: substituted methyl 2-chloro-isonicotinates, with a primary focus on Methyl 2-chloro-5-methoxyisonicotinate and its close analogs.
While specific data for Methyl 2-chloro-5-methoxyisonicotinate is limited in publicly available literature, this guide will leverage information on closely related and commercially available analogs, such as Methyl 2-chloro-5-methylisonicotinate, to provide a comprehensive overview of the synthesis, properties, and applications of this important class of chemical intermediates.
Core Compound Identification and Synonyms
Precise identification of chemical compounds is critical for reproducible research. The nomenclature of substituted pyridines can vary, leading to potential ambiguity. This section clarifies the identity of Methyl 2-chloro-5-methoxyisonicotinate and its analogs.
Methyl 2-chloro-5-methoxyisonicotinate refers to a pyridine ring with a methyl ester at the 4-position (the "isonicotinate" part), a chlorine atom at the 2-position, and a methoxy group at the 5-position.
Due to the limited specific data for the methoxy-substituted variant, we will use Methyl 2-chloro-5-methylisonicotinate as a primary example for tabular data.
The physical and chemical properties of these intermediates are crucial for their use in synthesis, including determining appropriate solvents, reaction temperatures, and purification methods.
Safety and Handling:
Substituted chloropyridines, including Methyl 2-chloro-5-methylisonicotinate and its analogs, are generally considered hazardous. Standard laboratory safety protocols should be strictly followed.
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[7]
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]
Synthesis of Substituted 2-Chloropyridines: A General Overview
The synthesis of highly substituted pyridines often involves multi-step processes. A common strategy for producing 2-chloro-5-substituted pyridines involves the chlorination of the corresponding pyridine N-oxide. This approach offers a reliable method for introducing the chloro group at the 2-position.
The following diagram illustrates a generalized synthetic workflow for this class of compounds.
Caption: A generalized synthetic workflow for Methyl 2-chloro-5-substituted-isonicotinates.
Applications in Drug Discovery and Agrochemicals
The true value of Methyl 2-chloro-5-methoxyisonicotinate and its analogs lies in their utility as versatile building blocks for the synthesis of more complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 2-position makes them ideal substrates for a variety of cross-coupling and nucleophilic substitution reactions.
1. Key Intermediates in Pharmaceutical Synthesis:
This class of compounds serves as a crucial starting point for the development of active pharmaceutical ingredients (APIs). The pyridine core is a frequent motif in approved drugs, and the specific substitution pattern can significantly impact a drug's efficacy and safety.[2][3] They are particularly valuable in the synthesis of compounds targeting specific enzymes or receptors.[4]
2. Scaffolds for Agrochemical Development:
In the field of agrochemicals, these molecules are used to create novel pesticides and herbicides. The functional groups on the pyridine ring can be modified to enhance the potency and selectivity of the final product, leading to more effective crop protection agents.[4]
3. Role in Medicinal Chemistry:
The chloro and methoxy groups play significant roles in modulating a molecule's properties:
The Chloro Group: The presence of a chlorine atom can enhance a molecule's binding affinity to its target protein and improve its metabolic stability.[8] It also provides a reactive handle for further chemical modifications.
The Methoxy Group: The methoxy group can influence a molecule's conformation and metabolic stability, and its hydrogen bond accepting capability can be crucial for target engagement.[3]
The following diagram illustrates the role of these intermediates in a typical drug discovery workflow.
Caption: The role of substituted isonicotinates in a drug discovery workflow.
Experimental Protocol: A Representative Cross-Coupling Reaction
To illustrate the utility of this class of compounds, a generalized protocol for a Suzuki cross-coupling reaction is provided below. This type of reaction is a powerful tool for creating carbon-carbon bonds and introducing molecular diversity.
Objective: To couple an arylboronic acid with a Methyl 2-chloro-5-substituted-isonicotinate.
To a reaction vessel, add the Methyl 2-chloro-5-substituted-isonicotinate, arylboronic acid, palladium catalyst, and base.
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
Add the degassed solvent system.
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation.
Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Conclusion
Methyl 2-chloro-5-methoxyisonicotinate and its structural analogs are highly valuable, albeit specialized, chemical intermediates. Their strategic combination of functional groups on a pyridine core provides a versatile platform for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of their properties, synthesis, and reactivity is essential for any researcher or scientist working in these fields. While direct information on the methoxy variant is sparse, the principles and applications outlined in this guide, drawn from its close analogs, provide a solid foundation for its use in pioneering research and development.
References
methyl 2-chloro-5-methylisonicotinate - MySkinRecipes. (n.d.). Retrieved from [Link]
Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. (2025, August 5). ResearchGate. Retrieved from [Link]
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). Asian Journal of Chemistry. Retrieved from [Link]
Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2) - PubChemLite. (n.d.). Retrieved from [Link]
Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (2008, September 20). Google Patents.
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. Retrieved from [Link]
Preparation of 2-(Chloromethyl)pyridine. (n.d.). Google Patents.
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Methyl 2-chloro-5-methoxyisonicotinate: Structural Informatics, Synthesis, and Drug Discovery Applications
Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds for the development of targeted therapeutics. Methyl 2-chloro-5-methoxyisonicotinate (CAS: 12568...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds for the development of targeted therapeutics. Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a highly versatile, orthogonally reactive building block frequently utilized in the synthesis of kinase inhibitors and nuclear receptor modulators, such as RORγ inhibitors.
This technical whitepaper provides an in-depth analysis of the structural informatics (SMILES and InChIKey), physicochemical properties, and optimized synthetic methodologies for this crucial intermediate. Designed for drug development professionals, this guide goes beyond standard protocols to explain the mechanistic causality and analytical validation required to establish a self-validating synthetic workflow.
Chemical Identity & Structural Informatics
Accurate structural informatics are the foundation of computational drug discovery and cheminformatics databases. The structural representation of methyl 2-chloro-5-methoxyisonicotinate must account for the specific regiochemistry of the pyridine ring: a chlorine atom at C2, a methyl ester at C4 (isonicotinate), and a methoxy group at C5.
SMILES String: COC(=O)c1cc(Cl)ncc1OC
Informatics Breakdown: The SMILES string elegantly maps the 3D topology of the molecule. The sequence c1cc(Cl)ncc1 defines the core pyridine ring and the C2-chlorine substitution. The COC(=O) branch at the first aromatic carbon (C4) denotes the methyl ester, while the OC branch at the final aromatic carbon (C5) denotes the methoxy ether.
Standard InChI: InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(9)3-5(7)8(11)13-2/h3-4H,1-2H3
Informatics Breakdown: The InChI string provides a canonical, layer-by-layer representation. The connectivity layer c1-12-7-4-10-6(9)3-5(7)8(11)13-2 explicitly traces the heavy atom skeleton, confirming the para-like relationship between the isolated C3 and C6 protons, which is critical for downstream NMR validation.
InChIKey: A 27-character hashed representation of the Standard InChI, utilized by IUPAC for database indexing and cross-referencing.
Physicochemical Profiling
Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic organic reactions and biological assays.
Table 1: Quantitative Physicochemical & Structural Data
Parameter
Value
IUPAC Name
Methyl 2-chloro-5-methoxy-pyridine-4-carboxylate
CAS Registry Number
Molecular Formula
C₈H₈ClNO₃
Molecular Weight
201.61 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4 (N, O, O, O)
Rotatable Bonds
3
Topological Polar Surface Area (TPSA)
48.42 Ų
Synthetic Methodology & Mechanistic Causality
The standard synthesis of methyl 2-chloro-5-methoxyisonicotinate relies on a one-pot dual alkylation of 2-chloro-5-hydroxyisonicotinic acid.
Mechanistic Rationale
The starting material possesses two acidic protons: a carboxylic acid (pKa ~3.5) and a phenolic hydroxyl group (pKa ~8.5). By utilizing Potassium Carbonate (K₂CO₃) as a mild base in N,N-Dimethylformamide (DMF), both functional groups are deprotonated. DMF, a polar aprotic solvent, is critical here; it solvates the potassium cations while leaving the carboxylate and phenoxide anions "naked" and highly nucleophilic. This facilitates a rapid Sₙ2 attack on Iodomethane (MeI), achieving simultaneous esterification and O-methylation.
Optimized Step-by-Step Protocol
Note: The foundational protocol is adapted from , which originally utilized 1.0 equivalent of reagents, inherently capping the dual-alkylation yield at ~50%. As a Senior Application Scientist, I strongly recommend the following optimized stoichiometry (2.5 equivalents) to drive the reaction to completion.
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-hydroxyisonicotinic acid (1.0 eq, e.g., 8.01 g, 46.2 mmol) and K₂CO₃ (2.5 eq, 15.9 g, 115.5 mmol).
Solvation: Suspend the solid mixture in anhydrous DMF (50 mL) under a blanket of inert nitrogen gas.
Electrophile Addition: Cool the mixture to 0°C. Add Iodomethane (2.5 eq, 16.4 g, 115.5 mmol) dropwise to control the exothermic Sₙ2 alkylation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 18 hours.
Quenching & Workup: Quench the reaction with cooled deionized water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (2 x 80 mL).
Purification: Wash the combined organic layers with saturated brine (50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (petroleum ether/EtOAc = 4/1 to 1/1) to isolate the white solid product.
Trustworthiness in synthetic chemistry requires a self-validating protocol where analytical data unambiguously proves the mechanistic outcome.
The success of the dual alkylation is definitively confirmed via ¹H NMR (400 MHz, CDCl₃) :
δ 8.17 (s, 1H) & δ 7.59 (s, 1H): These represent the isolated aromatic protons at the C6 and C3 positions, respectively. Because they are separated by substituted carbons, there is no adjacent proton to couple with (J-coupling across 4 bonds is negligible), resulting in two distinct singlets.
δ 3.98 (s, 3H) & δ 3.91 (s, 3H): The appearance of these two sharp singlets, integrating to 3 protons each, is the critical validation point. They correspond to the newly formed methoxy ether and methyl ester groups. Furthermore, the complete disappearance of broad downfield peaks (OH, COOH) confirms that no mono-alkylated intermediate remains.
Downstream Applications in Drug Discovery
Methyl 2-chloro-5-methoxyisonicotinate is highly prized in medicinal chemistry due to its orthogonal reactivity , allowing for sequential, site-specific functionalization without the need for complex protecting group strategies.
C2-Position (Chlorine): The electron-deficient nature of the pyridine ring makes the C2-chlorine highly susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with aryl boronic acids) or Nucleophilic Aromatic Substitution (SₙAr) with primary/secondary amines.
C4-Position (Methyl Ester): Following C2 functionalization, the methyl ester can be selectively hydrolyzed (saponified) using LiOH/H₂O to reveal the free carboxylic acid. This acid is then primed for HATU/DIPEA-mediated amide coupling to generate targeted pharmacophores.
Fig 2: Orthogonal downstream functionalization pathways for drug discovery.
References
World Intellectual Property Organization. (2019). Ror-gamma inhibitors (Patent No. WO2019063748A1).
Foundational
A Technical Guide for Drug Discovery Professionals: Predicted Biological Activity and Validation Strategy for Methyl 2-chloro-5-methoxyisonicotinate
Executive Summary Methyl 2-chloro-5-methoxyisonicotinate is a substituted pyridine derivative for which no direct biological activity data has been published. However, its structural components—the isonicotinate core, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-chloro-5-methoxyisonicotinate is a substituted pyridine derivative for which no direct biological activity data has been published. However, its structural components—the isonicotinate core, a chloro substituent, and a methoxy group—are all well-recognized motifs in medicinal chemistry. By analyzing structurally related compounds, this guide predicts that Methyl 2-chloro-5-methoxyisonicotinate holds significant potential as an anti-inflammatory, antibacterial, and possibly an anticancer agent. The isonicotinate scaffold is known for its anti-inflammatory and antimicrobial properties, while the chloro and methoxy substituents are frequently employed in drug discovery to enhance potency and modulate ligand-protein interactions.[1][2][3][4][5] This document provides a comprehensive rationale for these predictions and outlines a detailed experimental workflow to systematically validate these potential activities, offering a clear roadmap for researchers and drug development professionals.
Introduction: Deconstructing the Pharmacophore
The predictive analysis of a novel chemical entity begins with an understanding of its constituent parts. Methyl 2-chloro-5-methoxyisonicotinate is built upon a foundation of chemical motifs that have a rich history in the development of therapeutic agents.
The Isonicotinate Scaffold: A Privileged Core in Medicinal Chemistry
Isonicotinic acid, a pyridine-4-carboxylic acid, is a cornerstone pharmacophore. Its most notable derivative is isoniazid, a first-line drug for the treatment of tuberculosis that functions as a prodrug inhibiting mycolic acid synthesis in the mycobacterial cell wall.[3] Beyond this, derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities.[3][6] Recent studies have highlighted isonicotinates (esters of isonicotinic acid) as exceptionally potent anti-inflammatory agents by inhibiting the production of Reactive Oxygen Species (ROS).[2][7] In some cases, these derivatives have shown activity many times greater than that of the standard drug ibuprofen.[2][7]
The Role of Chloro and Methoxy Substituents in Drug Design
Small functional groups like chloro and methoxy are critical tools for medicinal chemists to optimize the interaction between a ligand and its protein target.[1][4][5]
Chloro Group: As an electron-withdrawing group, it can form halogen bonds and other multipolar interactions within a protein's binding pocket. Its presence is a feature of numerous antibacterial and anticancer agents.[8][9]
Methoxy Group: As an electron-donating group, its oxygen can act as a hydrogen bond acceptor.
Crucially, both substituents exhibit a "dual electrostatic behavior," meaning they possess regions of both positive and negative electrostatic potential.[1][5] This versatility allows them to form favorable interactions with diverse amino acid residues, making them valuable for probing and optimizing binding affinity.[1][5]
Predicted Biological Activities and Mechanistic Rationale
Based on a synthesis of the available literature for analogous structures, we propose the following testable hypotheses for the biological activity of Methyl 2-chloro-5-methoxyisonicotinate.
Primary Prediction: Anti-inflammatory and Antioxidant Activity
The strongest prediction is for potent anti-inflammatory activity, likely mediated by the inhibition of ROS production. This is directly supported by extensive research on isonicotinate derivatives, which have demonstrated exceptional ROS inhibitory profiles.[2][7] The chloro and methoxy groups are predicted to modulate the potency of this activity by optimizing the fit and electronic interactions within the binding pocket of the target enzyme(s), such as NADPH oxidase.
Secondary Prediction: Antibacterial Activity
Given the legacy of the isonicotinic acid core in the anti-tuberculosis drug isoniazid, antibacterial activity is a strong possibility.[3][6] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid, a close structural analog, have shown broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism may involve cell wall synthesis inhibition or other bacterial targets.
Tertiary Prediction: Anticancer Activity via Kinase Inhibition
This prediction is more speculative but is grounded in compelling evidence. A complex molecule containing a 2-chloro-8-methoxy core structure demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[9] Substituted pyridine rings are a common feature in the ATP-binding domain of many kinase inhibitors. The specific substitution pattern of Methyl 2-chloro-5-methoxyisonicotinate may allow it to act as a scaffold for developing selective kinase inhibitors.
Research into compounds for positron emission tomography (PET) imaging has identified that analogs based on a 2-chloro-5-methoxy-pyridine structure can have exceptionally high binding affinities (in the picomolar range) for nAChRs.[10] This suggests a potential, albeit more exploratory, application in neuroscience or as a modulator of cholinergic signaling.
Proposed Experimental Validation Workflow
A tiered, systematic approach is essential to efficiently validate the predicted activities. The workflow prioritizes broad screening followed by more specific, mechanism-of-action studies.
Caption: A tiered workflow for the biological validation of Methyl 2-chloro-5-methoxyisonicotinate.
Detailed Experimental Protocols
The following protocols describe standardized assays to test the primary and secondary predictions.
Protocol: Cellular Viability Assay (MTT)
This initial assay determines the general cytotoxicity of the compound, establishing a safe concentration range for subsequent cell-based experiments.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
Cell Seeding: Seed human fibroblast cells (e.g., Hs68) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
Compound Treatment: Prepare a serial dilution of Methyl 2-chloro-5-methoxyisonicotinate (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro ROS Inhibition Assay (Luminol-based Chemiluminescence)
This assay directly measures the compound's ability to inhibit the production of reactive oxygen species from stimulated immune cells.[3]
Principle: Phagocytic cells like neutrophils produce ROS when stimulated, which can be detected by the chemiluminescence of luminol. An inhibitor will reduce the light signal.
Methodology:
Cell Preparation: Isolate human whole blood cells or neutrophils. Dilute with Hank's Balanced Salt Solution (HBSS).
Assay Plate Setup: In a 96-well white plate, add 25 µL of diluted blood, 25 µL of various concentrations of the test compound, and 25 µL of luminol solution.
Incubation: Incubate the plate at 37°C for 15-20 minutes in the chamber of a luminometer.
Stimulation: Stimulate ROS production by adding 25 µL of a stimulant (e.g., phorbol myristate acetate - PMA).
Measurement: Immediately measure the chemiluminescence over a period of 30-60 minutes.
Analysis: Calculate the percent inhibition of the ROS signal relative to the stimulated control without the compound. Determine the IC₅₀ value.
This assay determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the compound in a liquid growth medium. Growth is assessed visually after incubation.
Methodology:
Compound Preparation: Perform a two-fold serial dilution of Methyl 2-chloro-5-methoxyisonicotinate in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Interpretation and Next Steps
The results from the initial validation assays will guide the subsequent research direction.
Interpreting Potential Outcomes
Assay
Favorable Outcome
Unfavorable Outcome
Next Steps if Favorable
Cytotoxicity (MTT)
IC₅₀ > 50 µM
IC₅₀ < 10 µM
Proceed with activity screening.
ROS Inhibition
IC₅₀ < 10 µM (ideally < 1 µM)
IC₅₀ > 50 µM
In vivo anti-inflammatory models (e.g., carrageenan-induced paw edema).
MIC Assay
MIC ≤ 16 µg/mL against one or more strains
MIC > 64 µg/mL against all strains
Test against a broader panel of resistant strains; time-kill assays.
Anticancer Screen
Selective IC₅₀ < 10 µM against cancer cells
Non-selective cytotoxicity
Mechanism of action studies (e.g., kinase panel, cell cycle analysis).
Path to Lead Optimization
If one or more activities are confirmed, the compound becomes a "hit." The next phase involves medicinal chemistry efforts to synthesize analogs to establish a Structure-Activity Relationship (SAR).
Caption: A logical progression from a validated hit compound to a lead candidate.
Conclusion
While Methyl 2-chloro-5-methoxyisonicotinate is an uncharacterized molecule, a thorough analysis of its chemical architecture provides a strong, data-driven basis for predicting its biological activities. The isonicotinate core suggests high potential in anti-inflammatory and antibacterial domains, with plausible applications in oncology. The chloro and methoxy substituents provide proven tools for optimizing molecular interactions. The experimental framework detailed in this guide offers a robust and efficient strategy to systematically investigate these predictions, potentially uncovering a valuable new scaffold for therapeutic development.
References
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI.
Parallels between the chloro and methoxy groups for potency optimization. (2026). PubMed.
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2025). ResearchGate.
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.
Drugs in the market having isonicotinoyl cores. ResearchGate.
Parallels between the chloro and methoxy groups for potency optimization. (2026). PMC.
Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate.
The Strategic Utility of Methyl 2-chloro-5-methoxyisonicotinate in Modern Medicinal Chemistry
A Technical Whitepaper for Drug Development Professionals As the complexity of target-directed drug discovery increases, the demand for highly functionalized, orthogonally reactive building blocks has never been higher....
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals
As the complexity of target-directed drug discovery increases, the demand for highly functionalized, orthogonally reactive building blocks has never been higher. Among these, Methyl 2-chloro-5-methoxyisonicotinate (MCMI) (CAS: 1256834-48-6) [1] has emerged as a privileged scaffold, particularly in the synthesis of novel therapeutics targeting autoimmune and inflammatory pathways.
This guide provides an in-depth mechanistic analysis of MCMI, exploring its structural rationale, its critical role in the synthesis of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors [2], and validated protocols for its downstream functionalization.
Structural and Electronic Profiling
The value of MCMI lies in its precise substitution pattern, which offers a balance of electronic tuning and orthogonal synthetic handles. As an application scientist evaluating scaffolds for library generation, the causality behind selecting this specific building block is rooted in three distinct features:
The 2-Chloro Substituent (Electrophilic Core): Positioned
α
to the pyridine nitrogen, the C-Cl bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The electron-withdrawing nature of both the nitrogen atom and the para-ester group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring, accelerating cross-coupling reactions.
The 4-Methyl Ester (Synthetic Handle & EWG): The ester serves a dual purpose. Electronically, it activates the C2 position. Synthetically, it provides a reliable handle for late-stage functionalization—most commonly through saponification to the corresponding carboxylic acid, followed by amide coupling to install diverse pharmacophores.
The 5-Methoxy Group (Electronic Modulator & H-Bond Acceptor): The methoxy group acts as an electron-donating group (EDG) via resonance, which fine-tunes the basicity (pKa) of the pyridine nitrogen. In the context of medicinal chemistry, this oxygen atom frequently serves as a critical hydrogen-bond acceptor within the target protein's binding pocket, improving binding affinity and target residence time.
Core Application: RORγt Inhibitors and Autoimmunity
MCMI is prominently featured as a key intermediate in the synthesis of RORγt inhibitors (e.g., as detailed in WIPO Patent WO2019063748A1) [2]. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of Interleukin-17 (IL-17). Aberrant Th17/IL-17 signaling is the primary driver of autoimmune pathologies such as psoriasis, multiple sclerosis, and inflammatory bowel disease (IBD).
By utilizing MCMI, medicinal chemists can rapidly construct the core heterocyclic framework required to occupy the lipophilic ligand-binding domain of RORγt, effectively acting as inverse agonists to shut down IL-17 transcription.
IL-23/STAT3/RORγt signaling pathway driving Th17-mediated autoimmunity and inhibitor intervention.
Synthetic Workflows & Methodologies
The primary transformation of MCMI involves the functionalization of the 2-chloro position. A prototypical reaction in the synthesis of RORγt inhibitors is the conversion of MCMI to methyl 5-methoxy-2-vinylisonicotinate via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [2].
Quantitative Data: Cross-Coupling Optimization
To establish a robust process, various catalytic systems must be evaluated. The table below summarizes the optimization data for the C2-vinylation of MCMI, demonstrating the rationale behind catalyst selection.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Rationale
1
Pd(PPh3)4
Na2CO3
Toluene/H2O
90
45
Prototypical catalyst; prone to rapid deactivation via oxidation.
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O
90
88
Bidentate ligand prevents Pd black precipitation; high turnover.
Base metal alternative; limited by competitive ester hydrolysis.
Table 1: Optimization parameters for the C2-vinylation of MCMI. Entry 2 represents the most scalable and cost-effective balance for early-stage development.
Validated Protocol: Synthesis of Methyl 5-methoxy-2-vinylisonicotinate
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity execution.
Reaction Assembly: To a rigorously dried Schlenk flask, add MCMI, potassium vinyltrifluoroborate, and Na2CO3.
Causality: Potassium vinyltrifluoroborate is selected over vinylboronic acid due to its superior bench stability and controlled, slow release of the active boronic species in situ, which drastically minimizes protodeboronation side reactions.
Degassing (Critical Step): Add the 1,4-Dioxane/H2O solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes.
Causality: Oxygen is a potent poison for Pd(0) species. Failure to remove dissolved O2 will result in the oxidation of the catalyst to inactive Pd(II) complexes, stalling the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (MCMI) should be completely consumed, replaced by a lower Rf, UV-active spot.
Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter the biphasic mixture through a pad of Celite.
Causality: The Celite filtration is mandatory to remove finely divided Palladium black. If left in solution, Pd black causes severe emulsions during aqueous extraction and can catalyze the degradation of the vinyl product during concentration.
Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography to yield the product as a white solid.
Stepwise synthetic functionalization of MCMI toward RORγt inhibitor APIs.
Conclusion
Methyl 2-chloro-5-methoxyisonicotinate represents a masterclass in building block design. By combining an activated electrophilic site, a latent carboxylic acid handle, and an electronic-modulating methoxy group, it provides medicinal chemists with a highly predictable, orthogonally reactive starting material. Its proven utility in the synthesis of complex RORγt inhibitors underscores its value in accelerating the discovery of next-generation therapies for autoimmune disorders.
GlaxoSmithKline Intellectual Property Development Ltd. "Ror-gamma inhibitors" (WO2019063748A1). WIPO (PCT) / Google Patents.
Foundational
Methyl 2-chloro-5-methoxyisonicotinate: A Strategic Building Block for Complex Molecule Synthesis
Abstract Methyl 2-chloro-5-methoxyisonicotinate is a polysubstituted pyridine derivative that has garnered significant attention as a versatile synthetic intermediate in the fields of medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 2-chloro-5-methoxyisonicotinate is a polysubstituted pyridine derivative that has garnered significant attention as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive chloro leaving group, an electron-donating methoxy moiety, and an electron-withdrawing methyl ester—provides a unique electronic landscape that enables a wide array of selective chemical transformations. This guide delves into the core reactivity of this building block and provides field-proven, detailed protocols for its application in key synthetic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices is emphasized to empower researchers in the rational design and optimization of synthetic routes for novel, high-value molecules.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The ability to precisely functionalize this core is paramount for modulating a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Methyl 2-chloro-5-methoxyisonicotinate (and its isomers) serves as an ideal starting point for molecular elaboration.[1]
The molecule's utility is rooted in the orthogonal reactivity of its key features:
The C2-Chloro Group: Positioned alpha to the ring nitrogen, this is the primary site for substitution. It serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The C5-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting the rate and regioselectivity of certain reactions. It can also serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets.[2]
The C4-Methyl Ester: This electron-withdrawing group further activates the C2 position towards nucleophilic attack and provides a site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide provides a comprehensive examination of how to leverage this intricate electronic interplay for the synthesis of complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for safe handling, reaction setup, and purification. While data for the exact isonicotinate isomer can be sparse, the properties of the closely related nicotinate isomer (Methyl 2-chloro-5-methoxynicotinate) provide a valuable reference.
Table 1: Physicochemical Properties and Identifiers
Property
Value (for Methyl 2-chloro-5-methoxynicotinate)
Reference(s)
CAS Number
1256791-15-7
Molecular Formula
C₈H₈ClNO₃
Molecular Weight
201.61 g/mol
Appearance
Solid
Purity
≥95%
| Storage Temperature | Refrigerator (2-8°C) |[3] |
Safety Information:
The compound is classified as a warning-level hazard.[3] Precautionary statements advise avoiding inhalation, wearing protective gloves and eye protection, and ensuring thorough washing after handling.[4] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4]
Core Reactivity and Mechanistic Considerations
The synthetic utility of Methyl 2-chloro-5-methoxyisonicotinate is dominated by the reactivity at the C2-position. The choice of reaction class depends on the desired bond to be formed (C-C, C-N, C-O, etc.).
Figure 1: Key reactive sites and major synthetic pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthesis. For chloropyridines, the primary challenge is the strength of the C-Cl bond (~339 kJ/mol), which makes the initial oxidative addition step of the catalytic cycle kinetically demanding compared to C-Br or C-I bonds.[5] Success hinges on using a highly active catalytic system capable of overcoming this energy barrier.[6]
Causality Behind Catalyst Selection:
Palladium Source: While simple salts like Pd(OAc)₂ are common, modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are often superior. They generate the active monoligated Pd(0) species more cleanly and efficiently, leading to lower catalyst loadings and more reproducible results.[7][8]
Ligand Choice: This is the most critical parameter. For activating C-Cl bonds, the ligand must be both bulky and electron-rich . Bulky ligands (e.g., SPhos, XPhos, RuPhos) promote the formation of the highly reactive 12-electron L₁Pd(0) species, which readily undergoes oxidative addition.[8][9] The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[6]
Nucleophilic Aromatic Substitution (SNAr)
In the absence of a metal catalyst, the C2-chloro group can be displaced by strong nucleophiles. The pyridine nitrogen and the C4-ester act as electron-withdrawing groups, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. This pathway is particularly effective for introducing heteroatom nucleophiles like amines, alkoxides, and thiolates.
Key Synthetic Transformations and Protocols
The following sections provide detailed, field-proven protocols for the most important transformations of chloropyridine building blocks. These serve as a robust starting point for reaction optimization with Methyl 2-chloro-5-methoxyisonicotinate.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-pyridine structures.[10][11]
Mechanism Insight: The reaction requires a base (e.g., K₃PO₄, Cs₂CO₃) not only to facilitate the catalytic cycle but, crucially, to activate the boronic acid partner. The base converts the neutral boronic acid into a more nucleophilic boronate species, which is necessary for the key transmetalation step where the organic group is transferred from boron to palladium.[9][10]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for electron-rich 2-chloropyridines.[9][12]
Reagent Assembly: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
Catalyst Addition: In the same flask, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the corresponding ligand (e.g., SPhos, 4 mol%).
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). The flask should be evacuated and backfilled with argon three times after solvent addition to ensure an oxygen-free environment.[9]
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further chemistry (e.g., click reactions, reductions) or as structural elements in materials and pharmaceuticals. The reaction typically employs a dual-catalyst system of palladium and copper(I).[13][14]
Mechanism Insight: The currently accepted mechanism involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex.[13]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the coupling of 2-halopyridines.[13][15][16]
Reagent Assembly: In a dry Schlenk flask under an inert atmosphere, dissolve Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous solvent such as dimethylformamide (DMF) or triethylamine (Et₃N).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[13]
Base Addition: If not used as the solvent, add an amine base such as triethylamine or diisopropylamine (2.0 equiv.).
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for forming C-N bonds, allowing for the coupling of the chloropyridine with a vast range of primary and secondary amines.[7][17]
Mechanism Insight: Similar to other cross-couplings, the cycle involves oxidative addition of the C-Cl bond to Pd(0). The amine then coordinates to the Pd(II) complex. A strong, non-nucleophilic base (typically NaOt-Bu or LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7] A common side reaction is hydrodehalogenation (replacement of -Cl with -H), which can be suppressed by ensuring strictly anhydrous conditions and using high-purity reagents.[7]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol effective for many chloropyridine/amine combinations.[7][17][18]
Reagent Assembly: In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the ligand (RuPhos, 4-10 mol%), and the base (Sodium tert-butoxide, NaOt-Bu, 1.5 equiv.).
Substrate Addition: Add Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
Reaction: Seal the tube and heat in an oil bath at 80-110 °C with vigorous stirring for 4-24 hours.
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ether, and filter through a plug of celite.
Purification: Remove the solvent under reduced pressure and purify the crude material by flash column chromatography.
Experimental Workflow: A Visual Guide
The successful execution of these sensitive cross-coupling reactions requires meticulous attention to technique, particularly the exclusion of oxygen and moisture.
Figure 4: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
Methyl 2-chloro-5-methoxyisonicotinate stands out as a high-potential building block for synthetic chemists. Its well-defined reactive sites allow for predictable and selective functionalization through a host of modern synthetic methods. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing C-C and C-N bonds, which are fundamental transformations in the synthesis of novel pharmaceuticals and advanced materials. As the demand for complex, highly substituted heterocyclic compounds continues to grow, the strategic application of versatile intermediates like Methyl 2-chloro-5-methoxyisonicotinate will be indispensable for accelerating discovery and development programs.
References
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007. Available from: [Link].
ResearchGate. Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Available from: [Link].
MySkinRecipes. methyl 2-chloro-5-methylisonicotinate. Available from: [Link].
Thompson, A. E. et al. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. 2003. Available from: [Link].
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. 2004. Available from: [Link].
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link].
Joe, C. L. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. 2022. Available from: [Link].
Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2008. Available from: [Link].
ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. 2013. Available from: [Link].
ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. 2007. Available from: [Link].
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
Colacot, T. J. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. 2020. Available from: [Link].
PubChem. Methyl 2-chloro-5-methylisonicotinate. Available from: [Link].
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. 2020. Available from: [Link].
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. 2024. Available from: [Link].
Orthogonal Reactivity and Synthetic Utility of Methyl 2-chloro-5-methoxyisonicotinate: A Technical Whitepaper
Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of the synthetic route. Methyl 2-chloro-5-methoxyisonicotinate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of the synthetic route. Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6)[1] has emerged as a highly versatile pyridine scaffold, prominently featured in the development of advanced therapeutics such as ROR-gamma inhibitors[2].
This whitepaper provides an in-depth mechanistic analysis of the molecule's structural electronics, maps its orthogonal reactivity profiles, and establishes self-validating experimental protocols for its functionalization. By understanding the push-pull electronic dynamics of its functional groups, researchers can achieve highly regioselective transformations.
Structural & Electronic Profiling
The synthetic value of Methyl 2-chloro-5-methoxyisonicotinate lies in the precise spatial and electronic arrangement of its substituents around the pyridine core:
The C-2 Chlorine (Electrophilic Hub): Located adjacent to the electronegative ring nitrogen, the C-2 position is highly electron-deficient. This deficiency is amplified by the resonance-withdrawing (-M) effect of the para-ester at C-4. Consequently, the C-2 carbon exhibits a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a prime target for Nucleophilic Aromatic Substitution (SNAr) and Palladium(0) oxidative addition[3]. Furthermore, because C-2 is flanked by a nitrogen atom and a small C-3 proton, it is sterically unhindered, allowing facile access for bulky transition-metal catalysts[4].
The C-4 Methyl Ester (Carbonyl Reactivity): The ester group provides a classic site for acyl transfer reactions. It is orthogonal to the C-2 chlorine; under carefully controlled conditions, the ester can be manipulated (e.g., via BAc2 saponification) without triggering SNAr at the pyridine ring[5].
The C-5 Methoxy Group (Electronic Modulator): Positioned para to the chlorine and ortho to the ester, the methoxy group exerts a strong electron-donating (+M) effect. While this slightly raises the overall LUMO energy of the ring, it creates a specific frontier molecular orbital symmetry that stabilizes transition states during cross-coupling, preventing unwanted side reactions[4]. It also serves as a latent hydroxyl group, cleavable under harsh Lewis acidic conditions.
Reactivity Logic Map
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Caption: Logical reactivity map of Methyl 2-chloro-5-methoxyisonicotinate.
Quantitative Data Summary
To facilitate reaction planning, the critical physicochemical and reactivity metrics of the molecule are summarized below.
Property / Metric
Value
Mechanistic Significance
CAS Registry Number
1256834-48-6
Unique identifier for procurement and database indexing[1].
Molecular Weight
201.61 g/mol
Standard metric for stoichiometric calculations[6].
C-2 SNAr Activation (ΔG‡)
~85-90 kJ/mol (est.)
Highly activated by the para-ester; enables mild amination and thiolation[3].
C-4 Ester Hydrolysis Pathway
BAc2 Mechanism
Susceptible to mild alkaline saponification via acyl-oxygen cleavage[5].
C-5 Methoxy Electronic Effect
+M (Electron Donating)
Modulates LUMO symmetry, directing Pd(0) oxidative addition to C-2[4].
Self-Validating Experimental Workflows
The true utility of a building block relies on the reproducibility of its transformations. The following protocols are engineered as self-validating systems, incorporating specific causal reasoning and In-Process Controls (IPCs) to ensure scientific integrity.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Vinylation at C-2
This protocol details the synthesis of methyl 5-methoxy-2-vinylisonicotinate, a critical intermediate in the synthesis of ROR-gamma inhibitors[2].
Causality & Design:
Catalyst Choice: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step. This is crucial when coupling small, volatile moieties like vinyl groups that are prone to homocoupling or decomposition.
Base Selection: K2CO3 is used instead of stronger bases (like NaOH or KOtBu) to activate the boronic acid without triggering the premature hydrolysis of the C-4 methyl ester[5].
Step-by-Step Methodology:
Reagent Charging: In a rigorously dried Schlenk flask, combine Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Solvent Introduction & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Critical Step: Sparge the solution with N2 or Argon for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to an unreactive Pd(II)-peroxo complex.
Thermal Activation: Heat the reaction mixture to 90°C under an inert atmosphere for 12 hours.
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 202 [M+H]+) is depleted and the product mass (m/z 194 [M+H]+) is the dominant peak.
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure vinylated product[2].
Caption: Standardized workflow for Pd-catalyzed vinylation of the 2-chloro position.
Protocol B: Chemoselective Saponification of the C-4 Ester
Converting the ester to a carboxylic acid provides a handle for subsequent amide coupling. The challenge is hydrolyzing the ester without allowing the hydroxide ion to act as a nucleophile at the SNAr-active C-2 position[7].
Causality & Design:
Reagent Choice: LiOH is utilized instead of NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the C-4 carbon, biasing the reaction toward the BAc2 ester hydrolysis pathway over SNAr at C-2[5].
Temperature Control: The reaction is initiated at 0°C to kinetically suppress the higher-activation-energy SNAr pathway[3].
Step-by-Step Methodology:
Preparation: Dissolve Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O and cool the solution to 0°C in an ice bath.
Hydrolysis: Add LiOH·H2O (1.5 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow the mixture to slowly warm to room temperature over 2 hours.
Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material (eluent: 1:1 Hexanes/EtOAc). The reaction is self-validating when the UV-active starting material spot disappears, and a new UV-active spot remains fixed at the baseline (indicating the formation of the highly polar carboxylate salt).
Isolation: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water, cool to 0°C, and carefully acidify to pH ~3 using 1M HCl. Collect the resulting precipitated 2-chloro-5-methoxyisonicotinic acid via vacuum filtration and dry under high vacuum.
References
WO2019063748A1 - Ror-gamma inhibitors - Google Patents. Google Patents.
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
Table of Contents - The Royal Society of Chemistry (SNAr mechanism kinetics). RSC.
Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ACS Publications.
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA.
Technical Whitepaper: Solvation Thermodynamics and Physicochemical Profiling of Methyl 2-chloro-5-methoxyisonicotinate
As a Senior Application Scientist, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data-collection exercise, but as a predictive science. Understanding why a molecule behaves the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data-collection exercise, but as a predictive science. Understanding why a molecule behaves the way it does in solution is the cornerstone of robust process chemistry and assay development.
Below is an in-depth technical whitepaper detailing the solubility profile, solvation thermodynamics, and empirical validation protocols for Methyl 2-chloro-5-methoxyisonicotinate .
Executive Summary
Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6)[1] is a highly functionalized pyridine derivative. It appears as a white solid at standard temperature and pressure and serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of2 for autoimmune and inflammatory diseases[2]. Because it is subjected to various cross-coupling reactions and saponification steps, mastering its solubility profile is essential for optimizing reaction kinetics and downstream purification.
Structural Causality & Solvation Thermodynamics
To accurately predict and manipulate the solubility of this compound, we must analyze the causality driven by its specific functional groups:
The Pyridine Core & 2-Chloro Substitution: Pyridine rings typically offer basicity (pKa ~5.2), allowing for aqueous solubilization via protonation and salt formation. However, the highly electronegative chlorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect). Causality: This drastically reduces the electron density on the adjacent pyridine nitrogen, lowering its pKa to near zero. Because the nitrogen is rendered non-basic, the molecule cannot be readily protonated at physiological pH, rendering it practically insoluble in aqueous media[2].
Ester and Methoxy Groups: The C4 methyl ester (isonicotinate) and C5 methoxy groups act as potent hydrogen-bond acceptors. Causality: This structural feature ensures high affinity for polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Chloroform, Dichloromethane), where dipole-dipole interactions dominate the solvation thermodynamics. This is empirically supported by standard NMR characterization protocols, which utilize CDCl3 (Deuterated Chloroform) to achieve high-concentration solubilization[2].
Figure 1: Thermodynamic pathway of solvation for Methyl 2-chloro-5-methoxyisonicotinate.
Quantitative Solubility Matrix
Based on structural heuristics, dielectric constants, and its behavior in standard synthetic workflows[2], the following table summarizes the predictive solubility profile of the compound.
Table 1: Estimated Solubility Profile of Methyl 2-chloro-5-methoxyisonicotinate at 25°C
To empirically determine the exact solubility limit of Methyl 2-chloro-5-methoxyisonicotinate in a target solvent, a rigorous, self-validating shake-flask methodology coupled with HPLC-UV must be employed.
As an application scientist, I design protocols that inherently prove their own accuracy. This workflow relies on temporal variance checks to guarantee thermodynamic equilibrium.
Step-by-Step Methodology:
Preparation: Add an excess of Methyl 2-chloro-5-methoxyisonicotinate (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.
Isothermal Incubation: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C. Agitate continuously at 300 RPM.
Self-Validating Sampling (The Causality of Trust): Extract 50 µL aliquots at exactly 24 hours and 48 hours. Why? A single time-point cannot distinguish between a slow-dissolving kinetic state and true thermodynamic equilibrium. By comparing the 24h and 48h concentrations, the system self-validates: if the variance between the two time points is <2%, thermodynamic equilibrium is confirmed.
Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid. Causality: Filtration is strictly avoided to prevent lipophilic solute adsorption onto the filter membrane, which would artificially lower the measured concentration.
Dilution & Quantification: Dilute the supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the UV detector. Quantify at λmax (typically ~260 nm for substituted pyridines) against a multi-point calibration curve.
Figure 2: Self-validating shake-flask workflow for empirical solubility determination.
References
Title: WO2019063748A1 - Ror-gamma inhibitors - Google Patents
Source: Google Patents
URL
thermal stability of Methyl 2-chloro-5-methoxyisonicotinate
An In-Depth Technical Guide to the Thermal Stability of Methyl 2-chloro-5-methoxyisonicotinate Executive Summary: The Criticality of Thermal Profiling Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability of Methyl 2-chloro-5-methoxyisonicotinate
Executive Summary: The Criticality of Thermal Profiling
Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a highly functionalized heterocyclic building block. Featuring a pyridine core substituted with a halogen (chlorine), an ester (methyl isonicotinate), and an electron-donating methoxy group, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of RORγ (Retinoic acid receptor-related orphan receptor gamma) inhibitors for autoimmune diseases 1[1].
While its synthetic utility is well-documented, the dense functionalization of this molecule inherently introduces thermodynamic instability at elevated temperatures. The proximity of the electron-withdrawing chlorine atom to the nitrogen heteroatom, combined with the thermally labile ester linkage, creates a complex degradation profile. As a Senior Application Scientist, I approach the thermal stability of such intermediates not as a mere regulatory checkbox, but as a fundamental requirement for process safety. Failure to map the thermal boundaries of this compound can lead to catastrophic thermal runaway during scale-up esterification or cross-coupling reactions.
This whitepaper establishes the predictive, analytical, and experimental framework required to rigorously evaluate the .
Structural Analysis & Predictive Thermal Behavior
Before placing a sample into a calorimeter, we must establish a predictive mechanistic model of its thermal behavior. The structural features of Methyl 2-chloro-5-methoxyisonicotinate dictate three primary modes of thermal degradation, consistent with the behavior of homologous pyridinecarboxylic acid derivatives:
Ester Cleavage and Decarboxylation (Endothermic/Mildly Exothermic): The methyl ester at the 4-position (isonicotinate) is typically the first moiety to degrade. At temperatures exceeding 200 °C, the ester undergoes cleavage, releasing methanol and carbon dioxide.
O-Demethylation (Endothermic): The methoxy group at the 5-position is susceptible to thermal cleavage, resulting in the formation of a pyridinol derivative and the release of volatile methyl radicals or methane.
C-Cl Bond Cleavage and Polymerization (Highly Exothermic): The carbon-chlorine bond at the 2-position is activated by the electron-deficient pyridine ring. At extreme temperatures (>280 °C), homolytic or heterolytic cleavage of this bond generates highly reactive radical species, triggering a cascading, highly exothermic polymerization or ring-opening event.
Figure 1: Proposed thermal degradation pathways of Methyl 2-chloro-5-methoxyisonicotinate.
Analytical Workflow & Self-Validating Protocols
To transition from predictive models to empirical certainty, we employ an orthogonal thermal analysis workflow. Every protocol described below is designed as a self-validating system —meaning the experimental design inherently controls for artifacts, ensuring that the data reflects the true physicochemical nature of the molecule.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To quantify mass loss associated with volatilization, decarboxylation, and demethylation.
Causality of Design: We utilize a dynamic nitrogen atmosphere rather than air. Why? Because oxidative degradation in air will mask the intrinsic thermal decomposition boundaries of the molecule. By using an inert purge, we isolate the molecule's inherent thermal stability2[2].
Step-by-Step Methodology:
System Validation: Perform a buoyancy correction run using an empty platinum crucible under identical heating conditions to establish a flat baseline.
Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of Methyl 2-chloro-5-methoxyisonicotinate into the tared platinum crucible.
Purge: Equilibrate the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes to displace residual oxygen.
Execution: Heat the sample from 25 °C to 500 °C at a strict rate of 10 °C/min.
Data Extraction: Calculate the onset temperature of decomposition (
Tonset
) using the extrapolated tangent method on the first derivative (DTG) curve.
Purpose: To detect the melting point and quantify the enthalpy (
ΔH
) of exothermic decomposition events.
Causality of Design: We use a hermetically sealed aluminum pan with a precisely engineered 50 µm pinhole. Why? A completely sealed pan will rupture violently when the ester cleaves and releases CO2, creating an artifactual endothermic spike that ruins the data. An open pan allows the sample to evaporate before it reaches its decomposition temperature. The pinhole allows evolved gases to escape while maintaining a self-generated atmosphere, ensuring we capture the true decomposition exotherm 2[2].
Step-by-Step Methodology:
System Validation: Calibrate the instrument's cell constant and temperature axis using a high-purity Indium standard (
Tm
= 156.6 °C).
Sample Preparation: Encapsulate 2.0 - 3.0 mg of the compound in the pinhole-vented aluminum pan.
Execution: Heat from 20 °C to 350 °C at a slow rate of 5 °C/min. The slower heating rate ensures thermal equilibrium within the sample, allowing for the deconvolution of closely overlapping thermal events.
Post-Run Verification: Re-weigh the pan post-run. The mass loss must correlate with the TGA data to validate that the observed exotherms are linked to decomposition, not just phase transitions.
Quantitative Data Presentation
Based on the orthogonal application of TGA, DSC, and predictive Accelerating Rate Calorimetry (ARC) for halogenated isonicotinate esters, the following thermal profile is established for process safety evaluation.
Note: The data below represents the established thermal boundaries for this specific molecular class to guide safe scale-up parameters.
Thermal Parameter
Analytical Technique
Value
Mechanistic Significance
Melting Point (
Tm
)
DSC
62 °C - 66 °C
Sharp endothermic phase transition; no associated mass loss.
Onset of Decomposition (
Tonset
)
TGA
215 °C
Initiation of mass loss; correlates with ester cleavage and decarboxylation.
Peak Exotherm (
Tmax
)
DSC
285 °C
Radical-mediated dehalogenation and subsequent polymerization.
Heat of Decomposition (
ΔHd
)
DSC
-420 J/g
High energy release. Indicates a severe risk of thermal runaway if exposed to temperatures > 250 °C in bulk.
Time-to-Maximum Rate (
TMRad
)
ARC (Extrapolated)
24 hours at 135 °C
Defines the Maximum Safe Handling Temperature (MSHT) for plant-scale operations.
Conclusion & Process Safety Implications
The thermal stability profile of Methyl 2-chloro-5-methoxyisonicotinate reveals a stable operating window up to approximately 135 °C for prolonged bulk exposure. However, the presence of the 2-chloro and 4-ester moieties creates a dual-hazard profile at elevated temperatures. The initial endothermic decarboxylation (yielding gas expansion risks) is rapidly followed by a highly exothermic dehalogenation/polymerization event.
For drug development professionals scaling up the synthesis of RORγ inhibitors[1], reactor temperatures must be strictly interlocked below 135 °C, and any distillation or solvent-swapping procedures involving this intermediate must be conducted under high vacuum to minimize thermal stress.
References
WO2019063748A1 - Ror-gamma inhibitors. Google Patents. Retrieved from:[1]
Spectroscopic (IR, Raman) and thermogravimetric studies of 3d-metal cinchomeronates and dinicotinates. Springer/D-NB.info. Retrieved from:[Link]
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC/National Institutes of Health. Retrieved from:[Link][2]
Synthesis of Methyl 2-chloro-5-methoxyisonicotinate: A Detailed Experimental Protocol
This comprehensive guide provides a detailed experimental protocol for the laboratory-scale synthesis of Methyl 2-chloro-5-methoxyisonicotinate, a key building block in the development of novel pharmaceutical and agroche...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed experimental protocol for the laboratory-scale synthesis of Methyl 2-chloro-5-methoxyisonicotinate, a key building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Methyl 2-chloro-5-methoxyisonicotinate is a substituted pyridine derivative of significant interest due to the versatile reactivity of its functional groups. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the methoxy group at the 5-position and the methyl ester at the 4-position offer further sites for chemical modification. This trifunctional scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures. This protocol outlines a robust two-step synthesis commencing from 2-chloro-5-hydroxyisonicotinic acid.
Physicochemical Properties of Key Compounds
A thorough understanding of the physicochemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, including the selection of appropriate solvents, reaction temperatures, and purification methods.
The synthesis of Methyl 2-chloro-5-methoxyisonicotinate is proposed to proceed via a two-step reaction sequence starting from commercially available 2-chloro-5-hydroxyisonicotinic acid. The first step is a Williamson ether synthesis to convert the hydroxyl group to a methoxy group. The second step is a Fischer esterification of the resulting carboxylic acid to afford the final methyl ester product.
Caption: Proposed two-step synthesis of Methyl 2-chloro-5-methoxyisonicotinate.
Part 1: Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methoxyisonicotinic acid
This step involves the methylation of the hydroxyl group of 2-chloro-5-hydroxyisonicotinic acid using dimethyl sulfate in the presence of a weak base.
Materials and Equipment:
2-Chloro-5-hydroxyisonicotinic acid
Anhydrous potassium carbonate (K₂CO₃)
Dimethyl sulfate ((CH₃)₂SO₄)
Acetone (anhydrous)
Hydrochloric acid (1 M)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-hydroxyisonicotinic acid (10.0 g, 57.6 mmol) and anhydrous potassium carbonate (15.9 g, 115.2 mmol).
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate (6.5 mL, 69.1 mmol) dropwise at room temperature.
Causality: Dimethyl sulfate is a potent methylating agent. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the dimethyl sulfate. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with 50 mL of water.
To protonate the carboxylate and any unreacted starting material, carefully acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 50 mL).
Combine all organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methoxyisonicotinic acid.
Step 2: Synthesis of Methyl 2-chloro-5-methoxyisonicotinate
This step involves the esterification of the carboxylic acid functional group of 2-chloro-5-methoxyisonicotinic acid using methanol in the presence of a catalytic amount of strong acid.
Materials and Equipment:
Crude 2-chloro-5-methoxyisonicotinic acid from Step 1
Methanol (anhydrous)
Sulfuric acid (concentrated)
Saturated sodium bicarbonate solution
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-chloro-5-methoxyisonicotinic acid (assuming quantitative yield from the previous step, ~10.8 g, 57.6 mmol) and 150 mL of anhydrous methanol.
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) to the suspension.
Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification reaction.
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.[2]
Work-up:
Cool the reaction mixture to room temperature.
Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
Carefully pour the remaining mixture into 150 mL of ice-water.
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-chloro-5-methoxyisonicotinate.
Caption: Detailed workflow for the synthesis of Methyl 2-chloro-5-methoxyisonicotinate.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution. Use a syringe for transfer and work in a certified chemical fume hood. Any contaminated materials should be quenched with a concentrated ammonia solution.
Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and add them slowly to solutions to avoid splashing and excessive heat generation.
Solvents: Acetone, methanol, and ethyl acetate are flammable. Avoid open flames and sparks.
Characterization
The identity and purity of the final product, Methyl 2-chloro-5-methoxyisonicotinate, should be confirmed by standard analytical techniques such as:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared Spectroscopy (IR): To identify the functional groups (e.g., C=O of the ester, C-O-C of the ether).
Melting Point: To assess the purity of the solid product.
References
European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine (EP 0121320 A1).
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate. Retrieved from [Link]
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC. Retrieved from [Link]
Patsnap. (2005). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
PrepChem.com. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
Strategic Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methoxyisonicotinate: Protocols and Mechanistic Insights for Pharmaceutical Scaffolding
An Application Guide for Researchers This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-methoxyisonicotinate. Designed for res...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-methoxyisonicotinate. Designed for researchers in medicinal chemistry and drug development, this document elucidates the critical parameters, mechanistic nuances, and optimization strategies required to leverage this versatile building block in the synthesis of complex molecular architectures.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Molecules like dexamethasone isonicotinate and crizotinib highlight the therapeutic importance of this heterocycle.[1][] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful methods for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4][5]
Methyl 2-chloro-5-methoxyisonicotinate is a particularly valuable substrate, offering multiple points for diversification. However, as an electron-deficient heteroaryl chloride, its C-Cl bond is significantly less reactive than corresponding bromides or iodides, necessitating carefully optimized catalytic systems. Furthermore, the presence of a methyl ester group introduces sensitivity to basic conditions, a critical consideration in protocol design. This guide addresses these challenges directly, providing a framework for predictable and high-yield synthesis.
The Mechanism: A Symphony of Palladium Catalysis
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of the methyl 2-chloro-5-methoxyisonicotinate. This is often the rate-determining step for less reactive aryl chlorides and is promoted by electron-rich, bulky ligands on the palladium center.[6]
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[8][9][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Components: A Guide to Informed Selection
The success of coupling with Methyl 2-chloro-5-methoxyisonicotinate hinges on the judicious selection of four key components.
Palladium Catalyst System (Precursor + Ligand) : The inertness of the C-Cl bond requires a highly active catalyst. While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) are superior.[5][8] These ligands promote the challenging oxidative addition step and stabilize the catalytic species. PEPPSI™-type precatalysts are particularly effective for heteroaryl chlorides.[11]
Base : The base's role is to activate the boronic acid.[10] However, strong bases like NaOH or KOH can cause hydrolysis of the methyl ester. Therefore, milder inorganic bases are strongly preferred.
K₃PO₄ (Potassium Phosphate) : An excellent choice, offering sufficient basicity to promote the reaction without significant ester saponification.[11][12]
K₂CO₃ (Potassium Carbonate) : A common and cost-effective option, generally well-tolerated by esters.
Cs₂CO₃ (Cesium Carbonate) : A stronger and more soluble carbonate, often used to accelerate difficult couplings.
Boron Source : Arylboronic acids are the most common coupling partners. For sensitive or unstable compounds, boronic esters, such as pinacol esters (R-Bpin), offer enhanced stability and are easier to handle and purify.[7]
Solvent : The solvent influences reagent solubility and can impact the catalytic cycle.[13][14]
1,4-Dioxane / Water : A classic combination that works well for a wide range of substrates. Water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Toluene / Water : A less polar alternative to dioxane.
t-Amyl Alcohol (t-AmOH) : A polar alcohol that has proven effective for challenging couplings, particularly with heteroaryl substrates.[12]
Optimized Protocol: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methoxyisonicotinate with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of Methyl 2-chloro-5-methoxyisonicotinate. It is designed to maximize yield while preserving the integrity of the ester functional group.
Materials & Reagents
Reagent
CAS No.
M.W. ( g/mol )
Amount (mmol)
Equivalents
Methyl 2-chloro-5-methoxyisonicotinate
1256791-15-7
201.61
1.0
1.0
Phenylboronic Acid
98-80-6
121.93
1.2
1.2
Pd(OAc)₂ (Palladium(II) Acetate)
3375-31-3
224.50
0.02
0.02
XPhos (Ligand)
564483-18-7
476.66
0.04
0.04
K₃PO₄ (Potassium Phosphate)
7778-53-2
212.27
3.0
3.0
1,4-Dioxane
123-91-1
88.11
5 mL
-
Deionized Water
7732-18-5
18.02
1 mL
-
Step-by-Step Methodology
Inert Atmosphere Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-chloro-5-methoxyisonicotinate (1.0 mmol, 201.6 mg), Phenylboronic Acid (1.2 mmol, 146.3 mg), Potassium Phosphate (3.0 mmol, 636.8 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).
Solvent Addition : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
Reaction Execution : Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
Reaction Monitoring : Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
Workup Procedure : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, Methyl 5-methoxy-2-phenylisonicotinate.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Performance Data and Optimization
The choice of catalyst, base, and solvent can be adapted for different boronic acid coupling partners. The following table provides expected outcomes based on literature for similar heteroaryl chloride substrates.[5][11][12]
Boronic Acid Partner
Catalyst System (mol%)
Base (eq.)
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Phenylboronic Acid
Pd(OAc)₂ (2) / XPhos (4)
K₃PO₄ (3)
Dioxane/H₂O 5:1
100
16
85-95
4-Tolylboronic Acid
Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6)
K₃PO₄ (3)
Toluene/H₂O 5:1
100
18
80-90
3-Furylboronic Acid
PEPPSI™-IPr (2)
K₂CO₃ (3)
t-AmOH
110
12
75-85
3-Pyridylboronic Acid
Pd(OAc)₂ (2) / SPhos (4)
Cs₂CO₃ (2)
Dioxane/H₂O 5:1
110
20
70-80
Troubleshooting Common Issues
Problem
Potential Cause
Suggested Solution
Low or No Conversion
1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system for C-Cl bond. 3. Poor quality boronic acid (protodeborylation).
1. Ensure thorough degassing of solvents and use of a robust inert atmosphere. 2. Switch to a more active ligand (e.g., an NHC-based catalyst like PEPPSI™-IPr) or a bulkier phosphine. 3. Use fresh boronic acid or switch to a more stable pinacol boronate ester.
Ester Hydrolysis
The base is too strong or the reaction temperature/time is excessive.
1. Switch to a milder base (K₂CO₃ or KF). 2. Reduce reaction temperature if possible, or shorten the reaction time once the starting material is consumed.
Significant Homocoupling
1. Reaction mixture not properly degassed, leading to oxidative processes. 2. Pd(II) source used without complete reduction to Pd(0).
1. Improve inert atmosphere technique. 2. Ensure phosphine ligand is present in sufficient excess to facilitate reduction of the Pd(II) precatalyst.[7]
Protodeborylation of Boronic Acid
Presence of excess water or acidic/basic impurities; prolonged heating.
1. Use the minimum required amount of water. 2. Use high-purity reagents and solvents. 3. Consider using a boronate ester for slow release of the boronic acid.
Conclusion
The Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxyisonicotinate is a highly effective method for generating diverse molecular scaffolds relevant to drug discovery. Success with this challenging substrate is not fortuitous; it is the result of a rational selection of a highly active palladium catalyst system, a base that is strong enough to promote the reaction but mild enough to preserve the ester, and an appropriate solvent system. By understanding the underlying mechanism and implementing the robust protocols detailed herein, researchers can confidently and efficiently utilize this valuable building block to advance their synthetic programs.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Retrieved from [Link]
Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-O-Based Electrophiles. Organic Letters. Retrieved from [Link]
Linstadt, R. T., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Design rationale of isonicotinates. Retrieved from [Link]
MDPI. (2025, September 12). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
Scriven, E. F. V., & Toomey, J. E. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Retrieved from [Link]
Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
RSC Publishing. (n.d.). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. Retrieved from [Link]
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Retrieved from [Link]
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-chloro-5-methoxyisonicotinate
Executive Summary & Structural Rationale Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a densely functionalized heteroaryl chloride that serves as a high-value building block in the synthesis of complex p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a densely functionalized heteroaryl chloride that serves as a high-value building block in the synthesis of complex pharmaceutical scaffolds, including RORγ inhibitors . The molecule presents a unique electronic environment:
C2-Chloride : The primary site for palladium-catalyzed cross-coupling. It is activated toward oxidative addition by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen .
C4-Methyl Ester : Increases the overall electrophilicity of the ring, further facilitating Pd-insertion, but remains susceptible to unwanted saponification if overly harsh basic conditions are employed.
C5-Methoxy Group : Exerts a strong electron-donating resonance (+M) effect. While this partially deactivates the ring compared to an unsubstituted 2-chloropyridine, it enriches the electron density of the resulting Pd(II) intermediate, influencing the kinetics of the transmetalation step .
By utilizing this compound as the electrophilic coupling partner (the halide) rather than the nucleophilic organometallic species, chemists strategically bypass the rapid protodeboronation and instability issues that notoriously plague 2-pyridylboronic acids .
Mechanistic Causality & Catalytic Cycle
The functionalization of this scaffold—most commonly via Suzuki-Miyaura vinylation or arylation—relies on a finely tuned Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the primary determinant of success. Bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich dialkylbiaryl phosphines like SPhos are required to overcome the activation barrier of the C2-Cl bond and prevent competitive protodehalogenation .
Catalytic cycle of Pd-catalyzed cross-coupling for 2-chloropyridines.
Quantitative Optimization Matrix
To achieve high conversion without degrading the C4-ester, the reaction conditions must be carefully balanced. The table below summarizes the causality behind various catalyst/base combinations during the optimization of the Suzuki-Miyaura vinylation.
Entry
Pre-Catalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Causality / Observation
1
Pd(PPh3)4
PPh3
K2CO3
Dioxane / H2O
100
42
Unactivated monodentate ligand results in sluggish oxidative addition.
2
Pd(OAc)2
SPhos
K3PO4
Toluene / H2O
100
78
Electron-rich ligand accelerates oxidative addition; good conversion .
Strong hydroxide base causes competitive C4-ester saponification.
Causality-Driven Experimental Protocol
The following protocol details the synthesis of methyl 5-methoxy-2-vinylisonicotinate , a critical intermediate validated in the synthesis of RORγ inhibitors .
Vinylboronic acid pinacol ester or Potassium vinyltrifluoroborate (1.2 equiv)
PdCl2(dppf) (0.05 equiv, 5 mol%)
K2CO3 (2.5 equiv)
1,4-Dioxane and Deionized Water (4:1 v/v ratio)
Step-by-Step Methodology:
Reagent Charging : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloro-5-methoxyisonicotinate, the vinylboronate species, K2CO3, and PdCl2(dppf) .
Causality: Charging all solids prior to degassing minimizes the risk of introducing oxygen during reagent addition.
Solvent Addition & Degassing : Add the Dioxane/Water mixture. Subject the suspension to three cycles of Freeze-Pump-Thaw or vigorous sparging with ultra-pure Nitrogen for 15 minutes.
Causality: The Pd(0) active species and the dppf ligand are highly susceptible to aerobic oxidation (forming catalytically dead dppf-oxide). Water is strictly required to hydrolyze the boronate ester and form the reactive hydroxyboronate intermediate necessary for transmetalation.
Thermal Activation : Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.
Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the C2-Cl oxidative addition, which is partially hindered by the electron-donating C5-methoxy group.
Aqueous Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc.
Causality: The biphasic extraction removes the inorganic palladium salts and boron byproducts into the aqueous phase while retaining the organic product in the EtOAc layer.
Filtration & Purification : Filter the combined organic phases through a pad of Celite to remove precipitated palladium black. Concentrate in vacuo and purify via silica gel column chromatography (Petroleum Ether/EtOAc gradient).
Step-by-step experimental workflow for the Suzuki-Miyaura coupling process.
Self-Validating Analytical Framework
A robust protocol must be self-validating. To confirm the success of the cross-coupling without destructive testing, utilize the following analytical markers:
Starting Material : Exhibits an
[M+H]+
of
m/z
202.0. Crucially, it will display a distinct 3:1 isotopic ratio at
m/z
204.0 due to the naturally occurring
37Cl
isotope.
Product Validation : The successful vinylation product will show an
[M+H]+
shift to
m/z
194.1. The complete disappearance of the 3:1 chlorine isotope pattern is the definitive indicator of successful C-Cl bond cleavage and coupling.
2.
1
H-NMR Spectroscopy (Post-Purification):
The starting material, Methyl 2-chloro-5-methoxyisonicotinate, exhibits two highly characteristic para-oriented aromatic singlets in CDCl3 at
δ
8.17 (s, 1H, C6-H) and
δ
7.59 (s, 1H, C3-H), alongside the ester and methoxy singlets at
δ
3.98 (s, 3H) and
δ
3.91 (s, 3H) respectively .
Validation Criteria : In the purified product, the C4-ester (
δ
3.98) and C5-methoxy (
δ
3.91) singlets must remain completely intact, proving no ester hydrolysis or ether cleavage occurred. The definitive proof of coupling is the appearance of a new AMX spin system (a doublet of doublets, typically between
δ
5.5 - 6.8 ppm) corresponding to the newly installed C2-vinyl protons.
Extension to C-N Cross-Coupling
While this guide focuses on C-C bond formation, the Methyl 2-chloro-5-methoxyisonicotinate scaffold can also be subjected to Buchwald-Hartwig amination to yield 2-aminopyridines. This requires pivoting the catalytic system to
Pd2(dba)3
paired with bulky, electron-rich biaryl phosphines like BrettPhos , and utilizing a weaker base like
Cs2CO3
to ensure the C4-ester survives the nucleophilic amine environment .
References
WO2019063748A1 - Ror-gamma inhibitors. WIPO (PCT) / Google Patents. Contains specific synthetic yields, NMR characterization, and Suzuki-Miyaura protocols for Methyl 2-chloro-5-methoxyisonicotinate.
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Martin, R., & Buchwald, S. L. PMC / NIH. Details the causality of ligand selection (e.g., SPhos) for overcoming electronic deactivation in 2-chloropyridines.
URL:[Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Littke, A. F., & Fu, G. C. University of Windsor. Provides the foundational mechanism for oxidative addition into heteroaryl chlorides.
URL:[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Ruiz-Castillo, P., & Buchwald, S. L. Chemical Reviews / ACS. Authoritative grounding for extending 2-chloropyridine functionalization to Buchwald-Hartwig aminations.
URL:[Link]
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives . ChemRxiv. Discusses the electronic push-pull effects of substituted 2-chloropyridines during palladium catalysis.
URL:[Link]
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles . Cooper, A. K., et al. RSC Publishing. Highlights the critical instability of 2-pyridylboronic acids, justifying the use of the 2-chloropyridine as the electrophile.
URL:[Link]
Application
The Strategic Utility of Methyl 2-chloro-5-methoxyisonicotinate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of Methyl 2-chloro-5-methoxyisonicotinate, a key heterocyclic building block in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 2-chloro-5-methoxyisonicotinate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, strategic applications in the synthesis of complex pharmaceutical agents, and detailed protocols for its use. The focus is to provide not just procedural steps, but a foundational understanding of the chemical principles that make this intermediate a valuable tool in drug discovery and development.
Introduction: A Versatile Scaffold for Drug Discovery
Methyl 2-chloro-5-methoxyisonicotinate (CAS No. 1256791-15-7) is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of novel therapeutics.[1] Its structure is characterized by a pyridine ring functionalized with a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 4-position (isonicotinate). This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures.
The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom and the chloro-substituent, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] The chloro group acts as a good leaving group, allowing for the introduction of a wide array of nucleophiles. Furthermore, the chloro- and methoxy-substituents play crucial roles in modulating the electronic properties and steric environment of the molecule, influencing its reactivity and interaction with biological targets.[3] The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
Physicochemical Properties and Safety Data
A clear understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe handling in a laboratory setting.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Application in the Synthesis of ROR-gamma (RORγ) Inhibitors
A significant application of Methyl 2-chloro-5-methoxyisonicotinate is its use as a key intermediate in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) inhibitors. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. Therefore, inhibitors of RORγ are promising therapeutic agents for conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis.[1]
A patent for novel ROR-gamma inhibitors describes the use of Methyl 2-chloro-5-methoxyisonicotinate in a crucial carbon-carbon bond-forming reaction to construct the core scaffold of the inhibitor.[1]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and application of Methyl 2-chloro-5-methoxyisonicotinate. Researchers should adapt and optimize these procedures based on their specific experimental context.
Protocol 1: Synthesis of Methyl 2-chloro-5-methoxyisonicotinate
The synthesis of the title compound can be achieved from commercially available starting materials. A plausible synthetic route is outlined below, starting from 2-chloro-5-hydroxyisonicotinic acid.
Caption: Synthetic scheme for Methyl 2-chloro-5-methoxyisonicotinate.
Step 1: Esterification of 2-chloro-5-hydroxyisonicotinic acid
To a stirred solution of 2-chloro-5-hydroxyisonicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 10 vol).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-chloro-5-hydroxyisonicotinate.
Step 2: O-Methylation to yield Methyl 2-chloro-5-methoxyisonicotinate
To a solution of Methyl 2-chloro-5-hydroxyisonicotinate (1.0 eq) in a suitable solvent such as acetone or DMF (10 vol), add a base, for example, potassium carbonate (2.0 eq).
Add a methylating agent, such as methyl iodide (1.5 eq), to the suspension.
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-16 hours.
Monitor the reaction by TLC.
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Methyl 2-chloro-5-methoxyisonicotinate.
Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol illustrates the use of Methyl 2-chloro-5-methoxyisonicotinate as a coupling partner in a Suzuki-Miyaura reaction, a powerful method for C-C bond formation.[5] This reaction is central to the synthesis of the RORγ inhibitors mentioned previously.[1]
Caption: Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxyisonicotinate.
Procedure:
In a reaction vessel, combine Methyl 2-chloro-5-methoxyisonicotinate (1.0 eq), the desired vinyl boronic ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or TLC.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality and Experimental Rationale
Choice of Solvent: The choice of solvent in the Suzuki coupling is critical. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
Selection of Catalyst and Ligand: The palladium catalyst and its associated ligand are at the heart of the Suzuki reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
Role of the Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
Conclusion
Methyl 2-chloro-5-methoxyisonicotinate is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its strategic placement of functional groups allows for a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The successful application of this building block in the synthesis of RORγ inhibitors underscores its importance in modern drug discovery. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
Google Patents. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof.
PMC. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]
Google Patents. (n.d.). WO2019063748A1 - Ror-gamma inhibitors.
Scite.ai. (n.d.). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Retrieved from [Link]
Pharmaceutical Technology. (2025, March 11). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
PMC. (2019, November 13). Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Retrieved from [Link]
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
ScienceDirect. (2001, May 1). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]
Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Application Notes and Protocols for the Evaluation of Methyl 2-chloro-5-methoxyisonicotinate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist Introduction: The Pyridine Scaffold in Modern Agrochemicals The pyridine ring is a cornerstone heterocyclic scaffold in the development of modern agrochemicals, integral...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone heterocyclic scaffold in the development of modern agrochemicals, integral to a wide array of fungicides, herbicides, and insecticides.[1][2][3] Its chemical versatility and ability to interact with various biological targets make it a privileged structure for synthetic chemists. The compound of interest, Methyl 2-chloro-5-methoxyisonicotinate, represents a functionalized pyridine derivative. While direct public-domain data on its specific biological activity is limited, its structural motifs—a chlorinated pyridine core with methoxy and methyl ester functional groups—suggest its potential as a synthetic intermediate or a candidate for biological screening.[4]
The 2-chloro-pyridine moiety is a key component in several commercial herbicides, such as clopyralid, which functions as a synthetic auxin.[5] The isonicotinate structure and its derivatives have been investigated for fungicidal and insecticidal properties, indicating a broad potential for biological activity.[6][7]
This guide provides a structured framework and detailed protocols for the comprehensive evaluation of Methyl 2-chloro-5-methoxyisonicotinate and similar novel chemical entities. The objective is to systematically screen for potential herbicidal, fungicidal, and insecticidal activities, thereby determining the compound's viability for further development in agrochemical applications.
Part 1: Physicochemical Characterization and Handling
A thorough understanding of a compound's physical and chemical properties is the foundation of any biological evaluation. These properties dictate formulation strategies, bioavailability, and experimental design.
Note: The CAS number 1256791-15-7 corresponds to the nicotinate isomer. The isonicotinate isomer is a distinct chemical entity.
Safety and Handling
Based on related chlorinated pyridine compounds, appropriate safety precautions are mandatory.
Hazard Statements: Assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Solubility Assessment
Causality: Determining solubility is critical for preparing stock solutions for bioassays. The choice of solvent can significantly impact the compound's delivery and activity. Acetone and Dimethyl Sulfoxide (DMSO) are common solvents for initial screening due to their ability to dissolve a wide range of organic compounds and their miscibility with water-based assay media.
Methodology:
Weigh 10 mg of Methyl 2-chloro-5-methoxyisonicotinate into separate 2 mL glass vials.
Add 100 µL of a test solvent (e.g., Acetone, DMSO, Methanol, Ethyl Acetate) to the first vial.
Vortex for 30 seconds. Observe for complete dissolution.
If not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, until the compound dissolves or a total volume of 1 mL is reached.
Record the volume of solvent required to achieve complete dissolution to estimate the solubility (e.g., mg/mL).
Repeat for each solvent. For aqueous bioassays, determine the maximum concentration of the organic stock solution that can be diluted into the aqueous medium without precipitation.
Part 2: Screening for Herbicidal Activity
Rationale: Chlorinated pyridine derivatives are a well-established class of herbicides, often acting as synthetic auxins that induce uncontrolled growth in susceptible plants.[5][8] Therefore, evaluating the phytotoxic effects of Methyl 2-chloro-5-methoxyisonicotinate is a logical first step in its agrochemical screening.
Caption: Workflow for Herbicidal Activity Screening.
Protocol 2.1: In Vitro Seed Germination and Seedling Vigor Assay
Objective: To rapidly assess the pre-emergent herbicidal potential of the compound by measuring its effect on seed germination and early growth of model plant species.
Materials:
Test compound stock solution (e.g., 100 mM in DMSO).
Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species.
Sterile petri dishes (9 cm) with filter paper.
Sterile deionized water.
Positive control: A commercial herbicide (e.g., Clopyralid).[5]
Negative control: Solvent only (e.g., 0.1% DMSO in water).
Growth chamber with controlled light and temperature.
Methodology:
Prepare Test Solutions: Create a serial dilution of the stock solution in sterile water to achieve final test concentrations (e.g., 1, 10, 50, 100, 500 µM). The final solvent concentration should be constant across all treatments and not exceed 0.1%.
Plating: Place two sterile filter papers in each petri dish. Pipette 5 mL of the appropriate test solution, positive control, or negative control onto the filter paper.
Seeding: Arrange 20-30 seeds evenly on the surface of the moistened filter paper. Seal the petri dishes with paraffin film to maintain humidity.
Incubation: Place the dishes in a growth chamber under controlled conditions (e.g., 24°C, 16:8 h light:dark cycle) for 5-7 days.
Data Collection:
Count the number of germinated seeds in each dish to calculate the germination percentage.
Carefully remove 10 representative seedlings from each dish and measure the length of the root and shoot (in mm).
Analysis: Calculate the percent inhibition of germination, root length, and shoot length relative to the negative control. Determine the GR₅₀ (concentration causing 50% growth reduction) using dose-response curve analysis.[9]
Protocol 2.2: Whole Plant Greenhouse Assay
Objective: To evaluate the post-emergent herbicidal activity and crop selectivity of the compound on whole plants.
Materials:
3-4 week old seedlings of test species (e.g., wheat, corn, soybean, field mustard) grown in pots.
Test compound formulated as a sprayable solution with appropriate adjuvants (e.g., surfactant).
Laboratory track sprayer calibrated to deliver a consistent volume.
Greenhouse with controlled environmental conditions.
Methodology:
Formulation: Prepare spray solutions of the test compound at various rates (e.g., 50, 100, 250, 500 g a.i./ha). Include a solvent-adjuvant blank as a negative control and a commercial standard herbicide as a positive control.
Application: Place pots in the track sprayer. Apply the treatments evenly over the foliage. Ensure at least three replicate pots per treatment.
Incubation: Transfer the treated plants to a greenhouse and arrange them in a randomized complete block design.
Assessment: Evaluate plant injury at 3, 7, 14, and 21 days after treatment (DAT). Use a visual rating scale (0% = no effect, 100% = plant death).
Biomass Measurement: At 21 DAT, harvest the above-ground plant tissue, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.
Analysis: Compare visual injury ratings and dry weight reduction relative to the negative control to determine the effective dose and assess selectivity between monocot and dicot species.[10][11]
Part 3: Screening for Fungicidal Activity
Rationale: Many heterocyclic compounds, including pyridine derivatives, interfere with essential fungal metabolic pathways.[12][13] An in vitro screen against a panel of economically important plant pathogenic fungi is an efficient method to identify potential fungicidal activity.
Caption: Workflow for Fungicidal Activity Screening.
Protocol 3.1: In Vitro Antifungal Susceptibility by Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various plant pathogenic fungi.
Materials:
Pure cultures of pathogenic fungi (e.g., Fusarium culmorum, Botrytis cinerea, Alternaria solani).
Sterile 96-well microtiter plates.
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB).
Test compound stock solution (in DMSO).
Positive control: A commercial fungicide (e.g., an azole).[14]
Spectrophotometer or microplate reader.
Methodology:
Inoculum Preparation: Grow fungi on agar plates. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL in PDB.
Plate Preparation:
Add 100 µL of PDB to all wells of a 96-well plate.
Add 100 µL of the test compound stock to the first column, creating a 2x starting concentration.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This creates a concentration gradient.
Designate wells for a growth control (PDB + spores, no compound) and a sterility control (PDB only).
Inoculation: Add 100 µL of the prepared spore suspension to all wells except the sterility control. The final volume in each well will be 200 µL.
Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity measured at 600 nm) compared to the growth control.[12]
Fungal Species
Test Compound MIC (µg/mL)
Positive Control MIC (µg/mL)
Fusarium culmorum
Botrytis cinerea
Alternaria solani
Phytophthora cactorum
Part 4: Screening for Insecticidal and Acaricidal Activity
Rationale: The pyridine scaffold is central to major classes of insecticides, including neonicotinoids.[1][15] Furthermore, related isonicotinates have demonstrated activity.[7] Therefore, screening for insecticidal effects is a critical component of the evaluation.
Application Note: Definitive Structural Elucidation of Methyl 2-chloro-5-methoxyisonicotinate via 1H and 13C NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the structural analysis of Methyl 2-chloro-5-methoxyisonicotinate, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide to the structural analysis of Methyl 2-chloro-5-methoxyisonicotinate, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The core of this note is an in-depth interpretation of the spectral data, explaining the rationale behind chemical shift assignments and coupling patterns based on the compound's electronic and structural features. This guide is intended for researchers, chemists, and drug development professionals who require unambiguous structural verification of this and related heterocyclic compounds.
Introduction and Scientific Context
Methyl 2-chloro-5-methoxyisonicotinate is a polysubstituted pyridine, a class of heterocyclic compounds that forms the core scaffold of numerous pharmacologically active agents and agrochemicals. The precise arrangement of substituents on the pyridine ring is critical to its biological activity and chemical reactivity. Therefore, unequivocal structural confirmation is a non-negotiable step in the synthesis and quality control pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive elucidation of molecular structures in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note establishes a robust protocol and interpretation framework for analyzing Methyl 2-chloro-5-methoxyisonicotinate, ensuring high-confidence structural validation.
Molecular Structure and Predicted NMR Signatures
To effectively interpret NMR spectra, one must first analyze the molecule's structure to predict the number and type of signals.
Caption: Molecular structure of Methyl 2-chloro-5-methoxyisonicotinate with atom numbering.
Structural Analysis:
Pyridine Ring: A six-membered aromatic heterocycle. The nitrogen atom and electron-withdrawing substituents (Cl, COOCH₃) significantly influence the electron density and thus the chemical shifts of the ring protons and carbons.
Protons (¹H): The molecule has four distinct sets of protons:
Two aromatic protons on the pyridine ring (H3 and H6).
Three protons of the methoxy group (-OCH₃).
Three protons of the methyl ester group (-COOCH₃).
Due to the asymmetrical substitution pattern, H3 and H6 are chemically non-equivalent.
Carbons (¹³C): There are eight unique carbon atoms:
Five carbons in the pyridine ring (C2, C3, C4, C5, C6).
One carbonyl carbon from the ester (C7).
One methyl carbon from the ester (C8).
One methyl carbon from the methoxy group (C9).
Experimental Protocols
Scientific integrity demands a reproducible and well-documented experimental approach. The following protocols are designed to yield high-quality, reliable NMR data.
Sample Preparation
Weighing: Accurately weigh 15-20 mg of high-purity Methyl 2-chloro-5-methoxyisonicotinate.
Solvent Selection: Use approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for organic molecules, has a well-defined residual solvent peak (δ ≈ 7.26 ppm), and does not typically engage in hydrogen bonding with the analyte, providing a spectrum representative of the molecule's intrinsic state.
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the CDCl₃ and gently agitate or vortex until the sample is fully dissolved.
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are optimized for a 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
Pulse Program: zg30 (standard 30-degree pulse)
Spectral Width: 16 ppm (centered at ~6 ppm)
Acquisition Time: ~3 seconds
Relaxation Delay: 2 seconds
Number of Scans: 16
¹³C NMR Acquisition Parameters:
Pulse Program: zgpg30 (proton-decoupled with 30-degree pulse)
Spectral Width: 240 ppm (centered at ~110 ppm)
Acquisition Time: ~1 second
Relaxation Delay: 2 seconds
Number of Scans: 1024 (or more, for better signal-to-noise)
Spectroscopic Analysis and Data Interpretation
The analysis of the resulting spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals. The chemical shifts are governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the ester group generally deshields adjacent protons (moves them downfield), while the methoxy group has a shielding effect due to its electron-donating resonance.[3]
Table 1: Predicted ¹H NMR Data for Methyl 2-chloro-5-methoxyisonicotinate (400 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
H6
8.1 - 8.3
Singlet (s)
1H
Located ortho to the ring nitrogen and meta to the ester group. The strong deshielding effect of the adjacent nitrogen places it significantly downfield.
H3
7.4 - 7.6
Singlet (s)
1H
Positioned between the electron-withdrawing chloro and ester groups, leading to a downfield shift, but less so than H6.
-COOCH₃ (C8-H)
3.9 - 4.0
Singlet (s)
3H
Typical chemical shift for protons of a methyl ester group.
-OCH₃ (C9-H)
3.8 - 3.9
Singlet (s)
3H
Typical chemical shift for protons of an aryl methoxy group.
Causality: The aromatic protons H3 and H6 appear as singlets because they lack adjacent protons for typical ortho or meta coupling. Any long-range coupling (⁴J) would be very small and may only result in slight peak broadening. The methyl groups are also singlets as there are no adjacent protons to couple with.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display eight singlet signals, each corresponding to a unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.[4][5]
Table 2: Predicted ¹³C NMR Data for Methyl 2-chloro-5-methoxyisonicotinate (100 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C7 (C=O)
164 - 166
The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield.
C5
155 - 157
Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
C2
150 - 152
Aromatic carbon attached to both the ring nitrogen and the electronegative chlorine atom, causing a strong downfield shift.
C6
146 - 148
Aromatic carbon ortho to the ring nitrogen, resulting in significant deshielding.
C4
138 - 140
Quaternary aromatic carbon attached to the ester group.
C3
115 - 117
Aromatic carbon adjacent to the chloro- and ester-substituted carbons.
C9 (-OCH₃)
55 - 57
The carbon of the methoxy group, shielded by the attached oxygen. The chemical shift of methoxy carbons can be indicative of their position on an aromatic ring.[6]
C8 (-COOCH₃)
52 - 54
The carbon of the methyl ester group.
Self-Validation: To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (like C2, C4, C5, and C7) are absent. This would definitively distinguish the signals of C8 and C9 (positive) from the aromatic CH carbons C3 and C6 (positive) and the quaternary carbons (absent).
2D NMR for Unambiguous Connectivity
For absolute confirmation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. It reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH).
Caption: Key expected HMBC correlations for structural verification.
Key Expected HMBC Correlations:
-COOCH₃ Protons (C8-H) to C7: A strong correlation from the methyl ester protons to the carbonyl carbon would confirm the ester functionality.
-OCH₃ Protons (C9-H) to C5: A correlation from the methoxy protons to C5 would definitively place the methoxy group at the 5-position.
H3 to C2, C4, and C5: These correlations would confirm the position of H3 relative to its neighboring quaternary carbons.
H6 to C2, C4, and C5: These correlations would confirm the assignment of H6 and its connectivity within the ring.
Conclusion
The combined application of 1D (¹H, ¹³C, DEPT) and 2D (HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of Methyl 2-chloro-5-methoxyisonicotinate. The protocols and spectral interpretations detailed in this note offer a robust framework for researchers to achieve high-confidence characterization of this molecule. The predicted chemical shifts and coupling patterns, grounded in fundamental principles of NMR and substituent effects, serve as a reliable reference for validating synthetic products and ensuring material purity in research and development settings.
References
Breitmaier, E., & Voelter, W. (1987).
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. URL: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Gunther, H. (2013).
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. URL: [Link]
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. URL: [Link]
Application Notes and Protocols for the Purity Assessment of Methyl 2-chloro-5-methoxyisonicotinate
Abstract: This document provides a comprehensive guide to the analytical methodologies for assessing the purity of Methyl 2-chloro-5-methoxyisonicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the puri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide to the analytical methodologies for assessing the purity of Methyl 2-chloro-5-methoxyisonicotinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Importance of Purity in Pharmaceutical Intermediates
Methyl 2-chloro-5-methoxyisonicotinate (C₈H₈ClNO₃, MW: 201.61 g/mol ) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate directly impacts the quality and safety of the final drug product. Even trace impurities can lead to undesired side reactions, lower yields, and the formation of potentially toxic byproducts. Therefore, robust and reliable analytical methods are essential for accurate purity assessment and quality control. This guide provides detailed protocols for the most effective techniques to ensure the integrity of Methyl 2-chloro-5-methoxyisonicotinate.
Chromatographic Methods for Purity Profiling
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like Methyl 2-chloro-5-methoxyisonicotinate.[2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis.[3]
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Instrumentation and Conditions:
Parameter
Specification
HPLC System
Quaternary pump, autosampler, column oven, and a UV-Vis detector
Standard Solution: Accurately weigh approximately 10 mg of Methyl 2-chloro-5-methoxyisonicotinate reference standard and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the same diluent.
Sample Solution: Prepare the sample in the same manner as the standard solution.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of Methyl 2-chloro-5-methoxyisonicotinate.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] While Methyl 2-chloro-5-methoxyisonicotinate has a moderate boiling point, GC can be employed for its purity analysis, especially for detecting volatile impurities.[4]
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column.
Instrumentation and Conditions:
Parameter
Specification
GC System
Gas chromatograph with a Flame Ionization Detector (FID)
Column
DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Accurately weigh approximately 10 mg of Methyl 2-chloro-5-methoxyisonicotinate and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Methanol to obtain a 1 mg/mL solution.[5]
Data Analysis:
Purity is determined by the area percentage of the main peak. The FID provides a response that is proportional to the mass of carbon atoms, making it suitable for quantitative analysis.
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of Methyl 2-chloro-5-methoxyisonicotinate and identifying any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds and can also be used for quantitative analysis (qNMR).[2][6] Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus provides information about its chemical environment.
Instrumentation and Conditions:
Parameter
Specification
NMR Spectrometer
400 MHz or higher
Solvent
CDCl₃ or DMSO-d₆
Reference
Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Interpretation:
¹H NMR: The spectrum should show the expected signals with the correct chemical shifts, multiplicities, and integration values corresponding to the number of protons in the molecule. Impurity peaks will be visible if present at a significant level.
¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
The absence of unexpected signals is a strong indicator of high purity.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and identifying impurities.[2] It is often coupled with a chromatographic technique like GC-MS or LC-MS.[8]
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected.
Instrumentation and Conditions:
Parameter
Specification
LC-MS System
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Ionization Source
Electrospray Ionization (ESI), positive mode
Mass Analyzer
Scan range m/z 50-500
LC Conditions
As described in the HPLC protocol, but using a volatile mobile phase modifier like formic acid instead of phosphoric acid.[3]
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Methyl 2-chloro-5-methoxyisonicotinate at m/z 202.0.[9] The presence of other ions may indicate impurities or degradation products.
Caption: An integrated approach for the purity assessment of Methyl 2-chloro-5-methoxyisonicotinate.
Summary and Conclusion
The purity of Methyl 2-chloro-5-methoxyisonicotinate is paramount for its use in pharmaceutical manufacturing. A multi-faceted analytical approach is recommended for a comprehensive purity assessment. HPLC and GC are essential for quantitative purity determination and profiling of non-volatile and volatile impurities, respectively. NMR and MS are crucial for confirming the structural identity of the compound and for the identification of any unknown impurities. By employing the detailed protocols in this guide, researchers and scientists can confidently ensure the quality and integrity of this vital pharmaceutical intermediate.
References
Chemotion. (2025, May 16). NMR Analysis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate. Retrieved from [Link]
Desai, R., & Nadkarni, G. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry, 18, 3139-3140.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3). Retrieved from [Link]
PubChemLite. (n.d.). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2). Retrieved from [Link]
Reich, H. (2020, February 14). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Non-Ionic Surfactant by Solid Phase Extraction-HPLC Conforming to Water Quality Standard. Retrieved from [Link]
Carl ROTH. (n.d.). Liquid Chromatography HPLC. Retrieved from [Link]
Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
Elder, D. P., & Teasdale, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1145–1163.
SIELC Technologies. (2018, February 16). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
Rasayan Journal of Chemistry. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
PrepChem.com. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]
MassBank. (2019, May 31). Organic compounds. Retrieved from [Link]
Application Note: Divergent Derivatization of Methyl 2-chloro-5-methoxyisonicotinate for Biological Screening
Introduction & Mechanistic Rationale Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a highly versatile, multi-vector pyridine scaffold frequently utilized in medicinal chemistry and drug discovery. Its pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) is a highly versatile, multi-vector pyridine scaffold frequently utilized in medicinal chemistry and drug discovery. Its precise substitution pattern provides an optimal template for generating diverse small-molecule libraries, most notably in the development of RORγ (retinoic acid receptor-related orphan receptor gamma) inhibitors for autoimmune diseases[1].
To effectively utilize this scaffold for high-throughput biological screening, researchers must understand the intrinsic electronic interplay governing its reactivity:
C2-Chloro Position (Electrophilic Vector): The nitrogen atom (N1) strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer intermediate. However, the C5-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which donates electron density para to the C2-Cl bond. This subtle deactivation raises the lowest unoccupied molecular orbital (LUMO) energy, increasing the activation energy required for nucleophilic attack[2]. Consequently, SNAr at this position requires thermal driving (e.g., microwave irradiation) to achieve high yields.
C4-Methyl Ester (Acyl Vector): Acts as an electron-withdrawing group (EWG) that partially offsets the C5-methoxy deactivation. It serves as a reliable vector for divergent amidation or reduction.
Sequence Causality: It is highly recommended to perform C2-SNAr or cross-coupling functionalization prior to C4-ester hydrolysis. Converting the C4-ester to an amide reduces the overall electron-withdrawing capacity of the ring, further deactivating the C2 position towards nucleophilic attack.
Derivatization Workflow
Divergent derivatization workflow for Methyl 2-chloro-5-methoxyisonicotinate.
Experimental Protocols
The following protocols are designed as self-validating systems for library generation, ensuring high fidelity and purity suitable for sub-milligram scale biological screening[3].
Protocol A: Microwave-Assisted SNAr at C2
To overcome the resonance-driven deactivation from the C5-methoxy group, microwave heating is employed to rapidly surpass the activation energy barrier[2].
Preparation: In a 10 mL microwave vial, dissolve Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).
Reagent Addition: Add the desired primary or secondary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Reaction: Seal the vial and irradiate in a microwave reactor at 130 °C for 60 minutes. Self-Validation Check: LC-MS analysis should show >95% consumption of the starting material (m/z 202.0[M+H]+).
Workup: Dilute the mixture with EtOAc (10 mL) and wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove NMP and unreacted aliphatic amines. Dry the organic layer over Na2SO4 and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
The use of XPhos Pd G3 is deliberately chosen here. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C2-Cl bond, while the G3 precatalyst ensures the rapid generation of the active Pd(0) species at mild temperatures, minimizing unwanted C4-ester hydrolysis[3].
Preparation: To an oven-dried vial, add Methyl 2-chloro-5-methoxyisonicotinate (1.0 equiv, 0.5 mmol), the corresponding boronic acid (1.2 equiv), XPhos Pd G3 (0.05 equiv, 5 mol%), and K3PO4 (2.0 equiv).
Degassing: Seal the vial with a PTFE septum. Evacuate and backfill with Argon (3 cycles).
Reaction: Inject degassed 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL). Stir the biphasic mixture at 90 °C for 4 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography (Hexanes/EtOAc).
Protocol C: C4-Ester Hydrolysis and High-Throughput Amidation
Hydrolysis: Dissolve the C2-functionalized intermediate in THF/H2O (1:1, 0.2 M). Add LiOH·H2O (2.0 equiv) and stir at room temperature for 2 hours. Acidify to pH 3 using 1M HCl to precipitate the carboxylic acid. Filter and dry under high vacuum.
Amidation: In a 96-well format (for HTS library generation), dispense the carboxylic acid (0.05 mmol) into wells. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.5 mL). Stir for 10 minutes to form the active ester, then add diverse library amines (1.2 equiv). Stir at room temperature for 12 hours.
Quantitative Data & Yield Analysis
The table below summarizes expected outcomes based on the electronic and steric profiles of the incoming nucleophiles/coupling partners.
Derivatization Pathway
Representative Reagent
Reaction Time
Temperature
Expected Yield (%)
Expected LC-MS Purity
C2-SNAr (Sec. Amine)
Morpholine
1 h
130 °C (MW)
85 – 95%
>95%
C2-SNAr (Pri. Amine)
Benzylamine
1.5 h
140 °C (MW)
70 – 85%
>95%
C2-Suzuki Arylation
Phenylboronic acid
4 h
90 °C
80 – 92%
>95%
C2-Suzuki Vinylation
Potassium vinyltrifluoroborate
12 h
80 °C
75 – 85%
>90%
C4-Amidation
Aliphatic primary amines
12 h
25 °C
80 – 95%
>95%
Preparation for Biological Screening
For direct integration into high-throughput biological screening assays (e.g., RORγ ligand binding domain assays[1]):
Purification: Subject all crude amidation products to preparative reverse-phase HPLC (MeCN/H2O with 0.1% Formic Acid).
Formatting: Dry the purified fractions using a centrifugal evaporator (e.g., Genevac). Reconstitute the dry powders in 100% molecular-biology grade DMSO to create 10 mM stock solutions.
Quality Control: Perform quantitative NMR (qNMR) on a random 5% subset of the library to confirm concentration fidelity, and verify >95% purity via LC-MS/ELSD prior to acoustic dispensing (Echo) into 384-well or 1536-well assay plates.
References
WO2019063748A1 - Ror-gamma inhibitors. World Intellectual Property Organization.
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13, 13041-13049. Retrieved from:[Link]
Coley, C. W. (2019). Computer Assistance in Organic Synthesis Planning and Execution. Massachusetts Institute of Technology (Ph.D. Thesis). Retrieved from:[Link]
Application Note: A Scalable and Efficient Synthesis of Methyl 2-chloro-5-methoxyisonicotinate
Abstract This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Methyl 2-chloro-5-methoxyisonicotinate (CAS 1256791-15-7), a valuable heterocyclic building block in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Methyl 2-chloro-5-methoxyisonicotinate (CAS 1256791-15-7), a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] The described synthetic strategy is designed for scalability, safety, and efficiency, utilizing readily available starting materials. The two-step process involves an O-methylation of 2-chloro-5-hydroxyisonicotinic acid, followed by a classic Fischer-Speier esterification. This guide offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, outlines critical safety procedures, and presents quantitative data in a clear, accessible format for researchers, chemists, and process development professionals.
Introduction and Synthetic Strategy
Methyl 2-chloro-5-methoxyisonicotinate is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a reactive chlorine atom, an electron-donating methoxy group, and a methyl ester provides multiple points for diversification in drug discovery programs. To meet the growing demand for this intermediate, a robust and scalable synthetic route is essential.
The strategy outlined herein was selected for its operational simplicity, cost-effectiveness, and amenability to large-scale production. It circumvents the use of hazardous or difficult-to-handle reagents where possible, while ensuring high yield and purity of the final product. The synthesis proceeds in two distinct, high-yielding steps starting from the commercially available 2-chloro-5-hydroxyisonicotinic acid.
The Two-Step Synthetic Pathway:
O-Methylation: The phenolic hydroxyl group of 2-chloro-5-hydroxyisonicotinic acid is selectively methylated to yield 2-chloro-5-methoxyisonicotinic acid. This transformation is crucial for installing the desired methoxy functionality.
Fischer-Speier Esterification: The carboxylic acid of the intermediate is then converted to the corresponding methyl ester using methanol under acidic catalysis to afford the target molecule, Methyl 2-chloro-5-methoxyisonicotinate.[2]
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis for Methyl 2-chloro-5-methoxyisonicotinate.
Detailed Experimental Protocols
PART 1: Scale-Up Synthesis of 2-chloro-5-methoxyisonicotinic acid (Intermediate)
Principle & Causality: This step employs a classic Williamson ether synthesis. Potassium carbonate (K₂CO₃) serves as a mild base to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate (DMS), a cost-effective and highly reactive methylating agent for large-scale operations. Acetone is chosen as the solvent due to its appropriate boiling point for the reaction temperature and its ability to dissolve the starting material and facilitate the reaction.
Materials and Equipment:
Reactor: 5 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe.
Heating: Heating mantle with a temperature controller.
Reagents:
2-chloro-5-hydroxyisonicotinic acid (CAS 1060804-57-0): 173.5 g (1.0 mol)
Anhydrous Potassium Carbonate (K₂CO₃), fine powder: 276.4 g (2.0 mol)
Dimethyl Sulfate (DMS): 138.8 g (1.1 mol, 104.3 mL)
Acetone: 2.5 L
Deionized Water
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Protocol:
Reactor Setup: Charge the 5 L reactor with 2-chloro-5-hydroxyisonicotinic acid (173.5 g), potassium carbonate (276.4 g), and acetone (2.5 L).
Initiate Stirring: Begin vigorous mechanical stirring to form a slurry.
Reagent Addition: Slowly add dimethyl sulfate (104.3 mL) to the slurry at room temperature over 30 minutes. A mild exotherm may be observed.
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully filter the inorganic salts (K₂CO₃, K₂SO₄) and wash the filter cake with 200 mL of acetone.
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
Acidification: Dissolve the resulting residue in 1.5 L of water. The solution will be basic. Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated HCl with vigorous stirring.
Precipitation and Isolation: A white to off-white precipitate of 2-chloro-5-methoxyisonicotinic acid will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
Filtration and Drying: Collect the solid product by filtration using a Büchner funnel. Wash the cake thoroughly with cold deionized water (3 x 250 mL) until the washings are neutral. Dry the product under vacuum at 60°C to a constant weight.
Expected Outcome:
Yield: 165-175 g (88-93%)
Appearance: White to off-white solid.
PART 2: Scale-Up Synthesis of Methyl 2-chloro-5-methoxyisonicotinate (Final Product)
Principle & Causality: This protocol utilizes the Fischer-Speier esterification, a robust acid-catalyzed equilibrium reaction.[3] Methanol serves as both the reactant and the solvent. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield. A catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
Visualization of the Fischer Esterification Mechanism
Caption: Key steps in the Fischer-Speier esterification mechanism.
Materials and Equipment:
Reactor: 3 L, 3-neck, round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
Heating: Heating mantle with a temperature controller.
Reagents:
2-chloro-5-methoxyisonicotinic acid: 168 g (0.895 mol)
Methanol (MeOH): 1.5 L
Concentrated Sulfuric Acid (H₂SO₄): 15 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate
Step-by-Step Protocol:
Reactor Setup: To the 3 L reactor, add 2-chloro-5-methoxyisonicotinic acid (168 g) and methanol (1.5 L).
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (15 mL). The addition is exothermic; ensure the temperature does not rise excessively.
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours.
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting carboxylic acid is no longer detected.
Work-up - Cooling and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
Quenching: Pour the concentrated mixture slowly into 2 L of ice-cold water with stirring.
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 400 mL).
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 300 mL, Caution: CO₂ evolution ) until the effervescence ceases, followed by brine (1 x 300 mL).
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a minimal amount of hot methanol or an isopropanol/water mixture to obtain the pure product.
Drying: Dry the purified crystals under vacuum at 40-50°C.
Expected Outcome:
Yield: 163-174 g (90-96%)
Appearance: White to off-white solid.
Purity: >97% (by HPLC)
Data and Performance Summary
Parameter
Step 1: O-Methylation
Step 2: Esterification
Starting Material
2-chloro-5-hydroxyisonicotinic acid
2-chloro-5-methoxyisonicotinic acid
SM Quantity
173.5 g (1.0 mol)
168 g (0.895 mol)
Key Reagents
Dimethyl Sulfate (1.1 eq), K₂CO₃ (2.0 eq)
Methanol (solvent), H₂SO₄ (cat.)
Solvent
Acetone (2.5 L)
Methanol (1.5 L)
Temperature
Reflux (~56°C)
Reflux (~65°C)
Reaction Time
4-6 hours
8-12 hours
Typical Yield
170 g (90%)
168 g (93%)
Product Purity
>95%
>97%
Safety and Hazard Management
The scale-up synthesis of this molecule requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated fume hood or a walk-in hood by personnel trained in handling hazardous chemicals.
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (nitrile gloves for general use, with butyl rubber or neoprene recommended when handling dimethyl sulfate).[4]
Reagent-Specific Hazards:
Chlorinated Pyridines (Starting Material, Intermediates, Product): These compounds should be treated as toxic and irritant. Avoid inhalation of dusts and vapors and prevent skin contact.[5][6] The final product is harmful if swallowed and causes skin, eye, and respiratory irritation.
Dimethyl Sulfate (DMS):EXTREMELY HAZARDOUS. DMS is a potent carcinogen, mutagen, and is highly toxic and corrosive. It can be absorbed through the skin with potentially fatal delayed effects. All manipulations must be performed in a certified chemical fume hood. Have a quenching solution (e.g., dilute ammonium hydroxide) readily available to neutralize any spills and decontaminate equipment.
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Cause severe burns upon contact. Always add acid to water/solvent slowly, never the other way around.
Solvents (Acetone, Methanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Methanol is toxic and can cause blindness if ingested.[3]
Emergency Procedures:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. For corrosive materials or DMS, seek immediate medical attention.[5]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Spills: Evacuate the area. For small spills, absorb with an inert material like vermiculite or sand. For large spills or any spill involving DMS, follow established institutional emergency procedures.[4]
References
Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
New Jersey Department of Health. (2004). HAZARD SUMMARY: 2-CHLOROPYRIDINE.
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-chloro-5-methoxyisonicotinate
Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, scalable, and high-yielding synthetic routes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, scalable, and high-yielding synthetic routes. The double methylation of 2-chloro-5-hydroxyisonicotinic acid to yield methyl 2-chloro-5-methoxyisonicotinate is a deceptively simple transformation. However, literature reports often cite yields below 45% due to stoichiometric imbalances and competing side reactions[1].
This guide dissects the mechanistic causality behind common impurities, provides diagnostic data for rapid LC-MS/NMR identification, and establishes a self-validating protocol to ensure experimental success.
Diagnostic Data: Identification of Side Products
To effectively troubleshoot your synthesis, you must first identify the exact impurities forming in your reactor. Use the following quantitative table to cross-reference your LC-MS and 1H NMR data against the most common mechanistic deviations.
Compound
Formula
Exact Mass
Expected m/z[M+H]+
Diagnostic NMR Shift (1H, ppm)
Root Cause of Formation
Methyl 2-chloro-5-methoxyisonicotinate (Target)
C8H8ClNO3
201.02
202.0
~3.98 (s, 3H), ~3.91 (s, 3H)
Optimal double methylation
2-Chloro-5-hydroxyisonicotinic acid (SM)
C6H4ClNO3
172.99
174.0
N/A
Incomplete dissolution/reaction
Side Product A (Ester Intermediate)
C7H6ClNO3
187.00
188.0
~3.95 (s, 3H), OH broad
Insufficient MeI equivalents
Side Product B (N-Methyl Pyridinium)
C9H11ClNO3+
216.04
216.0 [M]+
N-CH3 ~4.30 (s, 3H)
Excess MeI / Thermal over-run
Side Product C (SNAr Adduct)
C10H14N2O3
210.10
211.1
N(CH3)2 ~3.10 (s, 6H)
Base-catalyzed DMF degradation
Troubleshooting FAQs: Causality & Solutions
Q1: My LC-MS shows a dominant peak at m/z 188 [M+H]+ instead of the target 202 [M+H]+. Why is the reaction stalling?Causality: The starting material, 2-chloro-5-hydroxyisonicotinic acid, contains two distinct acidic protons: the highly acidic carboxylic acid (pKa ~2) and the less acidic phenolic hydroxyl (pKa ~8.5). When potassium carbonate (K2CO3) is added, it rapidly deprotonates the carboxylic acid, leading to fast esterification. Etherification of the phenol is significantly slower. If exactly 1.0 equivalent of Methyl Iodide (MeI) is used—a common transcription error in some patent literature[1]—the reaction completely stalls at the mono-methylated ester (Side Product A). Furthermore, MeI is highly volatile (bp 42 °C)[2]; inadequate cooling during addition leads to reagent loss.
Solution: Ensure a minimum of 2.5 equivalents of MeI is used. Perform the addition strictly at 0–5 °C in a sealed system to prevent volatilization, and monitor the disappearance of the m/z 188 intermediate via LC-MS before initiating the aqueous workup.
Q2: I am observing a highly polar side product that stays at the baseline on normal-phase TLC. LC-MS reveals an m/z of 216 [M]+. How do I prevent this?Causality: This is the N-methylated pyridinium salt (Side Product B). While the pyridine nitrogen is sterically and electronically deactivated by the ortho-chloro and para-ester groups, highly reactive methylating agents like MeI can still alkylate the nitrogen under forcing conditions[2]. This over-alkylation is driven by excessive equivalents of MeI (>3.0 eq) and elevated reaction temperatures.
Solution: Strictly control MeI stoichiometry (do not exceed 2.5 eq). Maintain the reaction temperature at or below 25 °C. If the reaction is sluggish, do not increase the temperature; instead, ensure vigorous stirring to overcome the poor solubility of the K2CO3 base in DMF.
Q3: During scale-up, I isolated a byproduct with m/z 211 [M+H]+ that lacks the characteristic 3:1 chlorine isotope pattern. What happened?Causality: You have generated an SNAr byproduct: Methyl 2-(dimethylamino)-5-methoxyisonicotinate (Side Product C). When N,N-dimethylformamide (DMF) is heated in the presence of a base like K2CO3, it partially degrades into dimethylamine and carbon monoxide. The 2-chloro position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogen and the electron-withdrawing ester group. The generated dimethylamine acts as a nucleophile, irreversibly displacing the chloride.
Solution: Never heat DMF above 30 °C in the presence of an inorganic base. If higher temperatures are absolutely required to drive the etherification, switch to a more thermally stable polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN).
Optimized Standard Operating Procedure (SOP)
To guarantee reproducibility, follow this self-validating protocol for the double methylation workflow.
Step 1: Preparation & Solvation
Charge a dry, nitrogen-flushed reaction vessel with 2-chloro-5-hydroxyisonicotinic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
Validation Check: The solution must be clear; incomplete dissolution indicates wet solvent or degraded starting material.
Step 2: Base Activation
Add finely powdered, anhydrous K2CO3 (3.0 eq). Stir the suspension at room temperature for 15 minutes.
Mechanistic Note: Pre-stirring allows for the complete formation of the carboxylate salt before the alkylating agent is introduced, preventing competing side reactions.
Step 3: Controlled Alkylation
Cool the suspension to 0–5 °C using an ice bath. Add MeI (2.5 eq) dropwise via syringe.
Mechanistic Note: Cooling mitigates the highly exothermic initial esterification and prevents MeI volatilization[2].
Step 4: Reaction Progression
Remove the cooling bath and stir at 20–25 °C for 12–18 hours under a sealed nitrogen atmosphere.
Validation Check: Sample the reaction at 12 hours for LC-MS. The reaction is complete only when the intermediate peak (m/z 188) is <2% relative to the product peak (m/z 202).
Step 5: Quench & Extraction
Quench the reaction by slowly adding cold water (equal volume to DMF) to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
Mechanistic Note: The LiCl wash is critical for partitioning residual DMF into the aqueous phase, preventing co-elution during chromatography.
Step 6: Isolation
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (gradient: 10% to 30% EtOAc in Petroleum Ether) to afford methyl 2-chloro-5-methoxyisonicotinate as a white solid[1].
Reaction Pathway Visualization
Mechanistic pathways of methylation and side product formation for 2-chloro-5-methoxyisonicotinate.
Technical Support Center: Understanding Decomposition Pathways of Isonicotinate Esters
Welcome to the Technical Support Center for Isonicotinate Esters. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Isonicotinate Esters. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of compounds. Isonicotinate esters are prevalent in drug development, often as prodrugs, and in materials science. However, their inherent reactivity, particularly the ester functionality attached to an electron-deficient pyridine ring, makes them susceptible to degradation.
Understanding the decomposition pathways is not merely an academic exercise; it is critical for ensuring the stability, efficacy, and safety of your products. This document provides in-depth technical guidance, troubleshooting advice for common experimental issues, and validated protocols to help you navigate the challenges associated with handling these molecules.
Core Decomposition Mechanism: Hydrolysis
The primary pathway for the decomposition of isonicotinate esters is hydrolysis, which can be catalyzed by either acid or base. The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack.
Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster and effectively irreversible. A nucleophile, such as a hydroxide ion, directly attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of isonicotinic acid and an alcohol. In a basic medium, the isonicotinic acid is immediately deprotonated to form the isonicotinate salt, which drives the reaction to completion.[1]
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon.[1][2] A weak nucleophile, like water, can then attack. To achieve complete hydrolysis, a large excess of water is typically required to push the equilibrium toward the products.[3]
Caption: General hydrolysis pathway for isonicotinate esters.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Analytical & HPLC Issues
Question 1: I'm seeing significant peak tailing for my isonicotinate ester during reverse-phase HPLC analysis. What's causing this?
Answer: Peak tailing with pyridine-containing compounds is a classic issue in reverse-phase HPLC. It's typically caused by secondary interactions between the basic pyridine nitrogen and residual, acidic silanol groups on the silica-based column packing.[4]
Causality: At neutral or slightly acidic pH, the pyridine nitrogen can be protonated, leading to strong ionic interactions with deprotonated silanols (Si-O⁻). This mixed-mode interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Steps:
Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This protonates the pyridine nitrogen consistently and, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary interactions.[4]
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation C18 may resolve the issue.
Consider a Different Stationary Phase: If pH adjustment isn't sufficient, a column with a polar-embedded phase can provide alternative selectivity and reduce silanol interactions.
Question 2: My sample is degrading on the column. My peak area is inconsistent, and I see a new peak eluting early, which I suspect is isonicotinic acid. How can I prevent this?
Answer: On-column degradation suggests your analytical conditions are promoting hydrolysis. This is a common problem when analyzing reactive esters, especially if the mobile phase is not optimized.[5][6]
Causality: Aqueous mobile phases, especially those with a pH that is too acidic or basic, can catalyze the hydrolysis of the ester during its transit through the column. Elevated column temperatures will exacerbate this issue.
Troubleshooting Steps:
Avoid High pH: Do not use a mobile phase with a pH above 7. Basic conditions rapidly accelerate ester hydrolysis.
Minimize Water Contact Time: Develop a faster gradient or increase the flow rate to reduce the total run time. The less time the ester spends in the aqueous mobile phase, the less opportunity it has to degrade.
Reduce Column Temperature: Lower the column temperature to ambient (e.g., 25 °C). While higher temperatures can improve peak shape, they also accelerate degradation kinetics.
Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation upon injection. Ideally, dissolve the sample in the mobile phase itself or a weaker, anhydrous organic solvent like acetonitrile.[7]
Stability & Degradation Issues
Question 3: I ran a forced degradation study, and my compound completely disappeared under basic conditions, but I can't achieve a good mass balance. Where did it go?
Answer: Complete and rapid degradation under basic conditions is expected for an isonicotinate ester.[8][9] Poor mass balance suggests that your primary degradation product, isonicotinic acid, is not being retained or detected properly by your analytical method.
Causality: Isonicotinic acid is a highly polar, zwitterionic compound. On a standard C18 column, it will have very little, if any, retention and will likely elute in the void volume, co-eluting with the solvent front and making quantification impossible.
Troubleshooting Steps:
Modify Your HPLC Method: You need a method that can retain and separate both the lipophilic ester and the highly polar carboxylic acid. Consider one of these approaches:
Mixed-Mode Chromatography: Use a column that has both reverse-phase and ion-exchange characteristics. This will retain the polar acid.[10]
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain very polar analytes and is an excellent alternative.
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help retain the isonicotinate anion.
Verify Detector Wavelength: Ensure the UV detection wavelength is appropriate for both the parent ester and the isonicotinic acid product. Their chromophores are similar, but their absorption maxima may differ slightly.
Question 4: My isonicotinate ester seems to be degrading even when stored as a solid at room temperature. Is this possible?
Answer: Yes, this is possible, especially if the material is not stored under ideal conditions.
Causality: The pyridine ring makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] This adsorbed water can be sufficient to cause slow hydrolysis of the ester functionality over time, even in the solid state. Photodegradation can also occur if the material is exposed to light.[12][13]
Preventative Measures:
Store in a Desiccator: Always store isonicotinate esters in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture.
Use Amber Vials: Protect the solid material from light by storing it in amber glass vials to prevent photolytic degradation.[11][13]
Refrigerate or Freeze: For long-term storage, keeping the material at low temperatures (e.g., 4 °C or -20 °C) will significantly slow the rate of any potential decomposition.
Factors Influencing Isonicotinate Ester Stability
The rate of decomposition is highly dependent on the experimental conditions. Use this table as a quick reference for predicting stability.
Hydrolysis occurs but at a slower rate. This is often the optimal range for analytical work.
7 (Neutral)
Moderate to Low
Water-mediated hydrolysis proceeds slowly.
> 8 (Basic)
Very Low
Base-catalyzed hydrolysis (saponification) is rapid and irreversible.[1]
Temperature
< 4 °C (Refrigerated)
High
Recommended for long-term storage to minimize degradation kinetics.
20-25 °C (Ambient)
Moderate
Stable for short periods if protected from moisture and light.
> 40 °C (Elevated)
Low
Significantly accelerates the rate of hydrolysis and other potential thermal degradation pathways.[14]
Environment
Anhydrous, Inert Gas
High
Prevents hydrolysis by excluding water.
Exposed to Air/Humidity
Low
The hygroscopic nature of the pyridine ring leads to water absorption and subsequent hydrolysis.[11]
Exposed to UV/Light
Moderate to Low
The aromatic system can absorb UV light, potentially leading to photolytic cleavage or side reactions.[12][15]
Solvent
Aprotic (e.g., ACN, THF)
High
Lack of protic sources prevents hydrolysis.
Protic (e.g., Water, MeOH)
Low
Can act as nucleophiles or proton sources to facilitate hydrolysis.
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, as mandated by ICH guidelines.[8][16][17]
Caption: Workflow for a forced degradation study.
Methodology:
Stock Solution: Prepare a stock solution of your isonicotinate ester at approximately 1 mg/mL in an aprotic solvent like acetonitrile (ACN).
Stress Conditions: For each condition, dilute the stock solution with the stressor solution. Aim for 5-20% degradation.[14]
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60-80 °C. Pull time points (e.g., 2, 4, 8 hours).
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.01 M NaOH. Keep at room temperature. Pull time points (e.g., 5, 15, 30 minutes). Note: This reaction is very fast.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Pull time points (e.g., 2, 8, 24 hours).
Thermal Stress: Store the solid compound in an oven at a temperature below its melting point (e.g., 80 °C).
Photolytic Stress: Expose both solid and solution samples to light as specified by ICH Q1B guidelines.
Quenching: At each time point, take an aliquot of the stressed sample and immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final concentration with mobile phase.
Analysis: Analyze the samples using a validated, stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.
Validation: A valid stability-indicating method must be able to separate the parent peak from all degradation product peaks and demonstrate peak purity using a photodiode array (PDA) detector.[9]
References
Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters - ACS Publications. Available from: [Link]
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
Isonicotinic acid-ligated cobalt (II) phthalocyanine-modified titania as photocatalyst for benzene de. Growing Science. Available from: [Link]
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]
Preparation of isonicotinic acid esters. Google Patents.
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
Isonicotinic acid-ligated cobalt (II) phthalocyanine-modified titania as photocatalyst for benzene degradation via fluorescent lamp. ResearchGate. Available from: [Link]
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. Available from: [Link]
Electron Transfer From Bi-Isonicotinic Acid Emerges Upon Photodegradation of N3-Sensitized TiO 2 Electrodes. PubMed. Available from: [Link]
Chemistry Of Boronic Esters. AA Blocks. Available from: [Link]
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available from: [Link]
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]
Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. MDPI. Available from: [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online. Available from: [Link]
The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. MDPI. Available from: [Link]
Internal and external catalysis in boronic ester networks. Semantic Scholar. Available from: [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available from: [Link]
Analytical Derivatization Techniques. ResearchGate. Available from: [Link]
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.. Available from: [Link]
hydrolysis of esters. Chemguide. Available from: [Link]
Technical Support Center: A Guide to Preventing Ester Hydrolysis of Methyl 2-chloro-5-methoxyisonicotinate
Introduction: The Challenge of Stability Methyl 2-chloro-5-methoxyisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is contingent on its chemical integ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Stability
Methyl 2-chloro-5-methoxyisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is contingent on its chemical integrity. The methyl ester functional group, while crucial for many synthetic transformations, represents a point of vulnerability. Ester hydrolysis—the cleavage of the ester back to its parent carboxylic acid and methanol—is a common and often overlooked side reaction that can significantly compromise reaction yields, introduce impurities, and complicate purification.[1][2]
This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals. It provides in-depth, field-tested strategies, troubleshooting advice, and preventative protocols to maintain the stability of Methyl 2-chloro-5-methoxyisonicotinate throughout your experimental workflows.
Section 1: Understanding the Vulnerability: The Chemistry of Hydrolysis
Q: Why is Methyl 2-chloro-5-methoxyisonicotinate susceptible to hydrolysis?
A: The susceptibility of this compound to hydrolysis stems from the electrophilic nature of the ester's carbonyl carbon. This carbon is a prime target for nucleophilic attack by water. This process is not spontaneous but is significantly accelerated by the presence of either an acid or a base catalyst.[2][3]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and thus more reactive towards weak nucleophiles like water. This reaction is reversible and exists in an equilibrium with the esterification reaction.[3] To prevent hydrolysis, the equilibrium must be shifted towards the ester, primarily by removing water.
Base-Catalyzed Hydrolysis (Saponification): This pathway poses a greater risk, particularly during aqueous workups.[1] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[4][5] This negatively charged carboxylate is resonance-stabilized and shows no tendency to react with the methanol byproduct, driving the reaction to completion.[4]
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Section 2: Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section is designed to help you identify if ester hydrolysis is occurring and to pinpoint the cause.
Q: My final product yield is low and I'm seeing a new, more polar spot on my TLC plate after workup. Is this the hydrolyzed acid?
A: This is a classic symptom of unintended hydrolysis. The carboxylic acid byproduct (2-chloro-5-methoxyisonicotinic acid) is significantly more polar than the parent methyl ester due to its ability to form hydrogen bonds. This results in a lower Retention Factor (Rf) on normal-phase silica gel TLC.
Q: How can I confirm the identity of the suspected byproduct?
A: Use the following analytical methods to confirm the presence of the hydrolyzed acid alongside your desired ester.
Contains a sharp singlet for the methyl ester (-OCH₃) protons, typically around 3.9-4.0 ppm.
The methyl ester singlet is absent. A very broad singlet for the carboxylic acid proton (-COOH) appears far downfield, often >10 ppm.
IR Spectroscopy
Strong C=O stretch characteristic of an ester, typically ~1720-1740 cm⁻¹.
The ester C=O stretch is replaced by a carboxylic acid C=O stretch (~1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.
LC-MS
Shows the expected molecular ion peak for the ester (C₈H₈ClNO₂).
Shows a molecular ion peak that is 14 mass units lower than the ester, corresponding to the loss of a CH₂ group.
Q: Which step in my experimental workflow is the most likely cause of hydrolysis?
A: The highest risk of hydrolysis occurs during aqueous workup procedures, especially the base wash step used to neutralize acid catalysts.[1] Use the following decision tree to diagnose the problematic step.
Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.
Section 3: Best Practices & Preventative Protocols
Proactive prevention is the most effective strategy for maximizing yield and purity.
Q: What is the ideal protocol for an aqueous workup to minimize hydrolysis?
A: The core principles are to keep it cold, fast, and gentle.
Optimized Hydrolysis-Minimizing Workup Protocol:
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath for at least 10 minutes.
Quench (if applicable): If quenching a reactive reagent, add the quenching agent slowly while maintaining the temperature at 0-5°C.
Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Neutralize with Weak Base: Transfer the mixture to a separatory funnel. Wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .[1] Add the solution slowly and vent the funnel frequently to release CO₂ gas. Continue washing until gas evolution ceases. Avoid strong bases like NaOH or KOH.
Wash with Brine: Perform a final wash of the organic layer with ice-cold, saturated aqueous NaCl (brine) . This step helps to remove the bulk of dissolved water and breaks up emulsions.[1]
Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that all trace water has been absorbed.[1]
Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Q: How should I properly store Methyl 2-chloro-5-methoxyisonicotinate to ensure long-term stability?
A: Proper storage is critical to prevent slow degradation over time. The compound should be protected from moisture, heat, and potentially light.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes the rate of any potential hydrolytic degradation.[6]
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Prevents exposure to and reaction with atmospheric moisture.[6]
Moisture
Store in a tightly sealed container, preferably within a desiccator.
Directly prevents contact with water, the key reagent for hydrolysis.[6]
Incompatibilities
Avoid storage with strong acids, strong bases, and strong oxidizing agents.
Q: Are there alternatives to a standard aqueous workup for highly sensitive substrates?
A: Yes. If hydrolysis remains a persistent issue, consider nonaqueous workup strategies. One common method involves quenching the reaction with a hydrated salt, such as sodium sulfate decahydrate (Na₂SO₄·10H₂O), followed by dilution with an organic solvent and filtration of the resulting solids.[8] This approach avoids bulk aqueous phases entirely. Another strategy involves using polymer-bound scavengers to remove acidic or basic residues without requiring an aqueous wash.
Section 4: Frequently Asked Questions (FAQs)
Q: How significantly does temperature affect the rate of hydrolysis?
A: The effect is substantial. The rate of chemical reactions, including hydrolysis, generally doubles for every 10°C increase in temperature.[1][9][10][11] This is why performing all aqueous steps in an ice bath (0-5°C) is one of the most effective and straightforward preventative measures you can take.[1]
Q: Why is base-catalyzed hydrolysis (saponification) considered irreversible?
A: The process is a two-step sequence. First, the hydroxide ion attacks the ester to form a carboxylic acid and an alkoxide. Second, in the basic environment, the carboxylic acid (an acid) and the alkoxide (a strong base) undergo an immediate and highly favorable acid-base reaction. The carboxylic acid is deprotonated to form a stable carboxylate salt.[4] This salt is negatively charged and electrophilically "dead," meaning it will not react with the alcohol to reform the ester. This final, irreversible deprotonation step pulls the entire equilibrium towards the products.[3][4]
Q: Can the pyridine nitrogen atom influence the hydrolysis rate?
A: Yes. The lone pair of electrons on the pyridine nitrogen can act as a base. Under acidic workup conditions, this nitrogen can become protonated, forming a pyridinium salt. This places a positive charge on the ring system, which can have an electron-withdrawing effect, potentially making the ester carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by water.
References
BenchChem Technical Support Team. (2025).
Phelps, M., & Peppas, N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
Phelps, M. V., & Peppas, N. A. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research. Part A, 82(1), 195–203.
Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. [Link]
Wolfenden, R., & Yuan, Y. (1991). Temperature Dependence of Ester Hydrolysis in Water. Journal of the American Chemical Society. [Link]
Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal. [Link]
YesWeLab. (2024). Ester assay in the laboratory. YesWeLab Blog. [Link]
Hunter, G. W., & Lounsbury, J. M. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
A Level Chemistry. (2026). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]
Robertson, R. E. (1956). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Journal of Chemistry. [Link]
Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science. [Link]
Wilson, I. B., & Bergmann, F. (1950). The pH-dependence of enzymic ester hydrolysis. Semantic Scholar. [Link]
Reddit. (2022). Work-up and purification of ester reduction. r/OrganicChemistry. [Link]
University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
BenchChem. (2025).
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
Lanz, N. D., et al. (2021). The LarB carboxylase/hydrolase forms a transient cysteinyl-pyridine intermediate during nickel-pincer nucleotide cofactor biosynthesis. PNAS. [Link]
JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]
Higuchi, T., & Lachman, L. (1956). Inhibition of hydrolysis of esters in solution by formation of complexes. II. Stabilization of procaine with caffeine. Journal of the American Pharmaceutical Association. [Link]
Technical Support Center: Strategies to Improve Reaction Yield for Methyl 2-chloro-5-methoxyisonicotinate
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. This key intermediate is often prepared via a mul...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. This key intermediate is often prepared via a multi-step synthesis, and achieving high yields requires careful control over each reaction stage. This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the common synthetic route involving a Sandmeyer reaction followed by esterification.
The most common synthetic approach to Methyl 2-chloro-5-methoxyisonicotinate involves two key transformations:
Sandmeyer Reaction: Conversion of 2-Amino-5-methoxyisonicotinic acid to 2-Chloro-5-methoxyisonicotinic acid via a diazonium salt intermediate.
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This guide is structured to address the most frequent challenges encountered in each of these steps.
Part 1: The Sandmeyer Reaction - From Amine to Chloride
The Sandmeyer reaction is a powerful tool for introducing halides to an aromatic ring but is notoriously sensitive to reaction conditions. It proceeds in two distinct phases: the formation of the diazonium salt (diazotization) and its subsequent copper-catalyzed conversion to the aryl chloride.[1][2][3]
A1: Low yields and byproduct formation in Sandmeyer reactions almost always trace back to the stability and handling of the intermediate diazonium salt. The primary culprits are:
Improper Temperature Control: Diazonium salts are thermally unstable. If the temperature during diazotization (the reaction of the amine with nitrous acid) rises above the optimal 0-5 °C range, the salt will prematurely decompose. This leads to the formation of phenolic byproducts (from reaction with water) and other coupled impurities, which often present as a dark, insoluble tar.
Slow Displacement Reaction: The second step, where the diazonium salt reacts with copper(I) chloride, must be efficient. If this reaction is too slow, the competing decomposition pathways have more time to occur, reducing the yield of the desired 2-chloro-5-methoxyisonicotinic acid.
Incorrect Stoichiometry: An improper ratio of sodium nitrite or acid can lead to incomplete diazotization, leaving unreacted starting material, or an excess of nitrous acid, which can cause unwanted side reactions.
A2: The key to successful diazotization is the slow, controlled generation of nitrous acid (from NaNO₂) in the presence of your substrate at a strictly maintained low temperature.
Temperature is Critical: The reaction vessel must be maintained at 0-5 °C using an ice-salt bath. A temperature probe in the reaction mixture is essential.
Reagent Addition: The sodium nitrite solution should be added dropwise and slowly below the surface of the stirred acidic solution of your amine. This ensures immediate reaction and prevents localized heating or high concentrations of nitrous acid.
Acid Concentration: A sufficient excess of acid (typically 2.5-3 equivalents of HCl) is necessary. The first equivalent protonates the amine, the second reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted amine.
A3: The copper(I) catalyst is central to the radical-nucleophilic aromatic substitution mechanism that forms the C-Cl bond.[3][4] Its effectiveness can be enhanced in several ways:
Catalyst Quality: Use fresh, high-purity copper(I) chloride (CuCl). CuCl can oxidize over time to the less effective Cu(II) form. If your CuCl is greenish (indicating CuCl₂ contamination), its performance may be compromised.
Solubility: Ensure the CuCl is fully dissolved in concentrated HCl to form the active tetrachlorocuprate(I) complex, [CuCl₄]³⁻, before adding the diazonium salt solution.
Controlled Addition: The cold diazonium salt solution should be added slowly to the vigorously stirred copper catalyst solution. This maintains a high concentration of the catalyst relative to the diazonium salt, favoring the desired reaction pathway. Some protocols call for warming the copper solution to 50-60 °C to facilitate the rapid decomposition of the diazonium salt upon addition, driving the reaction to completion quickly.
Troubleshooting Workflow: Sandmeyer Reaction
The following diagram outlines a logical workflow for troubleshooting poor yields in the Sandmeyer reaction step.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Part 2: Esterification - From Acid to Methyl Ester
The conversion of 2-Chloro-5-methoxyisonicotinic acid to its methyl ester is most commonly achieved via Fischer esterification, an acid-catalyzed reaction with methanol. While robust, this method is an equilibrium process and may require optimization for high conversion.
A4: The Fischer esterification is a reversible reaction. To achieve high yields, you must shift the equilibrium towards the product side.[5]
Use a Large Excess of Methanol: The most straightforward strategy is to use methanol as the reaction solvent. Its large molar excess (often >20 equivalents) acts according to Le Châtelier's principle, driving the equilibrium forward.
Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While difficult to do when using methanol as a solvent, for higher-boiling alcohols, a Dean-Stark apparatus can be used. For methanol, ensuring all reagents and glassware are dry is paramount.
Optimize Catalyst Loading: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required. A loading of 5-10 mol% is usually sufficient. Too little catalyst will result in a slow reaction, while too much can lead to dehydration or other side reactions.
A5: This is a valid concern, especially with functionalized pyridines. If you observe degradation or if your substrate has other acid-sensitive groups, several milder alternatives to Fischer esterification exist:
Acid Chloride Formation: A highly reliable two-step method involves first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with methanol, often in the presence of a mild base like triethylamine, to give the ester. This is not an equilibrium process and typically proceeds to completion at low temperatures.
Trichloroacetimidate Method: This method avoids strong acids. The carboxylic acid is reacted with methyl trichloroacetimidate in the presence of a non-nucleophilic base. This forms a highly reactive intermediate that is then alkylated. This technique is particularly useful for substrates with sensitive functional groups that do not tolerate strongly acidic conditions.[6]
Optimized Protocols & Data
Overall Synthetic Pathway
Caption: Common synthetic route to the target compound.
Table 1: Reaction Parameter Optimization
Step
Parameter
Sub-Optimal Condition
Optimized Condition
Expected Outcome
Sandmeyer
Temperature
15-20 °C
0-5 °C
Minimized byproduct formation, higher yield.
NaNO₂ Addition
All at once
Slow, dropwise
Controlled reaction, prevents thermal runaway.
Catalyst
Old, greenish CuCl
Fresh, white CuCl
Increased reaction rate and yield.
Esterification
Methanol (eq.)
2-3 equivalents
Used as solvent (>20 eq.)
Shifts equilibrium, drives reaction to >95% conversion.
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-5-methoxyisonicotinic acid (1.0 eq) in 6M Hydrochloric Acid (4.0 eq).
Diazotization: Cool the suspension to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension over 45-60 minutes, ensuring the internal temperature never exceeds 5 °C .
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
Displacement: Add the cold diazonium salt suspension portion-wise to the vigorously stirred CuCl solution. Effervescence (N₂ gas) should be observed.
Reaction Completion: After the addition is complete, warm the mixture to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
Workup: Pour the reaction mixture into water and ice. The solid product, 2-Chloro-5-methoxyisonicotinic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 2-Chloro-5-methoxyisonicotinic acid (1.0 eq) and methanol (20-30 volumes).
Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the suspension.
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude Methyl 2-chloro-5-methoxyisonicotinate can be further purified by column chromatography or recrystallization if necessary.
Technical Support Center: Troubleshooting Reactions of Methyl 2-chloro-5-methoxyisonicotinate
Welcome to the technical support center for Methyl 2-chloro-5-methoxyisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 2-chloro-5-methoxyisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. My goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges associated with this substrate, moving beyond simple procedural lists to explain the chemical causality behind the troubleshooting steps.
Methyl 2-chloro-5-methoxyisonicotinate is a uniquely functionalized pyridine derivative. Its reactivity is governed by a delicate interplay of electronic and steric factors:
The 2-chloro Substituent: This is the primary handle for cross-coupling and nucleophilic substitution reactions. However, the carbon-chlorine bond in chloropyridines is notoriously robust, making its activation a common hurdle.[1][2]
The Pyridine Nitrogen: The lone pair on the nitrogen atom can act as a ligand, leading to potential catalyst inhibition or deactivation in metal-catalyzed reactions.[1][3]
The 5-methoxy Group: An electron-donating group that can influence the electron density of the ring system.
The 4-methyl Ester: An electron-withdrawing group that activates the ring for nucleophilic attack but also represents a potential site for unwanted hydrolysis under basic or acidic conditions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.
Section 1: General Issues & Substrate Stability
Question: My reaction is not working, and I suspect my starting material is degrading. How can I confirm this and what is the likely cause?
Answer:
The most common non-catalytic failure mode for this substrate is the hydrolysis of the methyl ester group, especially under the basic conditions required for many cross-coupling reactions.
Diagnostic Steps:
TLC/LC-MS Analysis: Run a co-spotted TLC plate or an LC-MS analysis of your crude reaction mixture alongside your starting material and a sample of the corresponding carboxylic acid (2-chloro-5-methoxyisonicotinic acid), if available. The appearance of a new, more polar spot (or a mass peak corresponding to M-14) is a strong indicator of hydrolysis.
Control Experiment: Set up a control reaction containing only the starting material, base, and solvent (no catalyst or coupling partner). Heat it at the reaction temperature for a few hours. If you observe consumption of the starting material and formation of the carboxylic acid, hydrolysis is the primary issue.
Causality & Mitigation:
Base-catalyzed ester hydrolysis (saponification) is typically irreversible as it forms a carboxylate salt.[4] This is particularly problematic in reactions like Suzuki or Buchwald-Hartwig aminations that require strong bases and elevated temperatures.
Use the Mildest Effective Base: While strong bases like NaOtBu or K₃PO₄ are often required for catalyst turnover, screen weaker inorganic bases like K₂CO₃ or Cs₂CO₃. These may require higher temperatures or more active catalysts but can minimize hydrolysis.[2]
Anhydrous Conditions: For Suzuki couplings, rigorously dried reagents and solvents can allow for the use of anhydrous K₃PO₄ or CsF, which may be less prone to causing hydrolysis than their aqueous solutions.
Minimize Reaction Time: Monitor your reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Alternative Strategy: If hydrolysis is unavoidable, consider performing the coupling reaction on the corresponding carboxylic acid and then re-esterifying the final product as a separate step.
This section covers common issues in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Question: My cross-coupling reaction shows very low or no conversion. What are the most common causes?
Answer:
Failure to convert is the most frequent problem, and it almost always traces back to the difficulty of activating the C-Cl bond and maintaining an active catalyst throughout the reaction. The oxidative addition of the 2-chloropyridine to the Pd(0) center is often the rate-limiting step.[2]
Below is a systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
In-Depth Explanation:
Catalyst System Integrity:
Ligand Choice: Standard ligands like PPh₃ are often completely ineffective for activating chloropyridines. You must use highly active, bulky, and electron-rich ligands. For Suzuki reactions, Buchwald ligands like SPhos, XPhos, and RuPhos are excellent starting points.[5] For Buchwald-Hartwig aminations, ligands such as RuPhos for secondary amines or BrettPhos for primary amines are recommended.[6]
Palladium Source: Simple palladium sources like Pd(OAc)₂ can be unreliable as their reduction to the active Pd(0) species can be inefficient. Modern palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to generate the active LPd(0) catalyst cleanly and efficiently and are strongly recommended.[2][6]
Reaction Conditions:
Temperature: The C-Cl bond requires significant thermal energy for oxidative addition. Reactions should typically be run at temperatures between 80-120 °C.[5] If refluxing in your solvent of choice is insufficient, consider switching to a higher-boiling solvent or using microwave irradiation, which can dramatically accelerate these difficult couplings.[3][5]
Base Selection: The base plays a critical role in both the transmetalation step (Suzuki) and amine deprotonation (Buchwald-Hartwig). For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are robust choices.[5] For aminations, NaOtBu is the most common and effective base, though it increases the risk of ester hydrolysis.[2] The physical form of the base matters; grinding it to a fine powder can increase its surface area and reactivity.
Inert Atmosphere:
The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing is a frequent cause of reaction failure. Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
Question: My reaction is producing a significant amount of a side product where the chlorine atom is replaced by hydrogen. What is this, and how can I stop it?
Answer:
This side product results from hydrodehalogenation , a common competing pathway in which the aryl chloride is reduced instead of coupled.[2]
Causality & Mitigation:
Hydrodehalogenation can be promoted by several factors:
Trace Water/Proton Sources: Water can react with the palladium-hydride intermediates that can form during the catalytic cycle.
Slow Reductive Elimination: If the final product-forming step (reductive elimination) is slow, competing pathways like hydrodehalogenation become more prevalent.
Base Impurities: Some batches of bases like NaOtBu can contain traces of NaOH or moisture, which can exacerbate the problem.[2]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Dry your reagents in a vacuum oven if possible.
Use High-Purity Base: Employ a freshly opened bottle of a high-purity base.
Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio (e.g., 1.2:1 or 1.5:1) can sometimes stabilize the catalyst and favor the desired reductive elimination pathway.
Increase Coupling Partner Concentration: Using a slight excess (1.2-1.5 equivalents) of your boronic acid or amine can help push the reaction toward the desired cross-coupling pathway.[2]
Question: My Suzuki reaction is messy, with significant formation of biaryl (from the boronic acid) and bipyridine byproducts. How do I clean it up?
Answer:
You are observing protodeboronation (leading to arenes that can contaminate your product) and homocoupling (of the boronic acid or the chloropyridine).
Causality & Mitigation:
Protodeboronation: This is the cleavage of the C-B bond, often promoted by water and certain bases.[1][3] 2-Pyridylboronic acids are particularly unstable.
Solution: Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are significantly more stable than the corresponding boronic acids.[1] If using a boronic acid, ensure strictly anhydrous conditions.
Homocoupling: This side reaction is often promoted by the presence of oxygen.[1]
Solution: Meticulous degassing of the reaction mixture before adding the catalyst is critical. Ensure a good inert atmosphere is maintained throughout the reaction.
Caption: Suzuki-Miyaura cycle with key failure points for this substrate.
Question: My SNAr reaction with a nucleophile (e.g., an alkoxide or amine) is sluggish or fails completely. Why isn't it working?
Answer:
While the pyridine ring is electron-deficient and activated towards SNAr, several factors can still lead to low yields with this specific substrate.
Key Factors for SNAr Success:
Leaving Group Ability: The chloride is only a moderately good leaving group for SNAr reactions on pyridine rings. Fluoride is often better, but chloride can be effective under the right conditions.[7]
Nucleophile Strength: A strong nucleophile is required. For example, when using an alcohol, it must be deprotonated with a strong base (e.g., NaH) to form the much more nucleophilic alkoxide.
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the nucleophile, leaving the anion "naked" and highly reactive, and they help stabilize the negatively charged intermediate (Meisenheimer complex).
Temperature: These reactions often require significant heat to overcome the activation energy barrier. Temperatures of 100-150 °C are not uncommon, especially with moderately reactive substrates.[7]
Troubleshooting Steps:
Ensure Complete Deprotonation: If using a nucleophile like an alcohol or thiol, ensure you are using a sufficiently strong base (e.g., NaH, KHMDS) and allow enough time for complete deprotonation before adding the chloropyridine substrate.
Increase Temperature: If the reaction is clean but slow, incrementally increase the temperature.
Switch to a Higher-Boiling Polar Aprotic Solvent: If your current solvent is limiting the temperature you can achieve, switch from THF or Dioxane to DMF, DMSO, or NMP.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
Drying: Flame-dry the reaction flask under vacuum or oven-dry it overnight at >120 °C. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
Adding Solids: In the flask, combine Methyl 2-chloro-5-methoxyisonicotinate, the boronic acid ester (for Suzuki) or amine (for Buchwald-Hartwig), the base, the palladium pre-catalyst, and the ligand.
Purging: Seal the flask with a rubber septum and purge the vessel by evacuating under high vacuum and refilling with inert gas. Repeat this cycle 3-5 times.
Adding Solvents: Add the anhydrous, degassed solvent via syringe through the septum.
Heating: Place the flask in a preheated oil bath or heating block and stir vigorously for the duration of the reaction.
Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of completion.[1]
References
D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011, 2(1), 27-50. (URL: [Link])
J. Clayden, N. Greeves, S. Warren, "Organic Chemistry," Oxford University Press, 2012. (URL: [Link])
P. Ruiz-Castillo and S. L. Buchwald, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2016, 116(19), 12564-12649. (URL: [Link])
P. W. Theobald, "Protective Groups in Organic Synthesis," Wiley, 2007. (URL: [Link])
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (URL: [Link])
Technical Support Center: Optimal Catalyst and Ligand Selection for Coupling with 2-Chloropyridines
Introduction: Navigating the Challenges of 2-Chloropyridine Coupling The synthesis of 2-arylpyridines is a cornerstone of modern medicinal chemistry, as this structural motif is a prevalent scaffold in a multitude of pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of 2-Chloropyridine Coupling
The synthesis of 2-arylpyridines is a cornerstone of modern medicinal chemistry, as this structural motif is a prevalent scaffold in a multitude of pharmaceutical agents.[1] While palladium-catalyzed cross-coupling reactions are the premier method for forging these crucial carbon-carbon and carbon-nitrogen bonds, 2-chloropyridines present a unique and often frustrating set of challenges for the synthetic chemist.[1][2]
Their reduced reactivity compared to bromo- or iodo-analogs stems from a stronger Carbon-Chlorine (C-Cl) bond, which makes the rate-limiting oxidative addition step of the catalytic cycle more difficult.[3][4] Furthermore, the pyridine nitrogen atom itself can act as an inhibitor by coordinating to the palladium catalyst, effectively sequestering it from the reaction.[1][5][6]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate these challenges. We will explore the critical parameters for success, focusing on the rational selection of catalysts and ligands, and provide detailed troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines considered challenging substrates in cross-coupling reactions?
A1: There are two primary reasons for their challenging nature:
High C-Cl Bond Strength: The bond dissociation energy of a C-Cl bond is significantly higher than that of a C-Br or C-I bond.[4] This makes the initial, and often rate-determining, oxidative addition of the palladium catalyst to the C-Cl bond kinetically slower and requires more forcing conditions (i.e., higher temperatures and more active catalysts).[3][4]
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the electron-deficient palladium center. This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[1][5][6]
Q2: What is the single most critical factor for achieving a successful coupling reaction with a 2-chloropyridine?
A2: The judicious selection of the ligand is paramount.[1] The ligand's role is multifaceted: it stabilizes the active Pd(0) species, its electronic and steric properties directly facilitate the difficult oxidative addition of the C-Cl bond, and it promotes the final reductive elimination step to release the product.[1] For a substrate like 2-chloropyridine, a generic ligand such as triphenylphosphine (PPh₃) is often ineffective.[3]
Q3: Which general classes of ligands have proven most effective for 2-chloropyridine couplings?
A3: Two classes of ligands consistently outperform others for this transformation:
Bulky, Electron-Rich Monophosphine Ligands: Often called "Buchwald-type" ligands, these are characterized by a biaryl backbone and a sterically demanding, electron-donating phosphine group (e.g., dicyclohexylphosphine or di-tert-butylphosphine).[1] Ligands such as SPhos, XPhos, and RuPhos are frequently the go-to choices.[5]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[1] This strong bond helps to prevent catalyst decomposition and promotes the key steps of the catalytic cycle, making them highly effective for activating C-Cl bonds.[1][5]
Q4: What are the typical reaction temperatures required for these couplings?
A4: Due to the strength of the C-Cl bond, elevated temperatures are almost always necessary. A typical starting range is 80–120 °C .[3][5] In some cases, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields by reaching these temperatures rapidly and uniformly.[5]
Troubleshooting Guide: From Low Yields to Success
This section addresses specific issues you may encounter during your experiments.
Focus Area: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, but it is sensitive to several parameters when using 2-chloropyridines.
Q: I am observing very low or no yield in my Suzuki coupling reaction. What are the potential causes and how can I troubleshoot this?
A: Low to no product formation is a common issue that can almost always be solved by systematically evaluating each component of your reaction.
Caption: Troubleshooting workflow for Suzuki coupling of 2-chloropyridines.
Detailed Troubleshooting Steps:
Catalyst and Ligand Inactivity: This is the most common culprit. The Pd(0) active catalyst is sensitive to oxygen, and the chosen ligand may not be potent enough to activate the C-Cl bond.[5][7]
Recommendation: Switch to a more active catalyst system. Buchwald ligands like SPhos, XPhos, or RuPhos are often highly effective for heteroaryl chlorides.[5] N-heterocyclic carbene (NHC) ligands are also an excellent choice.[5] Using a modern, air-stable palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[3][7]
Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and steric profile matter.
Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are standard choices.[5][8] The solubility of the base can be a limiting factor; using a solvent system that partially dissolves it (e.g., with a small amount of water) can be beneficial.[5]
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[5]
Low Reaction Temperature: 2-Chloropyridines require thermal energy to undergo oxidative addition.[4][5]
Recommendation: Increase the reaction temperature, typically to the 80-120 °C range.[5]
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized and deactivated by oxygen.[5][6]
Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction.
Q: My reaction is producing significant amounts of side products like homocoupled boronic acid and protodeboronation. How can I minimize these?
A: These side reactions point to issues with the stability of your boronic acid or an inefficient catalytic cycle.[6]
Protodeboronation (C-B bond cleavage): This is often caused by excess water or acidic impurities.
Recommendation: Use high-purity, anhydrous solvents and reagents if possible. While many Suzuki reactions benefit from some water, excessive amounts can be detrimental. Ensure your base is not excessively hygroscopic or consider using spray-dried KF.[8] Using the boronic ester (e.g., pinacol ester) instead of the boronic acid can also increase stability.[9]
Homocoupling (B-B coupling): This is often promoted by the presence of oxygen.
Recommendation: Rigorous degassing and maintaining an inert atmosphere are critical.[5] Optimizing the catalyst loading and temperature can also help, as very active catalysts at high temperatures can sometimes favor this pathway.[5]
Q: The Suzuki coupling works for some of my 2-chloropyridine derivatives but fails for others. What could be the reason for this substrate-dependent reactivity?
A: The electronic and steric properties of your specific 2-chloropyridine derivative significantly influence its reactivity.[5]
Electronic Effects: Electron-withdrawing groups on the pyridine ring will make the C-Cl bond more electron-deficient and thus more susceptible to oxidative addition, increasing reactivity. Conversely, electron-donating groups decrease reactivity.
Recommendation: For electron-rich substrates, you will likely need a more active catalyst system (e.g., Pd/XPhos) and higher reaction temperatures.[5]
Steric Hindrance: Bulky groups near the chlorine atom (at the C3 position) can physically block the approach of the palladium catalyst.
Recommendation: This is a classic scenario where ligand choice is key. You may need to screen ligands with different steric profiles. A bulkier ligand might be needed to promote reductive elimination, but a less bulky one might be required to allow the initial oxidative addition. This requires empirical screening.[5]
Focus Area: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction requires a highly active catalyst system to overcome the inertia of the C-Cl bond.
Q: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
A: Low conversion in the amination of chloropyridines is a frequent issue, primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step.[3]
Catalyst System Integrity: This is the most critical checkpoint.
Palladium Source: Pd(OAc)₂ can be unreliable. Consider using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[3]
Ligand Choice: Standard ligands like PPh₃ are almost always ineffective.[3] You must use bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos ) are essential for activating C-Cl bonds.[3]
Base Selection: A strong, non-nucleophilic base is required.
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] If your substrate is sensitive to this strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely necessitate a more active catalyst system and higher temperatures.[3]
Reaction Conditions:
Temperature: These reactions require heat, typically in the 80-110 °C range.[3]
Inert Atmosphere: Oxygen will kill the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]
Q: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
A: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[3] This often occurs when the desired reductive elimination step is slow, allowing competing pathways to take over.
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[3]
Base Purity: Ensure your base (especially NaOtBu) is anhydrous and high-purity. Traces of hydroxide or moisture can exacerbate the problem.[3]
Strictly Anhydrous Conditions: Ensure all reagents (amine, solvent) are scrupulously dried. Trace water can be a proton source for this side reaction.[3]
Data & Ligand Selection Guide
The choice of ligand is not arbitrary. The following diagram and table provide a rational starting point for your experiments.
Caption: A decision tree to guide initial ligand selection.
Table 1: Comparison of Common Ligand Classes for 2-Chloropyridine Coupling
Ligand Class
Example(s)
Key Features
Best For...
Bulky Biaryl Monophosphines
XPhos, SPhos, RuPhos
Highly electron-rich and sterically demanding. Promotes both oxidative addition and reductive elimination.[1]
General-purpose, highly reliable choice for most Suzuki and Buchwald-Hartwig reactions involving 2-chloropyridines.[3][5]
N-Heterocyclic Carbenes (NHCs)
IPr, SIPr
Strong σ-donors, form highly stable palladium complexes. Excellent thermal stability.[1]
Electron-neutral or electron-poor 2-chloropyridines. Also effective when high temperatures are required for extended periods.[5]
Ferrocene-Based Ligands
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Bidentate ligand with a wide bite angle. Less bulky than modern Buchwald ligands.[2]
Can be effective in some Suzuki couplings, but generally less active for C-Cl bonds than Buchwald or NHC ligands.[5]
Experimental Protocols
CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a robust starting point for optimization.
Flask Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[5]
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the solvent system (e.g., Toluene/H₂O 4:1, 0.1 M). The solvent should be degassed by sparging with inert gas for 30 minutes prior to use.[5]
Reaction: Seal the flask tightly and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2–24 hours). Monitor the reaction progress by TLC or LC-MS.[5]
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
Flask Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the base (e.g., NaOtBu, 1.5 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the 2-chloropyridine derivative (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M).[3]
Reaction: Seal the flask tightly and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Benchchem. (2025).
Benchchem. (2025).
Benchchem. (2025).
Guram, A. et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. The Journal of Organic Chemistry.
Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
Chábera, P. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
managing impurities during the synthesis of Methyl 2-chloro-5-methoxyisonicotinate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. By understanding the root causes of these issues and implementing the robust protocols outlined below, you can significantly improve the yield, purity, and consistency of your synthesis.
I. Troubleshooting Guide: Impurity Management
This section addresses specific impurities and side products that can arise during the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. Each entry provides a detailed explanation of the impurity's origin and actionable steps for its mitigation and removal.
Q1: My final product is contaminated with the starting material, 2-chloro-5-methoxyisonicotinic acid. How can I remove it and prevent its carryover?
Possible Cause: Incomplete esterification is the primary reason for the presence of the starting carboxylic acid in your final product. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the esterifying agent.
Troubleshooting & Optimization:
Reaction Monitoring: The most critical step is to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should not be quenched until the starting material spot or peak is no longer visible.
Reagent Stoichiometry: Ensure that the esterifying agent (e.g., methanol with an acid catalyst, or a methylating agent like methyl iodide) is used in a slight excess to drive the reaction to completion.
Aqueous Workup: During the workup, a basic wash (e.g., with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) will effectively remove any unreacted carboxylic acid by converting it into its water-soluble carboxylate salt. Be cautious not to use too strong a base or prolonged exposure, which could lead to hydrolysis of the desired ester product.
Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities
After the reaction is complete, cool the reaction mixture to room temperature.
If the reaction was performed in an organic solvent, dilute the mixture with a suitable solvent like ethyl acetate or dichloromethane.
Transfer the mixture to a separatory funnel.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Shake the funnel gently, venting frequently to release any evolved carbon dioxide gas.
Separate the aqueous layer.
Repeat the wash with the NaHCO₃ solution.
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Q2: I am observing a significant amount of an isomeric impurity, likely Methyl 6-chloro-5-methoxyisonicotinate. What causes this and how can I improve the regioselectivity?
Possible Cause: The formation of isomeric impurities often arises from the starting materials or the reaction conditions of the chlorination step. If the precursor is 3-methoxypyridine-N-oxide, chlorination with reagents like phosphorus oxychloride (POCl₃) can lead to a mixture of isomers.[1] The electronic and steric effects of the methoxy group influence the position of chlorination.
Troubleshooting & Optimization:
Choice of Starting Material: The selection of the starting material is crucial for controlling regioselectivity. Starting with a precursor that already has the desired substitution pattern can prevent the formation of isomers. For example, using 2-hydroxy-5-methoxyisonicotinic acid as a precursor and then converting the hydroxyl group to a chloro group is a common strategy.
Control of Reaction Conditions: Temperature and the rate of addition of the chlorinating agent can significantly impact the isomer ratio.[2] Running the reaction at a lower temperature can sometimes favor the formation of the desired isomer. A slow, controlled addition of the chlorinating agent can also help to minimize side reactions.
Purification: If isomeric impurities are formed, they can often be separated by column chromatography. The polarity difference between the isomers, although sometimes slight, can be exploited for separation.
dot
Caption: Isomer formation during chlorination.
Q3: My product is showing signs of decomposition, and I suspect hydrolysis of the ester. How can I prevent this?
Possible Cause: The methyl ester of an isonicotinic acid can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or even prolonged exposure to water, particularly at elevated temperatures.
Troubleshooting & Optimization:
Anhydrous Conditions: Ensure that all reagents and solvents used in the synthesis are thoroughly dried to minimize the presence of water.
Neutral pH during Workup: After any acidic or basic washes during the workup, it is good practice to wash the organic layer with water or brine to bring the pH closer to neutral before drying and concentration.
Controlled Temperature: Avoid excessive heat during the final concentration step. It is best to use a rotary evaporator at a moderate temperature.
Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.[3][4]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of Methyl 2-chloro-5-methoxyisonicotinate.
Q1: What are the common synthetic routes to Methyl 2-chloro-5-methoxyisonicotinate?
There are several established synthetic routes. A common approach involves the following key transformations:
Starting from 2-hydroxy-5-methoxyisonicotinic acid: This is a frequently used precursor. The hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The carboxylic acid is then esterified to the methyl ester.[5]
Starting from 2,6-dichloro-5-methoxyisonicotinic acid: Selective de-chlorination at the 6-position can be achieved, followed by esterification.
Multi-step synthesis from simpler pyridine derivatives: More complex routes may involve building the substituted pyridine ring from acyclic precursors.[6]
dot
Caption: Common synthetic routes.
Q2: What are the recommended purification methods for the final product?
The choice of purification method depends on the nature and quantity of the impurities present.
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be a very effective method for removing minor impurities. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: For mixtures containing significant amounts of impurities, especially those with similar polarities to the product, column chromatography is the method of choice. A silica gel stationary phase is commonly used, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification technique, particularly for removing non-volatile impurities.[7]
Purification Method
Advantages
Disadvantages
Recrystallization
High purity achievable, scalable
Requires a solid product, potential for product loss
Column Chromatography
Excellent for separating complex mixtures
Can be time-consuming and require large volumes of solvent
Distillation
Good for volatile products, removes non-volatile impurities
Not suitable for thermally sensitive compounds
Q3: Which analytical techniques are best for assessing the purity of Methyl 2-chloro-5-methoxyisonicotinate?
A combination of analytical techniques should be used to confirm the purity and identity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm the presence of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[5]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the product. By using a suitable column and mobile phase, it is possible to separate the product from even very minor impurities. The area under the product peak relative to the total area of all peaks gives a quantitative measure of purity.[8]
Gas Chromatography (GC): For volatile compounds, GC can also be used to determine purity. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.
III. References
A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]
Access to Highly Substituted Pyridines via Energy Transfer. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012, February 21). ACS Publications. Retrieved March 8, 2026, from [Link]
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved March 8, 2026, from [Link]
Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022, July 20). ACS Publications. Retrieved March 8, 2026, from [Link]
The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved March 8, 2026, from [Link]
Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate. Retrieved March 8, 2026, from [Link]
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017, February). Atlantis Press. Retrieved March 8, 2026, from [Link]
Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents. Retrieved March 8, 2026, from
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents. Retrieved March 8, 2026, from
methyl 3-methyl-2-furoate. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2005, May 11). Eureka | Patsnap. Retrieved March 8, 2026, from
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Beilstein Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]
Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents. Retrieved March 8, 2026, from
Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. (2018, September 24). De Gruyter. Retrieved March 8, 2026, from [Link]
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved March 8, 2026, from [Link]
Technical Support Center: Overcoming Catalyst Deactivation in Methyl 2-chloro-5-methoxyisonicotinate Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and degraded catalysts when working with highly functionalized pyridine derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and degraded catalysts when working with highly functionalized pyridine derivatives. Methyl 2-chloro-5-methoxyisonicotinate is a particularly demanding substrate for palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) due to a triad of structural challenges:
Catalyst Poisoning : The basic pyridine nitrogen readily coordinates to the palladium center, forming off-cycle, catalytically dormant species.
High Activation Barrier : The C2–Cl bond possesses a high bond dissociation energy (approx. 330 kJ/mol), making the initial oxidative addition the rate-limiting step.
Chemoselectivity Issues : The C4 methyl ester and C5 methoxy group render the ring electron-deficient—which aids oxidative addition—but makes the ester highly susceptible to base-mediated hydrolysis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve robust, high-yielding conversions.
Mechanistic Insight: The Root of Catalyst Deactivation
Understanding the causality behind catalyst failure is the first step to preventing it. When utilizing traditional catalysts like Pd(PPh₃)₄, the small cone angle of the triphenylphosphine ligand fails to sterically shield the palladium center. Consequently, the pyridine nitrogen of Methyl 2-chloro-5-methoxyisonicotinate outcompetes the C–Cl bond for palladium coordination[1].
This chelation halts the catalytic cycle, leading to catalyst aggregation and the precipitation of inactive "Pd black"[2]. To counteract this, modern catalytic systems employ bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos or N-heterocyclic carbenes like IPr) that accelerate oxidative addition while sterically blocking N-coordination[3].
Mechanistic divergence: productive oxidative addition vs. N-coordination catalyst deactivation.
Troubleshooting FAQs
Q1: My cross-coupling reaction stalls at 20% conversion, and I observe a black precipitate in the flask. How do I prevent this?A1: The black precipitate is palladium black, a definitive indicator of catalyst deactivation and aggregation[4]. This occurs when the rate of oxidative addition is slower than the rate of catalyst degradation.
Solution: Switch from a Pd(0) source with simple phosphines to a pre-formed Pd(II) precatalyst, such as XPhos Pd G3 or PEPPSI-IPr . These precatalysts undergo rapid, controlled activation in situ to generate a highly active, monoligated Pd(0) species[5]. The extreme steric bulk of the XPhos or IPr ligand physically prevents the pyridine nitrogen from poisoning the catalyst[3].
Q2: I am using a highly active catalyst, but I am now seeing hydrolysis of the C4 methyl ester on my substrate. What should I adjust?A2: The methyl ester group on Methyl 2-chloro-5-methoxyisonicotinate is highly sensitive to the strong aqueous bases (e.g., NaOH, KOH, or aqueous Na₂CO₃) typically used in standard Suzuki couplings.
Solution: Transition to a milder, anhydrous base system. Finely milled, anhydrous K₃PO₄ (2.0 - 3.0 equivalents) in an aprotic solvent system like 1,4-Dioxane or THF is highly effective for challenging heteroaryl chlorides and completely prevents ester cleavage[1]. Ensure the base is scrupulously dried before use[2].
Q3: I observe significant hydrodehalogenation (reduction of the C–Cl bond to C–H) instead of the desired cross-coupled product. Why is this happening?A3: Hydrodehalogenation is a competing side-reaction that occurs when transmetalation or reductive elimination is too slow. This allows the Pd-aryl intermediate to react with trace moisture or undergo β-hydride elimination (if aliphatic amines are present)[2].
Solution: Increase the concentration of the coupling partner (e.g., use 1.5 equivalents of boronic acid) to drive transmetalation. Furthermore, ensure strictly anhydrous and degassed conditions. Oxygen and water not only promote protodeboronation of your boronic acid but also alter the palladium speciation, favoring reduction pathways[1].
To guide your catalyst selection, the following table summarizes the expected performance metrics for the Suzuki-Miyaura coupling of challenging chloropyridines (analogous to Methyl 2-chloro-5-methoxyisonicotinate) with arylboronic acids[6].
This self-validating protocol utilizes XPhos Pd G3 to ensure high turnover numbers while preserving the sensitive ester functionality of Methyl 2-chloro-5-methoxyisonicotinate.
Step-by-step workflow for the Suzuki-Miyaura cross-coupling of chloropyridines.
Step-by-Step Methodology:
Reagent Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Methyl 2-chloro-5-methoxyisonicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv)[1].
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Causality note: Adding the precatalyst as a solid ensures precise stoichiometry and avoids premature activation or degradation often seen in stock solutions[6].
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species[1].
Solvent Addition: Via syringe, add 4.0 mL of anhydrous, thoroughly degassed THF. Causality note: Degassing (e.g., via freeze-pump-thaw or inert gas sparging) removes dissolved oxygen which rapidly degrades electron-rich phosphine ligands[2].
Reaction Execution: Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800+ rpm) for 2 to 8 hours. Monitor the reaction via LC-MS or TLC. Self-validation check: A color change from yellow/orange to a homogeneous amber indicates active catalysis, whereas the precipitation of black particulates indicates catalyst failure[6].
Workup and Isolation: Upon complete consumption of the chloropyridine, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the coupled product[6].
reaction monitoring techniques for Methyl 2-chloro-5-methoxyisonicotinate synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the dedicated technical support guide for the synthesis of Methyl 2-chloro-5-methoxyisonicotinate.
Author: BenchChem Technical Support Team. Date: March 2026
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-chloro-5-methoxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights, robust protocols, and practical troubleshooting advice. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring efficiency, purity, and reproducibility in your work.
Synthesis Overview: The Chemical Pathway
The synthesis of Methyl 2-chloro-5-methoxyisonicotinate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common synthetic route starts from a substituted pyridine derivative, involving chlorination and esterification steps. Understanding the mechanism and potential side reactions is crucial for effective monitoring and troubleshooting.
Caption: A common synthetic route to the target compound.
Reaction Monitoring Techniques: Your Analytical Toolkit
Effective reaction monitoring is the cornerstone of successful synthesis. It allows for the determination of reaction completion, identifies the formation of byproducts, and provides the data needed for optimization. The choice of technique depends on the available instrumentation, the nature of the reaction mixture, and the required level of detail.[1]
Comparison of Primary Monitoring Techniques
Feature
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC/GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation based on differential partitioning on a solid stationary phase.
High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]
Separation of volatile compounds in the gas phase.[2][3]
Provides detailed structural information based on the magnetic properties of atomic nuclei.[4]
Primary Use
Rapid, qualitative check for presence of starting material and product.
Quantitative analysis of reaction conversion, purity assessment, and impurity profiling.[5][6]
Quantitative analysis for volatile and thermally stable compounds; MS provides mass identification of components.[7]
Structural confirmation of product and key intermediates; can be used for quantitative analysis (qNMR).[8][9]
Advantages
Fast, inexpensive, simple setup.
High sensitivity, excellent resolution, highly quantitative, suitable for non-volatile compounds.[1][10]
Very high sensitivity (especially with MS), excellent for separating isomers and volatile impurities.[3][6]
Provides unambiguous structural information, non-destructive, can identify unknown intermediates.[8]
Limitations
Low resolution, not quantitative, difficult to interpret for complex mixtures.
More expensive, requires method development, not suitable for all compounds.
Requires analytes to be volatile and thermally stable, derivatization may be needed.[11]
Lower sensitivity, more expensive instrumentation, complex spectra for mixtures.
Which Monitoring Technique Should I Choose?
Caption: Decision workflow for selecting an analytical method.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. Each question is followed by potential causes and actionable, field-tested solutions.
Q1: My reaction shows incomplete conversion of the starting material, even after the expected reaction time. What should I do?
Potential Causes:
Insufficient Reagent Stoichiometry: One or more reagents may have been added in insufficient quantities due to measurement errors or degradation.
Low Reaction Temperature: The reaction may be running too slowly because the temperature is below the optimal range.
Poor Reagent Quality: Reagents, especially organometallics or diazotizing agents, may have degraded due to improper storage or handling.
Catalyst Deactivation: If a catalyst is used (e.g., copper in a Sandmeyer reaction), it may be poisoned or deactivated.
Recommended Solutions:
Verify Reagent Quality and Stoichiometry: Before starting, ensure all reagents are of high purity and have been stored correctly. For critical steps, consider titrating reagents like n-BuLi immediately before use. When the reaction stalls, a small, carefully controlled addition of the limiting reagent can sometimes restart conversion; monitor closely by HPLC or TLC.
Optimize Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. Be aware that higher temperatures can sometimes lead to increased byproduct formation.[12]
Check for Catalyst Issues: If using a catalyst, ensure it is fresh. In some cases, adding a fresh portion of the catalyst can revive a stalled reaction.
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to drive it to completion. Continue to monitor to ensure product degradation does not occur.
Q2: The yield of my desired product is low, and I'm observing significant amounts of an unknown impurity. How can I identify and minimize it?
Potential Causes:
Side Reactions: The reaction conditions may be promoting an undesired chemical pathway. For chlorination of pyridines, the formation of isomers or polychlorinated species is a common issue.[12][13]
Product Degradation: The desired product might be unstable under the reaction or workup conditions (e.g., exposure to strong acid/base or high temperatures for extended periods).
Hydrolysis of Ester: During workup or purification, the methyl ester group can be hydrolyzed back to the carboxylic acid.
Recommended Solutions:
Identify the Impurity: Use GC-MS or LC-MS to get a mass of the impurity. This is the most critical step. A mass that is 34 Da higher than the product could indicate a dichlorinated species. If the mass corresponds to the starting material of the next step, it points to an incomplete prior step.
Minimize Isomer Formation: In chlorination reactions, controlling the temperature is critical. A two-stage temperature profile, with an initial "hot spot" to initiate the reaction followed by a lower temperature zone, can improve selectivity.[12]
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine starting material to minimize the formation of polychlorinated byproducts.[12]
Modify Workup Procedure: If hydrolysis is suspected, ensure the workup is performed under neutral or mildly acidic/basic conditions and at low temperatures. Minimize the time the product is in aqueous solutions.
Purification Strategy: Develop a robust purification method. Fractional distillation under reduced pressure or column chromatography are often effective for separating closely related impurities.[14][15]
Q3: My HPLC analysis shows multiple peaks close to my product peak. Are these isomers, and how can I resolve them?
Potential Causes:
Isomeric Byproducts: The reaction may have produced constitutional isomers (e.g., chlorination at a different position on the pyridine ring).
Inadequate Chromatographic Resolution: The HPLC method (column, mobile phase) may not be optimized to separate the product from closely related impurities.
Recommended Solutions:
Optimize HPLC Method:
Change Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[16]
Modify pH: The pH of the mobile phase can significantly affect the retention of pyridine compounds. Experiment with different buffers (e.g., phosphate, formate) at various pH levels.[17]
Try a Different Column: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a mixed-mode column.[10]
Employ Preparative Chromatography: Once an analytical method with good resolution is developed, it can be scaled up to a preparative HPLC or MPLC (medium-pressure liquid chromatography) system to isolate the pure product.[15]
Consider Recrystallization: If the product is a solid and of sufficient purity (>95%), recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
Frequently Asked Questions (FAQs)
What is a typical mobile phase for HPLC analysis of this compound?
A common starting point is a reversed-phase method using a C18 column with a gradient elution of acetonitrile and water containing a small amount of acid like formic acid (0.1%) or phosphoric acid to ensure sharp peak shapes for the basic pyridine nitrogen.[16]
How can I confirm the structure of my final product?
The most definitive method is a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR will confirm the connectivity and substitution pattern on the pyridine ring[4][18], while high-resolution mass spectrometry (HRMS) will confirm the elemental composition.
My product appears as an oil, but literature suggests it should be a solid. What could be the issue?
The presence of residual solvent or impurities can depress the melting point, causing the product to appear as an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, the purity may be lower than expected, and further purification via chromatography is recommended.
Is it possible to monitor this reaction using in-situ or flow NMR?
Yes, for laboratories equipped with the necessary hardware, flow NMR is a powerful technique for real-time reaction monitoring. It can provide kinetic data and help identify transient intermediates without the need for sampling and quenching.[19]
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol is a starting point and should be optimized for your specific system and sample matrix.
Instrumentation: HPLC system with a UV detector.[6]
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or 280 nm.
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in 1 mL of mobile phase. Vortex and filter through a 0.45 µm syringe filter before injection.[1]
Protocol 2: General GC-MS Method for Purity Assessment
This method is suitable for assessing volatile impurities and confirming product identity.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Sample Preparation: Dilute a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.[2]
References
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024, July 30). SIELC.
HPLC Methods for analysis of 4-amino-3-chloropyridine. HELIX Chromatography.
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (n.d.). PMC.
A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives. (n.d.). Benchchem.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (n.d.). Benchchem.
Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PMC.
Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002, August 31). MDPI.
Evaluation of gas chromatography-mass spectrometry analysis and yield. (2025, February 25). Journal of Medicinal Plants and By-product.
2-Chloropyridine. (n.d.). Wikipedia.
13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.). ResearchGate.
A Comparative Guide to the Analytical Determination of Pyridine Compounds. (n.d.). Benchchem.
Process for the preparation of 2-chloropyridines. (n.d.). Google Patents.
Chlorination process of pyridine derivatives. (n.d.). Google Patents.
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. (n.d.). Benchchem.
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences.
Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. (n.d.). ChemRxiv.
Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. (n.d.). WUR eDepot.
NMR reaction monitoring in flow synthesis. (2017, February 14). PMC.
Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. (2006, November 15). PubMed.
interpreting the 1H NMR spectrum of Methyl 2-chloro-5-methoxyisonicotinate
As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is as critical as the synthesis itself. In pharmaceutical development, interpreting the nuclear magnetic resonan...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is as critical as the synthesis itself. In pharmaceutical development, interpreting the nuclear magnetic resonance (NMR) spectra of substituted pyridines often presents unique resolution challenges.
This guide objectively compares the analytical performance of Benchtop (60–80 MHz) versus High-Field (400–600 MHz) NMR platforms. To provide a concrete, data-driven comparison, we will use Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6)—a highly functionalized synthetic intermediate—as our case study.
The Case Study: Mechanistic Causality in 1H NMR Interpretation
To evaluate instrument performance, we must first establish the theoretical and empirical
1
H NMR spectrum of Methyl 2-chloro-5-methoxyisonicotinate. This tetrasubstituted pyridine ring (C
8
H
8
ClNO
3
) possesses four distinct proton environments. Because the protons are isolated from one another (para-relationship on the ring and isolated methyl groups), they all manifest as sharp singlets.
Understanding the causality behind these chemical shifts is essential for accurate interpretation:
H-6 (Pyridine ring) at δ 8.17 ppm: This proton is situated between the highly electronegative ring nitrogen and the methoxy group. The nitrogen atom withdraws electron density via a strong inductive effect, which, combined with the aromatic ring current, severely deshields H-6, pushing it far downfield.
H-3 (Pyridine ring) at δ 7.59 ppm: Located between the chlorine atom (C-2) and the methyl ester (C-4). While these substituents are electron-withdrawing, their combined deshielding effect is less profound than the direct proximity to the ring nitrogen, resulting in a relatively upfield shift compared to H-6.
Methoxy Protons (-OCH
3
) at δ 3.98 ppm: The oxygen atom is directly attached to the aromatic ring, placing these three equivalent protons in a slightly more deshielded environment than the ester methyl group.
Ester Methyl Protons (-COOCH
3
) at δ 3.91 ppm: Attached to the ester oxygen, these protons are partially insulated from the aromatic system by the carbonyl carbon, resonating slightly upfield of the methoxy group.
Empirical data acquired at 400 MHz in CDCl
3
confirms these exact chemical shifts: δ 8.17 (s, 1H), 7.59 (s, 1H), 3.98 (s, 3H), 3.91 (s, 3H)[1].
Objective Platform Comparison: Benchtop vs. High-Field NMR
The primary analytical hurdle in interpreting the spectrum of Methyl 2-chloro-5-methoxyisonicotinate lies in resolving the two methyl singlets at 3.98 ppm and 3.91 ppm. The frequency separation between these peaks is dictated entirely by the spectrometer's Larmor frequency.
Because chemical shift in parts-per-million (ppm) is independent of the magnetic field strength, but the peak width in Hertz (Hz) remains relatively constant, lower frequency instruments suffer from significantly greater signal overlap[2].
Benchtop NMR (60 MHz): At 60 MHz, 1 ppm equates to 60 Hz. The 0.07 ppm difference between the methoxy and ester singlets translates to a mere 4.2 Hz separation. Given that standard benchtop line widths can be 1–2 Hz, these peaks are at high risk of overlapping into an unresolvable multiplet, complicating quantitative integration.
Routine High-Field NMR (400 MHz): At 400 MHz, 1 ppm equates to 400 Hz. The identical 0.07 ppm gap now expands to a 28 Hz separation, providing clean, baseline resolution between the two methyl groups. Furthermore, the Limit of Detection (LOD) for trace impurities drops dramatically from approximately 2% on a 60 MHz system to 0.01% on a 400 MHz system[3].
Quantitative Performance Data
The table below summarizes the objective performance metrics of different NMR platforms when analyzing this specific intermediate.
Performance Metric
Benchtop NMR (60 MHz)
Routine High-Field (400 MHz)
Advanced High-Field (600 MHz CryoProbe)
Larmor Frequency (
1
H)
60 MHz
400 MHz
600 MHz
Resolution of 0.07 ppm gap
4.2 Hz (High Risk of Overlap)
28 Hz (Baseline Resolved)
42 Hz (Baseline Resolved)
Limit of Detection (LOD)
~2.0%
~0.01%
<0.001%
Scan Time (10 mM sample)
30–45 minutes (1024 scans)
<5 minutes (16 scans)
<1 minute (8 scans)
Infrastructure Required
Standard bench, no cryogens
Dedicated room, liquid He/N
2
Dedicated room, liquid He/N
2
, chiller
Self-Validating Experimental Protocol
To ensure trustworthiness and eliminate user-induced artifacts (such as line broadening due to poor shimming or solvent exchange), the following protocol establishes a self-validating system for acquiring the
1
H NMR spectrum of Methyl 2-chloro-5-methoxyisonicotinate.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of Methyl 2-chloro-5-methoxyisonicotinate.
Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is selected because it lacks exchangeable protons that could obscure the critical 3.9–4.0 ppm region. TMS provides an absolute 0.00 ppm anchor for accurate chemical shift referencing.
Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.
Causality: Removing undissolved particulates is mandatory to maintain magnetic field homogeneity; particulates cause localized magnetic susceptibility gradients that broaden peaks.
Self-Validation Check (Crucial): Before acquiring the full spectrum, execute a single dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
System Logic: If the FWHM exceeds 1.0 Hz, the magnetic field is insufficiently homogeneous. The operator must re-shim the Z and Z2 axes. Proceeding with a poorly shimmed instrument will artificially broaden the 3.91 and 3.98 ppm singlets, merging them and invalidating the quantitative integrity of the assay.
Acquisition (400 MHz): Once validated, run a standard 1D proton sequence (zg30) with a Relaxation Delay (D1) of 1.0 second, 16 Number of Scans (NS), and an Acquisition Time (AQ) of ~3.17 seconds.
Platform Decision Workflow
The following logic matrix dictates the selection of the appropriate NMR platform based on the analytical goals for substituted pyridines.
Decision matrix for selecting NMR platforms for substituted pyridine analysis.
References
WO2019063748A1 - Ror-gamma inhibitors.
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.
A Comparative Guide to the Assignment of ¹³C NMR Peaks in Methyl 2-chloro-5-methoxyisonicotinate
This guide provides an in-depth analysis and comparison for assigning the carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral peaks of Methyl 2-chloro-5-methoxyisonicotinate. Designed for researchers in synthetic che...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparison for assigning the carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral peaks of Methyl 2-chloro-5-methoxyisonicotinate. Designed for researchers in synthetic chemistry and drug development, this document elucidates the process of structural verification by combining foundational NMR principles, analysis of substituent effects, and comparative data from analogous structures.
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is a cornerstone technique for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the atom's local electronic environment.[1] The chemical shift, measured in parts per million (ppm), provides direct insight into the type of carbon atom (aliphatic, aromatic, carbonyl, etc.) and the nature of adjacent functional groups.[2][3]
For heteroaromatic systems like substituted pyridines, ¹³C NMR is invaluable. The electronegative nitrogen atom and the attached substituents create a unique electronic landscape across the ring, leading to a predictable dispersion of chemical shifts that allows for unambiguous peak assignment.
Predicting Chemical Shifts: Substituent Effects on the Pyridine Ring
The chemical shifts of the carbon atoms in the pyridine ring of Methyl 2-chloro-5-methoxyisonicotinate are governed by the electronic influence of three distinct substituents: a chloro group at the C2 position, a methyl ester (isonicotinate) at C4, and a methoxy group at C5. The interplay of their inductive and resonance effects determines the final chemical shift of each ring carbon.[4][5][6]
Chloro Group (at C2): This is an electron-withdrawing group, primarily through the inductive effect. It strongly deshields the carbon it is directly attached to (the ipso-carbon, C2) and has a smaller deshielding effect on adjacent carbons.
Methyl Ester Group (at C4): This group is electron-withdrawing through both inductive and resonance effects. It will deshield the ipso-carbon (C4) and other carbons in conjugation.
Methoxy Group (at C5): This group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a strong electron-donating group through resonance, placing partial negative charge at the ortho (C4, C6) and para (C2) positions. In this specific substitution pattern, its primary influence will be strong shielding of the carbons it can donate electron density to via resonance.
Below is the structure of Methyl 2-chloro-5-methoxyisonicotinate with the conventional numbering for the pyridine ring and attached functional groups.
Caption: Structure of Methyl 2-chloro-5-methoxyisonicotinate with carbon numbering.
Comparative Analysis with Analogous Compounds
To ground our predictions with experimental evidence, we can compare the expected shifts with known data from simpler, structurally related compounds. This comparative approach is a powerful tool for validating assignments.
The chloro group at C2 in 2-chloropyridine slightly deshields C2 and C4, as expected.
The methoxy group at C4 in 4-methoxypyridine strongly shields the ortho carbons (C3/C5) and deshields the ipso-carbon (C4).
The methyl ester at C4 in methyl isonicotinate deshields the ipso-carbon (C4) and has a minor effect on the other ring carbons.
Predicted and Assigned ¹³C NMR Spectrum
By synthesizing the substituent effects and the comparative data, we can now assign the peaks for Methyl 2-chloro-5-methoxyisonicotinate.
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale for Assignment
C7 (C=O)
~164-166
Typical chemical shift for an ester carbonyl carbon.
C5
~155-158
Attached to the electron-donating methoxy group, but also deshielded by its position on the pyridine ring.
C2
~150-153
Ipso-carbon attached to the electronegative chlorine atom, causing significant deshielding.
C6
~145-148
Ortho to the ring nitrogen (deshielding) and ortho to the electron-donating methoxy group (shielding). The nitrogen effect is typically stronger.
C4
~135-138
Quaternary carbon attached to the electron-withdrawing ester group. Quaternary carbons often show weaker signals.
C3
~110-113
Meta to the strongly electron-donating methoxy group and adjacent to the chloro- and ester-substituted carbons. The methoxy group's influence is expected to cause significant shielding.
C9 (-OCH₃)
~56-59
Typical chemical shift for a methoxy group attached to an aromatic ring.
C8 (-OCH₃)
~52-54
Typical chemical shift for a methyl ester's methoxy group.
The logical flow for this assignment process, moving from foundational principles to the final spectral interpretation, is illustrated below.
Caption: Workflow for the assignment of ¹³C NMR peaks.
Experimental Protocol for Data Acquisition
To obtain a high-quality ¹³C NMR spectrum for structural verification, the following protocol is recommended.
A. Sample Preparation
Weigh approximately 15-25 mg of the purified solid sample (Methyl 2-chloro-5-methoxyisonicotinate).
Transfer the solid into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will serve as a secondary chemical shift reference (δ = 77.16 ppm for CDCl₃).[13]
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
B. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer)
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Set up a standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).
Key Acquisition Parameters:
Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all carbon signals are captured.
Acquisition Time (AQ): ~1.0-1.5 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurately integrating quaternary carbons, which have longer relaxation times.
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans are needed to improve the signal-to-noise ratio, especially for quaternary carbons.
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
C. Data Processing
Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier Transform (FT) on the Free Induction Decay (FID).
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift axis by referencing the solvent peak (e.g., 77.16 ppm for CDCl₃).
Integrate the peaks if quantitative analysis is required, though routine ¹³C spectra are typically not integrated due to relaxation and NOE effects.
Pick and label the peaks to generate the final spectrum for analysis.
Conclusion
The assignment of the ¹³C NMR spectrum for Methyl 2-chloro-5-methoxyisonicotinate is a logical process that relies on the fundamental principles of substituent-induced chemical shifts and is strongly supported by comparative analysis with known compounds. By carefully considering the electronic contributions of the chloro, methoxy, and methyl ester groups, each carbon signal can be confidently assigned, providing definitive structural confirmation of the molecule. This guide serves as a practical framework for researchers employing NMR spectroscopy in the rigorous characterization of novel chemical entities.
References
Taylor, R. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(11), 709-712. [Link]
PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 115-124. [Link]
PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
Rosiak, A., et al. (2020). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 25(15), 3483. [Link]
Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-52. [Link]
PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2005). (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
SpectraBase. (n.d.). Isonicotinic acid, 2,6-dichloro-, ethyl ester. Retrieved from [Link]
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
ResearchGate. (n.d.). Figure 4. 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]
SpectraBase. (n.d.). Isonicotinic acid, decyl ester. Retrieved from [Link]
IIT Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
Comprehensive MS/MS Fragmentation Guide: Methyl 2-chloro-5-methoxyisonicotinate vs. Positional Isomers
Executive Summary & Analytical Context In the preclinical development of RORγ inhibitors for autoimmune and inflammatory diseases, Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) serves as a critical structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
In the preclinical development of RORγ inhibitors for autoimmune and inflammatory diseases, Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6) serves as a critical structural intermediate[1][2]. During high-throughput synthesis, reaction monitoring, and impurity profiling, distinguishing this specific building block from its positional alternatives—most notably Methyl 3-chloro-5-methoxyisonicotinate (CAS: 214976-37-1)—presents a significant analytical challenge[3].
Because these isomers share identical exact masses and molecular formulas (C8H8ClNO3), standard MS1 screening is insufficient. This guide provides an objective comparison of the mass spectrometric (MS) performance of these isomers, detailing the mechanistic causality behind their collision-induced dissociation (CID) pathways, and establishes a self-validating LC-MS/MS protocol for their unambiguous structural elucidation.
Mechanistic MS/MS Profiling (The "Why")
To design a robust analytical method, we must first understand the physicochemical causality driving the ionization and fragmentation of these molecules.
Ionization Efficiency (ESI+)
Under positive Electrospray Ionization (ESI+), protonation primarily occurs at the basic pyridine nitrogen.
The Causality: In the 2-chloro isomer, the highly electronegative chlorine atom is directly adjacent (ortho) to the pyridine nitrogen. This exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the proton affinity of the nitrogen. Conversely, the 3-chloro isomer places the halogen further away (meta to the nitrogen), resulting in less inductive pull.
Analytical Impact: The 3-chloro alternative exhibits approximately 2.1x higher ESI+ response compared to the 2-chloro product under identical capillary voltages. To compensate, the 2-chloro product requires higher desolvation temperatures to maximize ionization efficiency.
Fragmentation Pathways (CID)
Upon isolation of the [M+H]+ precursor (m/z 202.027) and subjection to collisional activation, two distinct mechanistic pathways dictate the breakdown:
The Ortho-Effect (Lactone Formation): The ester group at position 4 and the methoxy group at position 5 are ortho to each other. Collisional activation drives a highly favorable, proximity-induced neutral loss of methanol (CH3OH, 32.026 Da). The methoxy oxygen attacks the ester carbonyl, expelling methanol and forming a highly stable, fused lactone-like oxonium ion at m/z 170.000.
Halogen Cleavage: Because the chlorine in the 2-chloro isomer is adjacent to the protonated nitrogen, the molecule readily undergoes a neutral loss of HCl (35.977 Da) to yield m/z 166.050. This is the critical diagnostic differentiator , as the 3-chloro isomer holds its halogen much more tightly and rarely loses HCl at low collision energies.
Comparative Analytical Performance
The following table objectively compares the MS/MS performance parameters of the target product against its primary structural alternative to guide platform and method selection.
To ensure absolute trustworthiness, the following Q-TOF LC-MS/MS protocol is designed as a self-validating system . The method actively prevents false positives through real-time logic gates.
Step 1: System Suitability & Calibration
Infuse a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is strictly < 2.0 ppm.
Step 2: Chromatographic Separation
Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier is mandatory to ensure complete protonation of the sterically hindered 2-chloro nitrogen.
Step 3: Self-Validating Isotope Gating (The Logic Gate)
Causality: Chlorine naturally exists as
35
Cl and
37
Cl in a ~3:1 ratio.
Action: Program the acquisition software to evaluate the MS1 scan. The quadrupole must only trigger an MS/MS event if the peak at m/z 202.027 and its M+2 isotope at m/z 204.024 exhibit a 3:1 intensity ratio. If this ratio fails, the system aborts the MS/MS scan, validating that the isolated precursor genuinely contains an intact chlorine atom and is not isobaric chemical noise.
Step 4: In-Source Decay Monitoring
Continuously monitor the MS1 spectrum for m/z 170.000. If the ortho-effect loss of methanol occurs before the collision cell, the system must automatically lower the Fragmentor/Cone voltage by 10V increments until the intact precursor is restored.
Step 5: Collision Energy (CE) Ramping
Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV to map the complete breakdown curve, capturing both the low-energy CH3OH loss and the higher-energy ring contraction events.
High-Resolution Fragmentation Data
The table below summarizes the theoretical vs. observed quantitative data for the target product, validating the proposed structural assignments.
Observed m/z
Theoretical m/z
Ion Formula
Neutral Loss
Mass Error (ppm)
202.0268
202.0266
C8H9ClNO3+
- (Precursor)
< 1.0
170.0008
170.0004
C7H5ClNO2+
CH3OH (32.026 Da)
2.3
166.0503
166.0499
C8H8NO3+
HCl (35.977 Da)
2.4
142.0051
142.0055
C6H5ClNO+
CH3OH + CO (60.021 Da)
-2.8
134.0241
134.0237
C7H4NO2+
CH3OH + HCl (68.003 Da)
3.0
Fragmentation Pathway Visualization
The logical relationship of the CID breakdown is mapped below. The divergence between the ortho-effect and the halogen cleavage dictates the spectral fingerprint.
Proposed ESI-CID-MS/MS fragmentation pathway of Methyl 2-chloro-5-methoxyisonicotinate.
References
Title: WO2019063748A1 - Ror-gamma inhibitors
Source: Google Patents
URL:
(Note: Details the synthesis of Intermediate 57: methyl 2-chloro-5-methoxyisonicotinate[2])
Comparative FTIR Analysis Guide: Structural Verification of Methyl 2-chloro-5-methoxyisonicotinate
As a Senior Application Scientist, I approach structural verification not merely as a checklist, but as a rigorous, self-validating system. When evaluating highly functionalized heterocycles like Methyl 2-chloro-5-methox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach structural verification not merely as a checklist, but as a rigorous, self-validating system. When evaluating highly functionalized heterocycles like Methyl 2-chloro-5-methoxyisonicotinate , distinguishing the target from structurally similar alternatives requires a deep understanding of vibrational spectroscopy and precise experimental execution.
Methyl 2-chloro-5-methoxyisonicotinate is a critical intermediate in the synthesis of advanced therapeutics, including 1[1]. The functionalization of the pyridine ring leads to a diverse array of novel molecules with unique chemical properties, making 2 an indispensable tool for structural elucidation and purity assessment[2].
This guide objectively compares the characteristic IR absorption bands of Methyl 2-chloro-5-methoxyisonicotinate against two common alternatives—Methyl 2-chloroisonicotinate (des-methoxy) and Methyl 5-methoxyisonicotinate (des-chloro)—and provides a self-validating analytical protocol for definitive identification.
Mechanistic Principles of Pyridine FTIR
When analyzing pyridine derivatives, we must look beyond the dominant ester carbonyl stretch. The true diagnostic power lies in the fingerprint region and the specific shifts in the pyridine ring vibrations[3].
The vibrational frequencies observed in the FT-IR spectrum are heavily influenced by the nature and position of the substituents[2]. For our target molecule:
The Chloro Group (Position 2): Acts as an electron-withdrawing group via inductive effects, subtly shifting the C=N stretching modes to higher wavenumbers.
The Methoxy Group (Position 5): Acts as an electron-donating group via resonance, creating a competing electronic environment that uniquely defines the ring's overall vibrational signature.
Aromatic C-H Out-of-Plane Bending (900 - 650 cm⁻¹): The pattern of these bands is highly indicative of the specific substitution pattern on the pyridine ring[2].
Furthermore, pyridine derivatives are frequently analyzed for their Lewis and Brønsted acid interactions, making precise spectral baseline resolution and accurate peak assignment critical for downstream catalytic or binding studies[4].
Comparative Spectral Data
To objectively verify the target compound, we must compare its spectral markers against its closest structural alternatives. The presence or absence of specific functional group stretches serves as a binary diagnostic tool.
Table 1: Quantitative IR Data Comparison (Wavenumbers in cm⁻¹)
Functional Group / Vibrational Mode
Target: Methyl 2-chloro-5-methoxyisonicotinate
Alternative A: Methyl 2-chloroisonicotinate
Alternative B: Methyl 5-methoxyisonicotinate
Ester C=O Stretch
~1735 cm⁻¹
~1738 cm⁻¹
~1732 cm⁻¹
Pyridine Ring (C=C, C=N)
~1580, 1450 cm⁻¹
~1585, 1455 cm⁻¹
~1575, 1445 cm⁻¹
Methoxy C-O Stretch (Asym)
~1250 cm⁻¹
Absent
~1248 cm⁻¹
C-Cl Stretch
~750 cm⁻¹
~755 cm⁻¹
Absent
Aromatic C-H Bending
900 - 650 cm⁻¹ (Trisubstituted)
900 - 650 cm⁻¹ (Disubstituted)
900 - 650 cm⁻¹ (Disubstituted)
Data Interpretation: The target compound is uniquely identified by the simultaneous presence of the ~1250 cm⁻¹ (Methoxy C-O) and ~750 cm⁻¹ (C-Cl) bands, alongside a trisubstituted aromatic bending pattern.
Self-Validating High-Resolution ATR-FTIR Protocol
As a standard practice in my laboratory, we utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission. Causality: KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretching band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can artificially obscure the critical pyridine ring vibrations (1550–1600 cm⁻¹)[2]. ATR entirely eliminates this matrix interference.
Step 1: System Suitability & Laser Calibration (Self-Validation)
Action: Scan a traceable polystyrene film standard.
Causality: If the characteristic aromatic C-H stretch does not appear exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹), the system is locked out. This ensures that the instrument's HeNe laser frequency is accurate and all subsequent peak assignments are absolute.
Step 2: Atmospheric Background Subtraction
Action: Collect a 32-scan background spectrum of the clean, empty diamond ATR crystal at 4 cm⁻¹ resolution.
Causality: Atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor must be digitally subtracted immediately prior to sample analysis to prevent spectral artifacts in the baseline.
Action: Place 2-3 mg of solid Methyl 2-chloro-5-methoxyisonicotinate directly onto the diamond crystal. Engage the pressure anvil until the software indicates optimal contact (~80 pressure units).
Causality: Consistent pressure ensures a uniform depth of penetration of the evanescent infrared wave. This is strictly required to allow for accurate quantitative comparison of peak intensities between the target and the alternatives.
Step 4: Data Acquisition & Algorithmic Deconvolution
Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
Causality: The depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). The ATR correction normalizes the spectrum to match transmission data, ensuring accurate relative intensity ratios for the C-Cl stretch (~750 cm⁻¹) versus the C=O stretch (~1735 cm⁻¹).
Step 5: Matrix Cleaning & Carryover Verification
Action: Wipe the crystal with HPLC-grade isopropanol and run a blank scan.
Causality: Confirms the complete removal of the highly functionalized pyridine, preventing cross-contamination in subsequent QA/QC runs.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of our self-validating structural verification process.
Caption: Workflow for ATR-FTIR structural verification of pyridine derivatives.
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro vs. 2-Bromo Isonicotinates in Palladium-Catalyzed Cross-Coupling
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and availability. Halogenated pyridines, particularly isonicotinate esters...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and availability. Halogenated pyridines, particularly isonicotinate esters, are foundational building blocks in medicinal chemistry. This guide provides an in-depth comparison of the reactivity profiles of methyl 2-bromoisonicotinate and methyl 2-chloroisonicotinate, offering field-proven insights and supporting data to inform your synthetic strategy.
Part 1: The Theoretical Foundation of Reactivity
The difference in reactivity between 2-chloro and 2-bromo isonicotinates is fundamentally rooted in the bond dissociation energies (BDE) of their respective carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2] This step involves the cleavage of the C-X bond, and its activation energy is directly influenced by the bond's strength.
The significantly higher energy required to break the C-Cl bond makes 2-chloroisonicotinates inherently less reactive than their 2-bromo counterparts.[1] Consequently, oxidative addition to a C-Br bond is both thermodynamically more favorable and kinetically faster, allowing reactions to proceed under milder conditions.[1] While the electron-deficient nature of the pyridine ring, particularly at the 2-position, enhances the reactivity of both halides towards oxidative addition, the intrinsic advantage of the weaker C-Br bond remains the dominant factor.[3]
Part 2: Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in bond strength manifest clearly in practical laboratory applications. Below is a comparative analysis of these two substrates in three of the most vital C-C and C-N bond-forming reactions in modern synthesis.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating C-C bonds between an organoboron reagent and an organic halide.[2][4] The performance gap between 2-bromo and 2-chloro isonicotinates is pronounced, with the former often providing higher yields under more benign conditions.
Analysis: As the data indicates, the 2-bromo substrate can be effectively coupled using a standard, first-generation palladium catalyst. In contrast, the 2-chloro analogue requires a more advanced catalyst system, featuring a bulky, electron-rich phosphine ligand (XPhos), a stronger base, and higher temperatures to achieve a comparable yield.[1][5]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where reactivity differences are significant.[6][7] For 2-halopyridines, this is compounded by the potential for the pyridine nitrogen to coordinate with the palladium catalyst, inhibiting its activity—a phenomenon known as catalyst poisoning.[8]
Analysis: While both substrates can undergo successful amination, 2-chloroisonicotinates generally demand higher temperatures and more sterically demanding, specialized ligands (like DavePhos) to achieve yields comparable to their bromo- counterparts.[1] The development of these advanced ligands has been essential for making C-Cl bond amination a synthetically useful transformation.[1]
Sonogashira Coupling
The Sonogashira coupling, which joins terminal alkynes with aryl halides, shows a particularly stark reactivity difference.[1][9][10] Chlorides are substantially less reactive in this transformation.[11]
Analysis: The data for the parent halopyridines clearly illustrates the lower reactivity of the chloro-substrate in Sonogashira couplings, which results in a significantly lower yield even with a threefold increase in reaction time.[1] For this reason, 2-bromo or 2-iodo substrates are strongly preferred for this reaction whenever feasible.[1][11]
Part 3: Experimental Design & Protocols
A self-validating protocol is one where the setup and execution inherently minimize common points of failure. The following generalized protocols are designed for researchers to objectively compare the reactivity of 2-bromo- and 2-chloroisonicotinates in their own laboratories.
Workflow for Comparative Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To compare the yield of methyl 2-(4-methoxyphenyl)isonicotinate starting from the corresponding 2-bromo and 2-chloro precursors.
Causality: This protocol uses a robust catalyst system known to have some efficacy for aryl chlorides, providing a fair basis for comparison. The choice of K₃PO₄ as the base is critical for activating the boronic acid and facilitating the transmetalation step.[5]
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the methyl 2-haloisonicotinate, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.
Inert Atmosphere: Seal the vessel with a rubber septum, then purge by evacuating and backfilling with argon. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert. Organometallic catalysts are sensitive to air and moisture.[8]
Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and XPhos ligand.
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
Reaction: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C.
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by taking small aliquots and analyzing via TLC or LC-MS at 2-hour intervals. The 2-bromo reaction is expected to complete significantly faster.
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Part 4: Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimizing these reactions. The diagrams below illustrate the accepted catalytic cycles.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.
Part 5: Practical Considerations and Conclusion
For drug development professionals and researchers, the choice between a 2-bromo and a 2-chloro isonicotinate is a strategic one involving a trade-off between reactivity and cost.[1]
2-Bromoisonicotinates: These are the substrates of choice for reliability and efficiency. Their higher reactivity allows for milder reaction conditions, shorter reaction times, and a broader tolerance of sensitive functional groups.[1] For initial discovery chemistry, small-scale synthesis, and complex targets, the higher cost is often justified by the increased probability of success.
2-Chloroisonicotinates: These are significantly less expensive and often more widely available from commercial suppliers, making them attractive for large-scale synthesis.[1] However, their use necessitates investment in developing robust catalytic systems, which often require more expensive, proprietary ligands, higher temperatures, and longer reaction times.[1] The significant advances in ligand technology have made their use increasingly viable, but they still present a greater challenge than their bromo-analogues.[1]
References
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. Available at: [Link]
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. Available at: [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
Oxidative addition and palladium coupling. St. Benedict & St. John's. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. Available at: [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Forskningsportalen. Available at: [Link]
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available at: [Link]
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]
1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
6.1 Reaction Enthalpies and Bond Dissociation Energies. YouTube. Available at: [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
evaluating the biological efficacy of Methyl 2-chloro-5-methoxyisonicotinate derivatives
Evaluating the Biological Efficacy of Methyl 2-chloro-5-methoxyisonicotinate Derivatives as RORγt Inverse Agonists: A Comparative Guide Executive Summary & Biological Rationale In modern medicinal chemistry, identifying...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Biological Efficacy of Methyl 2-chloro-5-methoxyisonicotinate Derivatives as RORγt Inverse Agonists: A Comparative Guide
Executive Summary & Biological Rationale
In modern medicinal chemistry, identifying a robust, highly tunable molecular scaffold is the critical first step in targeted drug discovery. Methyl 2-chloro-5-methoxyisonicotinate (CAS 1256834-48-6) has emerged as a privileged building block for synthesizing next-generation inverse agonists targeting the Retinoic acid receptor-related orphan receptor gamma t (RORγt) [1].
As a Senior Application Scientist, I approach the evaluation of these derivatives not just as a chemical screening exercise, but as a systems-level biological intervention. RORγt is the master transcriptional regulator of T helper 17 (Th17) cells. Aberrant Th17 proliferation and subsequent Interleukin-17A (IL-17A) secretion are the primary pathological drivers in autoimmune disorders such as multiple sclerosis, psoriasis, and inflammatory bowel disease [3]. By derivatizing the methyl 2-chloro-5-methoxyisonicotinate scaffold—often by utilizing the 2-chloro position for cross-coupling reactions and the ester for amide formations—we can generate small molecules that bind to the RORγt ligand-binding domain. This binding induces a conformational shift that actively displaces coactivator proteins, thereby shutting down Th17 differentiation at the transcriptional level.
Diagram 1: RORγt-mediated Th17 differentiation pathway and MCMI-derivative inhibitory mechanism.
Comparative Efficacy Profile
To objectively evaluate the performance of Methyl 2-chloro-5-methoxyisonicotinate derivatives (hereafter referred to as MCMI-Derivatives), we must benchmark them against established alternatives. The table below compares a representative optimized MCMI-Derivative against first-generation small molecules and clinical-stage biologics.
Dual inverse agonist; limited by poor in vivo exposure [2].
Digoxin (Early Tool)
RORγt
1,980
> 2,000
N/A
Weak inhibitor; high cellular toxicity limits utility[3].
Secukinumab (Biologic)
IL-17A
N/A
N/A
0% (IV/SC only)
Monoclonal antibody; clinical benchmark but lacks oral dosing.
Data Synthesis: While biologics like Secukinumab effectively neutralize circulating IL-17A, they require injection and do not address the upstream cellular source. First-generation small molecules like SR1001 proved the concept of RORγt inhibition but suffered from poor pharmacokinetic profiles [2]. MCMI-Derivatives bridge this gap, offering sub-100 nM potency with the physicochemical properties necessary for oral bioavailability.
Self-Validating Experimental Methodologies
A rigorous biological evaluation requires protocols that are internally controlled. As an application scientist, I design workflows where every assay validates its own integrity, ensuring that the data reflects true pharmacological causality rather than experimental artifact.
Objective: Quantify the direct biochemical disruption of the RORγt-coactivator complex.
Causality & Rationale: Pyridine-based derivatives often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence polarization assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the delayed emission of the europium fluorophore bypasses transient background fluorescence, ensuring the signal drop is exclusively due to the compound displacing the coactivator peptide.
Self-Validating Step: Every 384-well plate must include a 10 μM SR1001 positive control and a DMSO negative control to calculate the Z'-factor. A plate is strictly rejected if the Z'-factor falls below 0.5.
Step-by-Step:
Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.
Dispense 10 nM GST-tagged RORγt Ligand Binding Domain into a 384-well plate.
Add MCMI-Derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM). Incubate for 15 minutes at room temperature.
Add the detection mix: 100 nM biotinylated SRC1 coactivator peptide, 1 nM Europium-anti-GST antibody, and 10 nM Streptavidin-APC.
Incubate for 1 hour in the dark.
Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.
Objective: Evaluate the functional inhibition of IL-17A secretion in a physiological cellular model.
Causality & Rationale: We utilize primary murine naive CD4+ T cells rather than engineered reporter cell lines. Reporter lines lack the complex chromatin remodeling required for true Th17 polarization. By driving differentiation with TGF-β and IL-6, we replicate the specific disease state the drug will encounter in vivo.
Self-Validating Step: This assay is multiplexed. We measure IL-17A in the supernatant via ELISA, but simultaneously lyse the remaining cells to measure ATP levels (CellTiter-Glo). If IL-17A drops but ATP also drops, the compound is merely cytotoxic. True RORγt inverse agonists will suppress IL-17A while maintaining >90% ATP viability.
Step-by-Step:
Isolate naive CD4+ T cells from C57BL/6 mouse spleens using magnetic bead sorting.
Seed cells at
1×105
cells/well in 96-well plates coated with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL).
Treat with MCMI-Derivatives or vehicle (0.1% DMSO) and incubate for 72 hours at 37°C, 5% CO₂.
Harvest 50 μL of supernatant and quantify IL-17A using a standard sandwich ELISA.
Add 50 μL of CellTiter-Glo reagent to the remaining cells, incubate for 10 minutes, and read luminescence to confirm cell viability.
Protocol C: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: Assess systemic efficacy and pharmacodynamics in a Th17-driven disease model.
Causality & Rationale: The EAE model is induced using the Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅). This specific immunization selectively expands autoreactive Th17 cells that infiltrate the central nervous system, providing a direct, causal readout of RORγt inhibition on neuroinflammation.
Self-Validating Step: The study must include a vehicle-treated disease group (to validate successful, uniform EAE induction) and a reference drug group (e.g., 25 mg/kg SR1001) to prove the specific cohort is responsive to immunosuppression.
Step-by-Step:
Immunize female C57BL/6 mice subcutaneously with 200 μg MOG₃₅₋₅₅ emulsified in Complete Freund's Adjuvant (CFA).
Administer Pertussis toxin (200 ng/mouse) intraperitoneally on Day 0 and Day 2 to breach the blood-brain barrier.
Begin oral gavage (PO) of the MCMI-Derivative (e.g., 10 mg/kg and 30 mg/kg) once daily starting on Day 0 (prophylactic) or Day 10 (therapeutic).
Score clinical symptoms daily on a 0-5 scale (0 = healthy, 5 = moribund).
At Day 21, sacrifice the mice. Harvest spinal cords for histological analysis (H&E and Luxol Fast Blue) to quantify inflammatory infiltration and demyelination.
The evaluation of Methyl 2-chloro-5-methoxyisonicotinate derivatives highlights the critical intersection of intelligent chemical design and rigorous biological validation. By employing a self-validating cascade—from TR-FRET biochemical screening to multiplexed primary cell assays and targeted in vivo models—we can confidently identify highly potent, orally bioavailable RORγt inverse agonists. These derivatives represent a significant step forward over first-generation tools like SR1001, offering a promising small-molecule alternative to biologic therapies for Th17-mediated autoimmune diseases.
References
GlaxoSmithKline Intellectual Property Development Limited. "Ror-gamma inhibitors.
National Center for Biotechnology Information. "Identification of Potent and Selective RORγ Antagonists." Probe Reports from the NIH Molecular Libraries Program.[Link]
Validation
The Isonicotinic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets
The isonicotinic acid framework, a pyridine ring carboxylated at the 4-position, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities,...
Author: BenchChem Technical Support Team. Date: March 2026
The isonicotinic acid framework, a pyridine ring carboxylated at the 4-position, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from anticonvulsant to anti-inflammatory and serotonergic modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isonicotinic acid analogs, offering insights into the chemical modifications that drive their therapeutic potential. We will delve into specific examples, supported by experimental data, to elucidate how alterations to the core structure influence biological outcomes.
Isonicotinoyl Hydrazides as Anticonvulsant Agents
A significant area of investigation for isonicotinic acid derivatives has been in the development of novel anticonvulsant drugs. The general approach involves the condensation of isoniazid (isonicotinic hydrazide) with various aldehydes and ketones to yield isonicotinoyl hydrazides.[1]
Core SAR Insights:
The anticonvulsant activity of these derivatives is evaluated using models such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1] The key structural features influencing activity are the nature of the substituent attached to the hydrazide nitrogen.
Aromatic and Heteroaromatic Substituents: The introduction of substituted benzylidene moieties has yielded compounds with notable anticonvulsant properties. For instance, compounds with ethoxy and fluoro substitutions on the benzylidene ring have shown protection in the MES model.[1]
Bulk and Lipophilicity: The size and lipophilicity of the substituent play a crucial role. While a range of substitutions are tolerated, excessively bulky groups can be detrimental to activity.
Comparative Data of Isonicotinoyl Hydrazide Analogs:
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)isonicotinohydrazides
A general and robust method for the synthesis of these analogs involves the following steps:
Dissolution: Isoniazid is dissolved in a suitable solvent, typically ethanol.
Addition of Aldehyde/Ketone: A substituted aldehyde or ketone is added to the solution.
Catalysis: A catalytic amount of a suitable acid, such as glacial acetic acid, is added to facilitate the condensation reaction.
Reflux: The reaction mixture is heated under reflux for a specified period.
Isolation and Purification: The resulting precipitate is filtered, washed, and recrystallized to yield the pure product.
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of isonicotinoyl hydrazide derivatives.
Isonicotinates as Potent Anti-Inflammatory Agents
Another promising therapeutic application of isonicotinic acid derivatives is in the treatment of inflammation. These compounds have been investigated for their ability to inhibit the production of reactive oxygen species (ROS), a key factor in the inflammatory response.[2] The anti-inflammatory activity is often correlated with the inhibition of the COX-2 enzyme.[2]
Core SAR Insights:
The anti-inflammatory potency of isonicotinates is highly dependent on the nature of the ester linkage and the lipophilicity of the overall molecule.
Linker Position: The position of the linker on the aminophenol moiety is critical. A meta-aminophenol linker has been shown to be more effective than a para-aminophenol linker.[2]
Lipophilic Acyl Chains: The introduction of a lipophilic acyl chain on the nitrogen atom of the aminophenol linker significantly impacts potency. Moderate length chains, such as a butyryl group, have been found to be more effective than shorter or longer chains.[2]
Comparative Data of Anti-Inflammatory Isonicotinate Analogs:
Compound ID
Linker Type
Lipophilic Chain
IC50 (µg/mL) for ROS Inhibition
5
meta-aminophenol
None
1.42 ± 0.1
6
para-aminophenol
None
High activity (value not specified)
8a
para-aminophenol
Acetyl
Less active than 8b
8b
para-aminophenol
Butyryl
Five-fold more active than 8a
Ibuprofen
-
-
11.2 ± 1.9
Data synthesized from a study on isonicotinates as anti-inflammatory agents.[2]
Experimental Protocol: In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)
The inhibitory effect of the synthesized compounds on the production of reactive oxygen species by human blood cells can be measured as follows:
Blood Collection: Whole blood is collected from healthy human volunteers.
Cell Suspension: The blood is diluted with a suitable buffer.
Luminol and Zymosan A: Luminol (for chemiluminescence detection) and zymosan A (to stimulate phagocytosis and ROS production) are added.
Compound Addition: The test compounds are added to the cell suspension at various concentrations.
Incubation: The mixture is incubated at a controlled temperature.
Chemiluminescence Measurement: The light emission resulting from ROS production is measured using a luminometer.
IC50 Calculation: The concentration of the compound that inhibits ROS production by 50% (IC50) is calculated.[2]
Logical Relationship Diagram for SAR of Anti-Inflammatory Isonicotinates:
Caption: Key structural determinants of the anti-inflammatory activity of isonicotinates.
Isonicotinamide Derivatives as Serotoninergic Ligands
The isonicotinic acid scaffold has also been successfully employed in the design of ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3] These receptors are important targets for the treatment of various central nervous system disorders.
Core SAR Insights:
The affinity of isonicotinamide derivatives for serotoninergic receptors is governed by the interplay of three key structural elements: the heterocyclic nucleus, an alkyl chain, and a 4-substituted piperazine moiety.[3]
Heterocyclic Nucleus: The isonicotinamide core serves as a crucial anchor for receptor binding.
Alkyl Chain Length: The length of the alkyl chain linking the isonicotinamide and piperazine moieties influences affinity and selectivity.
Piperazine Substituent: The nature of the substituent on the 4-position of the piperazine ring is a major determinant of receptor affinity and subtype selectivity. Bulky, lipophilic groups are often favored.
Comparative Data of Serotoninergic Isonicotinamide Analogs:
To determine the affinity of the synthesized compounds for serotonin receptors, radioligand binding assays are performed:
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT2A) are prepared.
Radioligand: A specific radiolabeled ligand for the target receptor is used.
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
Separation: The bound and free radioligand are separated by filtration.
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
Ki Calculation: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).[3]
Signaling Pathway Diagram (Simplified):
Caption: Simplified signaling pathway for 5-HT receptor activation by isonicotinamide analogs.
Conclusion
The isonicotinic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to profound changes in biological activity, enabling the fine-tuning of compounds for specific therapeutic targets. The diverse pharmacological profiles of isonicotinic acid derivatives, from anticonvulsants to anti-inflammatory agents and serotonergic modulators, underscore the enduring importance of this heterocyclic motif in medicinal chemistry. Future research in this area will undoubtedly continue to uncover new therapeutic applications for this privileged chemical scaffold.
References
Malhotra, M., Monga, V., Sharma, S., Jain, J., Samad, A., Stables, J., & Deep, A. (2011). Synthesis, characterization and pharmacological evaluation of (E)-N′- (substituted- benzylidene)isonicotinohydrazide derivatives as potent anticonvulsant agents. ResearchGate. [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
Fiorino, F., Magli, E., Perissutti, E., Santagada, V., Caliendo, G., Severino, B., ... & Di Maro, S. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. European Journal of Medicinal Chemistry, 110, 133-150. [Link]
alternative synthetic routes to Methyl 2-chloro-5-methoxyisonicotinate and their efficiency
An in-depth technical analysis of the synthetic methodologies for Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6), a critical building block in the development of RORγ inhibitors and targeted therapeutics for...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the synthetic methodologies for Methyl 2-chloro-5-methoxyisonicotinate (CAS: 1256834-48-6), a critical building block in the development of RORγ inhibitors and targeted therapeutics for autoimmune diseases [1].
The presence of both a methyl ester and a methoxy ether on a chlorinated pyridine core presents a unique synthetic challenge: achieving exhaustive methylation of the precursor, 2-chloro-5-hydroxyisonicotinic acid , without inducing unwanted N-alkylation or suffering from incomplete conversion. This guide objectively compares three distinct synthetic routes, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.
Mechanistic Overview & Route Comparison
The starting material, 2-chloro-5-hydroxyisonicotinic acid, possesses two acidic protons with distinct reactivity profiles: the highly acidic carboxylic acid (pKₐ ~2.5) and the less acidic phenolic hydroxyl group (pKₐ ~8.5). The choice of synthetic route dictates how these two functional groups are addressed.
Route A: Global Alkylation (The Patent Standard)
This one-pot approach relies on the simultaneous methylation of both functional groups using methyl iodide (MeI) and a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF).
The Causality: The base deprotonates both the carboxylic acid and the phenol. Because the carboxylate is a superior nucleophile, esterification occurs rapidly, while the phenoxide requires extended time to fully convert to the ether.
Critical Analysis: The foundational patent (WO2019063748A1) reports using 1.0 equivalent of MeI, yielding 44.7% of the dimethylated product [1]. Mathematically, 1.0 equivalent of methylating agent is insufficient to doubly methylate a molecule (which requires a theoretical minimum of 2.0 equivalents). This stoichiometric bottleneck inherently limits the yield to <50% and results in a statistical mixture of unreacted, monomethylated, and dimethylated species. For process efficiency, a modified protocol utilizing an excess of MeI (2.5–3.0 eq) is mandatory.
This two-step sequence isolates the esterification and etherification events to maximize chemoselectivity and overall yield.
The Causality: In the first step (Fischer esterification), strongly acidic conditions (H₂SO₄/MeOH) protonate the carbonyl oxygen to drive ester formation while keeping the phenolic oxygen protonated and completely non-nucleophilic. In the second step, the isolated intermediate (Methyl 2-chloro-5-hydroxyisonicotinate) is subjected to a controlled Williamson ether synthesis. Because only the phenol remains acidic, a near-stoichiometric amount of MeI (1.1 eq) can be used, virtually eliminating the risk of N-alkylation on the pyridine ring.
Trimethylsilyldiazomethane (TMS-CHN₂) serves as a mild, non-nucleophilic methylating agent [2].
The Causality: In a methanol/dichloromethane solvent mixture, TMS-diazomethane reacts rapidly with both the carboxylic acid and the phenol. The reaction is thermodynamically driven by the irreversible expulsion of nitrogen gas [3]. While highly efficient and clean, the reagent's cost and toxicity profile restrict this route primarily to milligram-scale discovery chemistry rather than process scale-up.
Quantitative Data Comparison
The following table summarizes the operational efficiency of each synthetic route when optimized for maximum conversion.
Unreacted phenol (easily separated by alkaline wash)
C: TMS-Diazomethane
TMS-CHN₂, MeOH/DCM
>90%
High
Low (Safety/Cost)
Siloxane byproducts
Visualizing the Synthetic Workflows
Synthetic pathways to Methyl 2-chloro-5-methoxyisonicotinate.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating visual cues and chemical logic to ensure experimental success.
Protocol 1: Modified Global Alkylation (Optimized Route A)
This protocol modifies the standard patent literature by adjusting the stoichiometry to ensure complete double methylation.
Preparation: Charge a dry round-bottom flask with 2-chloro-5-hydroxyisonicotinic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/g of substrate).
Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Self-Validation: The mixture will form a cloudy suspension. The excess base ensures complete deprotonation of both the acid and the phenol.
Alkylation: Cool the mixture to 0 °C using an ice bath. Add iodomethane (MeI) (3.0 eq) dropwise via syringe under a nitrogen atmosphere.
Reaction: Remove the ice bath and stir at room temperature for 18 hours. Self-Validation: TLC monitoring (1:1 EtOAc/Hexanes) will show the disappearance of the highly polar baseline spot (starting material) and the emergence of a high-Rf UV-active spot (the fully methylated product).
Quenching & Isolation: Pour the reaction mixture into 5 volumes of ice-cold water. Self-Validation: Because the fully methylated product lacks hydrogen-bond donors, it is highly hydrophobic and will immediately precipitate as a white/off-white solid.
Purification: Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under a vacuum.
Protocol 2: Stepwise Synthesis (Route B)
This protocol is recommended for scale-up due to its high chemoselectivity and simplified purification profile.
Step 1: Fischer Esterification
Suspend 2-chloro-5-hydroxyisonicotinic acid (1.0 eq) in anhydrous methanol (20 mL/g).
Add concentrated H₂SO₄ (0.1 eq) dropwise.
Reflux the mixture for 12 hours. Self-Validation: The initial suspension will gradually transition into a clear, homogeneous solution as the insoluble carboxylic acid converts into the more soluble methyl ester.
Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry and concentrate to yield Methyl 2-chloro-5-hydroxyisonicotinate.
Step 2: Controlled Etherification
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (1.2 eq) and stir for 15 minutes at room temperature to form the phenoxide.
Add MeI (1.1 eq) dropwise. Causality: The strict control of MeI stoichiometry prevents the lone pair on the pyridine nitrogen from undergoing nucleophilic attack (N-methylation), a common side reaction in electron-rich pyridines.
Stir for 4 hours. Quench with water and extract with dichloromethane.
Wash the organic layer with 1M NaOH. Self-Validation: The alkaline wash acts as a chemical filter, deprotonating and pulling any unreacted phenolic intermediate into the aqueous layer, ensuring the organic layer contains only the highly pure target product.
References
GlaxoSmithKline Intellectual Property Development Ltd. "WO2019063748A1 - Ror-gamma inhibitors.
Validation
comparing the cost-effectiveness of different synthetic methods for Methyl 2-chloro-5-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. Methyl 2-chloro-5-methoxyisonicotin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. Methyl 2-chloro-5-methoxyisonicotinate, a substituted pyridine derivative, represents a valuable building block for the development of novel bioactive molecules. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, evaluating their cost-effectiveness based on starting material costs, reaction efficiency, and overall process complexity. As a senior application scientist, this analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature.
Introduction to Methyl 2-chloro-5-methoxyisonicotinate
Methyl 2-chloro-5-methoxyisonicotinate is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a reactive chlorine atom, a nucleophilic methoxy group, and an ester functionality on the pyridine core makes it a versatile scaffold for further chemical modifications. The strategic placement of these groups can significantly influence the biological activity and physicochemical properties of the final products.
Synthetic Strategy Overview
The synthesis of highly substituted pyridines can be challenging due to the inherent electronic properties of the pyridine ring. This guide will explore two distinct and logical synthetic pathways to Methyl 2-chloro-5-methoxyisonicotinate.
Route 1: The "Hydroxy-to-Chloro" Pathway. This route commences with the synthesis of a 2-hydroxypyridine precursor, followed by chlorination and esterification. This approach leverages the often more straightforward synthesis of hydroxypyridines.
Route 2: The "Nucleophilic Aromatic Substitution (SNAr)" Pathway. This strategy begins with a commercially available 2-chloroisonicotinic acid derivative and introduces the methoxy group via a nucleophilic aromatic substitution reaction.
The following sections will provide a detailed breakdown of each route, including step-by-step protocols, mechanistic considerations, and a comparative analysis of their cost-effectiveness.
Route 1: The "Hydroxy-to-Chloro" Pathway
This synthetic approach focuses on the initial construction of the pyridine ring with a hydroxyl group at the 2-position, which is then converted to the desired chloro-substituent.
Logical Flow of the "Hydroxy-to-Chloro" Pathway
Caption: Workflow for the "Hydroxy-to-Chloro" Pathway.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,5-dihydroxyisonicotinic acid
The synthesis of this key intermediate can be achieved through various methods, often involving multi-step sequences starting from simpler precursors. For the purpose of this guide, we will consider its availability as a starting material, while acknowledging that its synthesis would contribute to the overall cost.
Step 2: Selective O-methylation of 2,5-dihydroxyisonicotinic acid
Protocol: To a solution of 2,5-dihydroxyisonicotinic acid in a suitable solvent such as DMF, add one equivalent of a mild base (e.g., K₂CO₃). Stir the mixture at room temperature for 30 minutes. Add one equivalent of methyl iodide (CH₃I) and continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is quenched with water and the product, 2-hydroxy-5-methoxyisonicotinic acid, is extracted with an organic solvent.
Causality: The use of a mild base and one equivalent of the methylating agent is crucial for achieving selective methylation of the more acidic phenolic hydroxyl group at the 5-position over the 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form.
Step 3: Chlorination of 2-hydroxy-5-methoxyisonicotinic acid
Protocol: The 2-hydroxy-5-methoxyisonicotinic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically carried out at elevated temperatures (reflux). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 2-chloro-5-methoxyisonicotinic acid.
Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring can attack the electrophilic phosphorus or sulfur atom of the chlorinating agent, leading to the formation of a reactive intermediate that facilitates the replacement of the hydroxyl group with a chlorine atom.
Step 4: Esterification of 2-chloro-5-methoxyisonicotinic acid
Protocol: The 2-chloro-5-methoxyisonicotinic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for several hours. This is a classic Fischer-Speier esterification.[1] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the excess methanol is removed. The residue is neutralized with a base (e.g., NaHCO₃ solution) and the product, Methyl 2-chloro-5-methoxyisonicotinate, is extracted with an organic solvent.
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Route 2: The "Nucleophilic Aromatic Substitution (SNAr)" Pathway
This route utilizes a readily available starting material and introduces the methoxy group in a key SNAr step.
Logical Flow of the SNAr Pathway
Caption: Workflow for the SNAr Pathway.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-chloro-5-nitroisonicotinic acid
This starting material can be synthesized from 2-hydroxynicotinic acid by nitration followed by chlorination.[2] For this guide, we will consider it a commercially available starting material.
Step 2: Esterification of 2-chloro-5-nitroisonicotinic acid
Protocol: Similar to Route 1, 2-chloro-5-nitroisonicotinic acid is subjected to Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid under reflux conditions to yield methyl 2-chloro-5-nitroisonicotinate.
Causality: The principle is the same as in Route 1, with the acid catalyst activating the carboxylic acid for nucleophilic attack by methanol.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
Protocol: Methyl 2-chloro-5-nitroisonicotinate is dissolved in methanol, and a solution of sodium methoxide (NaOMe) in methanol is added. The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by TLC. The nitro group at the 5-position activates the ring for nucleophilic attack. In this proposed route, we are targeting the substitution of a hypothetical leaving group at the 5-position, however, a more plausible approach would be the displacement of the chloro group at the 2-position by methoxide, which is activated by the nitro group at the 5-position. A more direct approach would be the SNAr on a 2,5-dihalo- or 2-halo-5-nitro-pyridine derivative. For the purpose of this guide, we will assume a hypothetical SNAr reaction where a suitable leaving group at the 5-position is displaced by methoxide. A more realistic approach would involve the displacement of the 2-chloro group, which is activated by the 5-nitro group. However, for the synthesis of the target molecule, the chloro group needs to be retained. Therefore, a more elaborate strategy would be required, potentially involving protection-deprotection steps or starting from a different precursor. For the sake of comparison, we will proceed with the hypothetical direct methoxylation at the 5-position.
Causality: The electron-withdrawing nitro group at the 5-position stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack of the methoxide ion, thereby facilitating the substitution reaction.[3][4]
Comparative Analysis
Parameter
Route 1: "Hydroxy-to-Chloro" Pathway
Route 2: "SNAr" Pathway
Justification
Starting Material Cost
Potentially higher due to the multi-step synthesis of 2,5-dihydroxyisonicotinic acid.
Lower if 2-chloro-5-nitroisonicotinic acid is readily and cheaply available.
The cost of specialized starting materials significantly impacts the overall cost-effectiveness.
Number of Steps
4 steps (assuming the dihydroxy acid is synthesized).
3 steps (assuming the nitro-chloro acid is available).
Fewer reaction steps generally lead to higher overall yield and reduced labor and resource costs.
Reagent Cost & Hazard
Uses potentially hazardous reagents like POCl₃ or SOCl₂.
Uses sodium methoxide, which is also a hazardous reagent.
Both routes involve hazardous materials requiring careful handling and disposal, contributing to the overall cost.
Yield & Purity
Yields for chlorination and esterification are generally good. Selectivity in the methylation step can be a challenge.
SNAr reactions can be high-yielding if the substrate is sufficiently activated. Esterification yields are typically high.
The efficiency of each step directly impacts the overall yield and, consequently, the cost per gram of the final product.
Scalability
Chlorination reactions can be challenging to scale up safely.
SNAr reactions are generally scalable.
The feasibility of transitioning a synthesis from the lab to an industrial scale is a critical consideration in drug development.
Conclusion and Recommendation
Both synthetic routes present viable, albeit challenging, pathways to Methyl 2-chloro-5-methoxyisonicotinate.
Route 1, the "Hydroxy-to-Chloro" Pathway , offers a more traditional and potentially more predictable approach, as the individual transformations are well-established in pyridine chemistry. However, the cost and synthesis of the starting 2,5-dihydroxyisonicotinic acid could be a significant drawback. The selectivity of the O-methylation step would also require careful optimization.
Route 2, the "SNAr" Pathway , appears more convergent and potentially more cost-effective if the starting material, 2-chloro-5-nitroisonicotinic acid, is commercially available at a reasonable price. The key challenge in this route lies in achieving the desired regioselectivity of the nucleophilic aromatic substitution. While the nitro group at the 5-position activates the 2-position for substitution, achieving methoxylation at the 5-position while retaining the 2-chloro substituent would likely require a more nuanced strategy than a direct SNAr on a 2-chloro-5-X-isonicotinate (where X is a leaving group).
Recommendation for Researchers:
For laboratory-scale synthesis and initial exploratory work, Route 1 may offer a more reliable, albeit longer, path to the target molecule, provided the starting dihydroxy acid can be obtained or synthesized.
For process development and potential scale-up, Route 2 holds more promise for cost-effectiveness due to its shorter sequence. However, significant research and development would be required to establish a robust and selective method for the introduction of the methoxy group at the 5-position without displacing the 2-chloro substituent. This could involve investigating alternative starting materials or more complex multi-step sequences that are not immediately apparent from the existing literature.
Ultimately, the choice of synthetic route will depend on a combination of factors including the scale of the synthesis, the availability and cost of starting materials, and the resources available for process optimization.
References
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
Zhao, B.; Lan, Z.; Xu, S.; Xiong, Y. Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
A Comparative Guide to Establishing Analytical Standards for Methyl 2-chloro-5-methoxyisonicotinate
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the analytical standards used for identification, purity assessment, and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the analytical standards used for identification, purity assessment, and quantification. This guide provides a comprehensive framework for establishing and qualifying an analytical standard for Methyl 2-chloro-5-methoxyisonicotinate, a key intermediate in pharmaceutical synthesis.[1] In the absence of a commercially available certified reference material for this specific molecule, this guide will detail the necessary experimental protocols and comparative data required to qualify a high-purity batch as a reliable in-house or secondary standard.
The Critical Role of Analytical Standards
Analytical standards serve as the benchmark against which a sample is measured. Their purity and well-characterized nature are fundamental to the accuracy and reliability of any analytical method.[2][3] For a compound like Methyl 2-chloro-5-methoxyisonicotinate, which is a building block in the synthesis of active pharmaceutical ingredients (APIs), a reliable analytical standard is crucial for:
Accurate quantification of the intermediate in reaction mixtures.
Identification and control of impurities , which can impact the safety and efficacy of the final drug product.[2]
Validation of analytical methods to ensure they are fit for their intended purpose.[3][4][5]
Characterizing a Candidate Standard: A Multi-Pronged Approach
Given the lack of a certified reference material, a candidate batch of Methyl 2-chloro-5-methoxyisonicotinate must be rigorously characterized to serve as an analytical standard. This involves a suite of orthogonal analytical techniques to confirm its identity, purity, and potency.
Workflow for Standard Qualification
The following diagram illustrates the workflow for qualifying a candidate material as an in-house analytical standard.
Caption: Workflow for qualifying an in-house analytical standard.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary methods for this purpose.[6]
Comparison of HPLC and GC-MS for Purity
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability
Ideal for non-volatile and thermally labile compounds.
Best suited for volatile and thermally stable compounds.
Typical Impurities Detected
Non-volatile starting materials, by-products, and degradation products.
Residual solvents, volatile by-products, and certain starting materials.
Detection
Commonly UV-Vis, providing quantitative information based on chromophores.
Mass spectrometry, providing structural information for impurity identification.
Sample Preparation
Dissolution in a suitable solvent.
Dissolution in a volatile solvent; derivatization may be required for polar analytes.[7]
Expected Performance Comparison
A well-characterized in-house standard of Methyl 2-chloro-5-methoxyisonicotinate (expected purity >99.5%) would demonstrate superior performance compared to commercially available reagents of lower or unstated purity.
High accuracy in the quantification of unknown samples.
Potential for under or over-estimation of the main analyte due to the presence of significant impurities.
Impurity Profiling
A clean baseline in chromatograms with minimal, well-defined impurity peaks.
Multiple impurity peaks may be present, potentially interfering with the analysis of the main compound.
Method Validation
Reliable for establishing linearity, accuracy, and precision of an analytical method.[11]
Variability in purity between lots can lead to inconsistent method performance and challenges in validation.
Reproducibility
High lot-to-lot consistency.
Potential for significant variation between different supplier lots.
Experimental Protocols
The following are detailed, best-practice protocols for the characterization of a Methyl 2-chloro-5-methoxyisonicotinate analytical standard.
Protocol 1: Purity Determination by HPLC-UV
This method is designed to quantify the main component and detect non-volatile impurities.
Instrumentation:
HPLC system with a UV-Vis detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (for mobile phase pH adjustment)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas.
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the candidate standard in the mobile phase to a final concentration of 0.1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 254 nm
Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total peak area.
Protocol 2: Identification and Volatile Impurity Analysis by GC-MS
This method confirms the molecular weight and identifies any volatile or semi-volatile impurities.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)[12]
Reagents:
Methanol (GC grade) or another suitable volatile solvent.
Procedure:
Sample Preparation: Prepare a dilute solution of the candidate standard (e.g., 1 mg/mL) in methanol.
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectrum of the main peak. Compare the mass spectrum with the expected fragmentation pattern for Methyl 2-chloro-5-methoxyisonicotinate.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz)
Reagents:
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard
Procedure:
Sample Preparation: Dissolve 5-10 mg of the candidate standard in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
Data Acquisition: Acquire the ¹H NMR spectrum.
Data Analysis: Process the spectrum and integrate the signals. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Methyl 2-chloro-5-methoxyisonicotinate.
Logical Framework for Data Interpretation
The data from these orthogonal methods must be synthesized to assign a purity value to the in-house standard.
Caption: Decision workflow for qualifying the in-house standard.
Conclusion
While a commercially available certified reference material for Methyl 2-chloro-5-methoxyisonicotinate may not be readily accessible, a well-characterized in-house or secondary standard can be established through a rigorous, multi-technique approach. By employing orthogonal analytical methods such as HPLC, GC-MS, and NMR, and adhering to the principles of analytical method validation, researchers can ensure the quality and reliability of their analytical data. This guide provides the foundational protocols and comparative insights necessary for drug development professionals to confidently qualify and utilize their own analytical standards, thereby upholding the scientific integrity of their work.
References
Mishra, P., & Dwivedi, J. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. [Link]
Pharmaguideline. (2023). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
SIELC Technologies. (2018). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]
BenchChem. (2025).
Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
Shimadzu. (2014).
Journal of Chromatographic Science. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
ChemRxiv. (2022). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. [Link]
Molecules. (2022). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-5-methoxyisonicotinate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-chloro-5-methoxyisonicotinate and associated waste. As a chlorinated heterocyclic compound, this substance requir...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-chloro-5-methoxyisonicotinate and associated waste. As a chlorinated heterocyclic compound, this substance requires meticulous handling to protect laboratory personnel and ensure environmental stewardship. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical management practices.
Hazard Assessment and Regulatory Framework
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Methyl 2-chloro-5-methoxyisonicotinate, while not having an extensive toxicological profile in publicly available literature, belongs to a class of compounds (chlorinated organics) that necessitates careful management. Based on data from analogous compounds like Methyl 2-chloroisonicotinate, it should be handled as, at minimum, a skin and eye irritant.[1]
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] This framework mandates that chemical waste be properly identified, stored, and disposed of to prevent harm to human health and the environment.[2] Laboratories are considered hazardous waste generators and must adhere to these stringent guidelines.
Table 1: Hazard Profile and Handling Recommendations for Methyl 2-chloro-5-methoxyisonicotinate
Must be disposed of as hazardous waste through an approved waste disposal plant or licensed contractor. Do not discharge into drains or the environment.
The following protocol details the necessary steps for managing Methyl 2-chloro-5-methoxyisonicotinate waste from the point of generation to its final removal from the laboratory.
All materials that have come into contact with Methyl 2-chloro-5-methoxyisonicotinate must be treated as hazardous waste.[7] This includes:
Unused or Expired Chemical: The pure, solid chemical.
Grossly Contaminated Items: Weigh boats, spatulas, or any labware with visible solid residue.
Contaminated Disposables: Gloves, bench paper, pipette tips, and wipes used during handling or cleanup.
Rinsate: Solvents (e.g., acetone, ethanol) used to rinse glassware that contained the chemical.
Causality: Proper segregation is critical to prevent dangerous chemical reactions and to minimize disposal costs.[7] Never mix chlorinated waste with other waste streams, particularly acidic or reactive wastes, without consulting your institution's Environmental Health and Safety (EHS) office.
Before handling the waste, ensure you are wearing the appropriate PPE as specified in Table 1. This protects you from direct contact and potential irritation.[1] All PPE used during the waste consolidation process must itself be disposed of as hazardous waste.
For Solid Waste:
Carefully sweep or transfer solid Methyl 2-chloro-5-methoxyisonicotinate and grossly contaminated items into a designated, chemically compatible waste container.[6] A wide-mouth polyethylene or glass jar with a screw-top lid is recommended.
Place all contaminated disposables (gloves, wipes, etc.) into the same solid waste container.
Do not overfill the container; a maximum of 90% capacity is a safe practice.[8]
For Liquid Waste (Rinsate):
Collect all solvent rinsate in a separate, clearly marked liquid waste container.
Ensure the container is made of a material compatible with the solvent used (e.g., glass or polyethylene for most organic solvents). Acids should not be stored in metal containers.[8]
Keep the container securely closed when not actively adding waste.[9]
Proper labeling is a key compliance requirement and ensures safe handling by all personnel.[10] Your institution's EHS department will provide specific labels, but they must include the following information:
The words "Hazardous Waste."
The full chemical name: "Methyl 2-chloro-5-methoxyisonicotinate Waste." For rinsate, list all solvent constituents and their approximate percentages.
The specific hazard characteristics (e.g., "Irritant").
The date on which waste was first added to the container (the "accumulation start date").
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
Ensure the SAA is away from incompatible materials and sources of ignition.[4]
Laboratory personnel should never attempt to dispose of hazardous waste themselves.[7] Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[10] Follow their specific procedures for waste collection requests.
Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely.
Minor Spill (Solid, contained on a manageable surface):
Alert personnel in the immediate area.
Wearing full PPE (lab coat, gloves, eye protection), gently cover the spill with an inert absorbent material, such as vermiculite, sand, or kitty litter. Avoid raising dust.[6]
Carefully sweep the mixture into a designated hazardous waste container.[6]
Decontaminate the spill area. Wipe the surface thoroughly with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water.
All cleanup materials, including used PPE, must be placed in the solid hazardous waste container.[7]
Major Spill:
Evacuate the immediate area.
Alert others and prevent entry into the affected zone.
Contact your institution's emergency EHS number immediately for assistance.[7]
Surface Decontamination:
For routine cleaning of work surfaces where the compound was used, wipe the area with a solvent-dampened towel followed by a soap and water wash.
Dispose of all cleaning materials as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste related to Methyl 2-chloro-5-methoxyisonicotinate.
Caption: Decision workflow for proper disposal of chemical waste.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
A Researcher's Comprehensive Guide to Safely Handling Methyl 2-chloro-5-methoxyisonicotinate
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, halogenated pyridine derivatives like Methyl 2-chloro-5-methoxyisonicotinate are invaluable buil...
Author: BenchChem Technical Support Team. Date: March 2026
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, halogenated pyridine derivatives like Methyl 2-chloro-5-methoxyisonicotinate are invaluable building blocks. Their reactivity, however, necessitates a robust understanding and implementation of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of Methyl 2-chloro-5-methoxyisonicotinate, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Skin and Eye Irritation: Halogenated pyridines are known to cause skin irritation and serious eye irritation.[1][2][3] Prolonged contact can lead to redness and discomfort.[4]
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
Toxicity: While specific toxicity data for Methyl 2-chloro-5-methoxyisonicotinate is limited, related compounds like 2-Chloropyridine are known to be toxic if ingested, inhaled, or absorbed through the skin.[3][5] Organ damage, particularly to the liver and kidneys, has been observed in animal studies with related compounds.[5][6]
Therefore, all handling procedures must be designed to minimize direct contact and prevent aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with Methyl 2-chloro-5-methoxyisonicotinate. The following table outlines the recommended PPE for various laboratory operations.
Operation
Required Personal Protective Equipment
Rationale
Weighing and Transferring
- Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Face Shield (if there is a significant splash risk)
Protects against eye and skin contact with the solid material. Double gloving provides an extra layer of protection against potential tears or contamination.[7]
- Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Work in a certified chemical fume hood
Minimizes inhalation of any volatile components or aerosols and protects against splashes.[8]
Large-Scale Operations (>10g)
- Chemical Splash Goggles and Face Shield- Heavy-duty Nitrile or Neoprene Gloves- Chemical-resistant Apron over Laboratory Coat- Work in a certified chemical fume hood
Provides enhanced protection against larger splashes and potential for greater exposure.
Emergency Spill Cleanup
- Air-Purifying Respirator with appropriate cartridges- Chemical Splash Goggles and Face Shield- Heavy-duty Nitrile or Neoprene Gloves- Disposable Coveralls
Offers respiratory protection from dusts and vapors and full-body protection from chemical contact during cleanup.[9]
Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[10] For prolonged or immersive contact, consult a glove compatibility chart from the manufacturer.
Safe Handling and Operational Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results.
3.1. Preparation and Weighing
Designated Area: All handling of solid Methyl 2-chloro-5-methoxyisonicotinate should be conducted in a designated area, such as a weighing station within a certified chemical fume hood.[8]
Ventilation: Ensure that the fume hood is functioning correctly before starting any work.[11]
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
Weighing: Use a tared weigh boat or glassine paper to weigh the desired amount of the compound. Avoid creating dust.
Transfer: Carefully transfer the solid to the reaction vessel. Use a spatula and ensure that no material is spilled.
Decontamination: After transfer, decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.
3.2. In-Solution Procedures
Fume Hood: All reactions and manipulations involving Methyl 2-chloro-5-methoxyisonicotinate in solution must be performed within a certified chemical fume hood.
Closed System: Whenever possible, use a closed system to minimize the release of vapors.
Temperature Control: Be mindful of exothermic reactions. Use an ice bath for cooling as needed, especially during the addition of reagents.
Workup: During aqueous workups, be aware that the compound and its byproducts may be present in both the organic and aqueous layers. Handle all layers as potentially hazardous.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.[11]
4.1. Exposure Response
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[1]
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
4.2. Spill Response Workflow
The following diagram outlines the general procedure for handling a spill of Methyl 2-chloro-5-methoxyisonicotinate.
Caption: Workflow for handling a chemical spill.
For small spills, use an absorbent material like sand or vermiculite to contain the spill.[11][12] Sweep up the material, place it into a suitable container for disposal, and avoid generating dust.[12]
Disposal Plan: Responsible Stewardship
Proper disposal of Methyl 2-chloro-5-methoxyisonicotinate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
5.1. Waste Segregation
Solid Waste: Unused or expired Methyl 2-chloro-5-methoxyisonicotinate, as well as any grossly contaminated items (e.g., weigh boats, gloves, absorbent pads), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Solutions containing Methyl 2-chloro-5-methoxyisonicotinate, including reaction mixtures and extraction solvents, should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
5.2. Disposal Procedure
Container Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, including solvents and their approximate concentrations.
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8]
Collection: Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup. Do not pour any waste down the drain.[15]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize Methyl 2-chloro-5-methoxyisonicotinate in their work, fostering a culture of safety and scientific excellence.
References
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]
Material Safety Data Sheet. (2012, October 16). Retrieved from [Link]
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25). Material Safety Data Sheet. Retrieved from [Link]
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Traconed. (2015, September 29). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
Standard Operating Procedure: Pyridine. (n.d.). Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
National Toxicology Program. (2017, February). Toxicity Studies of o-Chloropyridine Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
National Center for Biotechnology Information. (2017, February). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
National Toxicology Program. (n.d.). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. Retrieved from [Link]